Valbenazine tosylate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
[(2R,3R,11bR)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] (2S)-2-amino-3-methylbutanoate;4-methylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38N2O4.2C7H8O3S/c1-14(2)9-17-13-26-8-7-16-10-21(28-5)22(29-6)11-18(16)19(26)12-20(17)30-24(27)23(25)15(3)4;2*1-6-2-4-7(5-3-6)11(8,9)10/h10-11,14-15,17,19-20,23H,7-9,12-13,25H2,1-6H3;2*2-5H,1H3,(H,8,9,10)/t17-,19-,20-,23+;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXGKAGLZHGYAMW-TZYFFPFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1OC(=O)C(C(C)C)N)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)C[C@@H]1CN2CCC3=CC(=C(C=C3[C@H]2C[C@H]1OC(=O)[C@H](C(C)C)N)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H54N2O10S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201026308 | |
| Record name | Valbenazine tosylate (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201026308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
763.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1639208-54-0 | |
| Record name | Valbenazine tosylate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1639208540 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Valbenazine tosylate (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201026308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Valbenazine tosylate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5SML1T733B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Purification of Valbenazine Tosylate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and purification processes for valbenazine tosylate, a crucial active pharmaceutical ingredient (API) for the treatment of tardive dyskinesia. The following sections detail the chemical pathways, experimental protocols, and purification methodologies, supported by quantitative data and process visualizations.
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the formation of the core tetrabenazine-related structure, chiral resolution, and subsequent esterification and salt formation. An improved and industrially scalable process avoids the isolation of intermediates, leading to better yields and reduced processing time.[1][2]
A common synthetic route begins with the coupling of a resolved hydroxytetrabenazine intermediate with a protected amino acid, followed by deprotection and salt formation with p-toluenesulfonic acid.[1]
Key Synthesis Steps:
An improved process for preparing this compound involves the following key transformations[1]:
-
Coupling Reaction: A chiral hydroxy intermediate, referred to as the "Hydroxy CSA compound," is reacted with Boc-L-Valine. This reaction is typically carried out in the presence of a coupling agent and a catalyst in an organic solvent to produce the Boc-L-Valinate intermediate.[1]
-
Deprotection and Salt Formation: The Boc-L-Valinate intermediate is then deprotected using p-toluenesulfonic acid. This step is crucial as the p-toluenesulfonic acid serves as both the deprotecting agent and the counter-ion for the final salt form, valbenazine ditosylate. This streamlined approach can be performed in-situ without the isolation of the Boc-L-Valinate intermediate, offering significant advantages in terms of process efficiency.[1][2]
The use of p-toluenesulfonic acid directly for both deprotection and salt formation eliminates the need for isolating a hydrochloride salt intermediate, which is a significant process improvement that reduces steps, time, and waste.[2]
Synthesis Pathway Diagram:
Caption: Synthetic pathway for this compound.
Experimental Protocols
The following are representative experimental protocols derived from documented processes.[1]
Preparation of Boc-L-Valinate
-
Charge a reaction vessel with the Hydroxy CSA compound (100g) and dichloromethane (500ml).
-
Add a solution of sodium hydroxide (8g in 200ml of water).
-
To this biphasic mixture, add Boc-L-Valine, a coupling agent (e.g., EDC.HCl), and a catalyst.
-
Stir the reaction mixture at a controlled temperature until the reaction is complete, as monitored by a suitable analytical technique like HPLC.
-
Upon completion, separate the organic layer, wash with water, and concentrate under vacuum to obtain the Boc-L-Valinate intermediate.
Preparation of this compound from Boc-L-Valinate
-
Dissolve the crude Boc-L-Valinate in a suitable solvent such as acetonitrile (550 ml).[1]
-
Add p-toluenesulfonic acid (85.4 g).[1]
-
Heat the reaction mixture to approximately 53 ± 3°C and maintain for about 8 hours.[1]
-
Cool the reaction mass to 27 ± 3°C and stir for 3 hours to facilitate crystallization.[1]
-
Filter the solid product and wash with the reaction solvent.
-
Dry the product under vacuum at around 60°C for 6 hours to yield this compound.[1]
Purification of this compound
High purity of the final API is critical. This compound is typically purified by recrystallization to achieve a purity of greater than 99.0% by HPLC.[3]
Recrystallization Protocol
-
Charge a flask with crude this compound (110 g).[1]
-
Add a solvent mixture, for example, acetonitrile (330 ml) and water (22 ml).[1]
-
Heat the mixture to approximately 73 ± 3°C to achieve complete dissolution.[1]
-
Filter the hot solution through a micron filter to remove any particulate matter, washing the filter with acetonitrile (220 ml).[1]
-
Concentrate the filtrate under vacuum at a temperature below 60°C to induce crystallization.[1]
-
Cool the resulting slurry, filter the purified product, and wash with a cold solvent.
-
Dry the final product under vacuum to obtain pure this compound.
Purification Workflow Diagram:
References
- 1. WO2020213014A1 - An improved process for the preparation of valbenazine and its salts - Google Patents [patents.google.com]
- 2. WO2021050977A1 - Processes for the synthesis of valbenazine - Google Patents [patents.google.com]
- 3. “Improved Process For The Preparation Of this compound (1) And [quickcompany.in]
Valbenazine tosylate mechanism of action in vitro
An In-Depth Technical Guide to the In Vitro Mechanism of Action of Valbenazine Tosylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the in vitro mechanism of action of this compound, a selective inhibitor of the vesicular monoamine transporter 2 (VMAT2). It includes detailed summaries of its binding affinity, functional inhibition, and off-target profiles, supported by quantitative data and detailed experimental protocols. Visualizations of key pathways and experimental workflows are provided to facilitate understanding.
Valbenazine is a prodrug designed for enhanced oral bioavailability. In vivo, it is rapidly hydrolyzed to its primary active metabolite, (+)-α-dihydrotetrabenazine ([+]-α-HTBZ), also referred to as (R,R,R-HTBZ).[1][2] This conversion is critical, as [+]-α-HTBZ is a significantly more potent inhibitor of VMAT2 than the parent compound.[2][3]
The therapeutic effect of valbenazine is mediated through the potent and reversible inhibition of VMAT2.[4][5][6] VMAT2 is a transport protein located on the membrane of presynaptic vesicles within neurons of the central nervous system.[1][7] Its primary function is to transport monoamine neurotransmitters—such as dopamine, norepinephrine, serotonin, and histamine—from the cytoplasm into synaptic vesicles.[8][9] This packaging process is essential for the subsequent release of neurotransmitters into the synaptic cleft.
By selectively inhibiting VMAT2, valbenazine's active metabolite, [+]-α-HTBZ, reduces the loading of dopamine into these vesicles.[5][8] This leads to a decrease in the amount of dopamine available for release, thereby attenuating dopaminergic signaling.[8] This mechanism is hypothesized to counteract the dopamine receptor hypersensitivity thought to underlie the hyperkinetic movements of tardive dyskinesia.[5][8] A key feature of valbenazine is its high selectivity for VMAT2 over VMAT1 and other monoaminergic receptors and transporters, which minimizes the risk of off-target side effects.[1][5][10]
Prodrug Activation and Metabolism Pathway
The metabolic activation of valbenazine is a crucial first step in its mechanism of action. The following diagram illustrates this conversion and the subsequent action on VMAT2.
Synaptic Mechanism of VMAT2 Inhibition
The diagram below details the molecular events at the presynaptic terminal, illustrating how VMAT2 inhibition by [+]-α-HTBZ affects dopamine signaling.
References
- 1. (+)-9-Trifluoroethoxy-α-Dihydrotetrabenazine as a Highly Potent Vesicular Monoamine Transporter 2 Inhibitor for Tardive Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. enteksci.com [enteksci.com]
- 3. Structural Mechanisms for VMAT2 inhibition by tetrabenazine [elifesciences.org]
- 4. Pharmacologic Characterization of Valbenazine (NBI-98854) and Its Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ETD | Development of a screening assay for vesicular dopamine transport | ID: 9k41zf23v | Emory Theses and Dissertations [etd.library.emory.edu]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. An in Vitro Assay of hERG K+ Channel Potency for a New EGFR Inhibitor FHND004 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hERG Safety Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 10. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
Chemical structure and properties of Valbenazine tosylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valbenazine tosylate is a highly selective vesicular monoamine transporter 2 (VMAT2) inhibitor approved for the treatment of tardive dyskinesia and chorea associated with Huntington's disease.[1][2] It is a prodrug that is converted in vivo to its active metabolite, [+]-α-dihydrotetrabenazine ([+]-α-HTBZ), which exhibits high affinity for VMAT2.[3] This technical guide provides an in-depth overview of the chemical structure, properties, and experimental methodologies related to this compound, tailored for professionals in pharmaceutical research and development.
Chemical Structure and Properties
This compound is the ditosylate salt of valbenazine.[1] The chemical structure and key identifiers are presented below.
Table 1: Chemical Identification of this compound
| Identifier | Value | Reference |
| IUPAC Name | [(2R,3R,11bR)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] (2S)-2-amino-3-methylbutanoate;bis(4-methylbenzenesulfonic acid) | [1] |
| CAS Number | 1639208-54-0 | [1] |
| Molecular Formula | C38H54N2O10S2 | [1] |
| Molecular Weight | 763.0 g/mol | [1] |
A two-dimensional representation of the this compound structure is provided below.
Physicochemical Properties
A summary of the key physicochemical properties of valbenazine and its tosylate salt is provided in Table 2.
Table 2: Physicochemical Properties of Valbenazine and this compound
| Property | Value | Reference |
| pKa (Strongest Basic) | 8.41 (Predicted for Valbenazine) | [4] |
| logP | 3.63 (Predicted for Valbenazine) | [4] |
| Solubility (Water) | Slightly soluble | [5] |
| Solubility (DMSO) | 100 mg/mL | [6] |
| Solubility (Ethanol) | Insoluble | [6] |
| Melting Point | >75°C (decomposes) (for Valbenazine) | [7] |
Mechanism of Action
Valbenazine is a prodrug that undergoes hydrolysis to its active metabolite, [+]-α-dihydrotetrabenazine ([+]-α-HTBZ).[3] This active metabolite is a selective inhibitor of the vesicular monoamine transporter 2 (VMAT2), a protein responsible for packaging monoamines, such as dopamine, into synaptic vesicles for subsequent release.[2] By inhibiting VMAT2, [+]-α-HTBZ reduces the uptake of dopamine into vesicles, leading to a depletion of dopamine stores and a reduction in dopamine release at the synapse.[2] This is the proposed mechanism for its therapeutic effect in hyperkinetic movement disorders.
The signaling pathway illustrating the mechanism of action is depicted below.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound generally involves the esterification of the active metabolite, (+)-α-dihydrotetrabenazine ((+)-α-HTBZ), with a protected L-valine amino acid, followed by deprotection and salt formation with p-toluenesulfonic acid.[8][9] A generalized workflow is presented below.
A more detailed, though still generalized, experimental protocol based on patent literature is as follows:
-
Reduction of Tetrabenazine: Tetrabenazine is reduced using a reducing agent such as sodium borohydride in a suitable solvent like methanol to yield a racemic mixture of dihydrotetrabenazine isomers.[8]
-
Chiral Resolution: The desired (+)-α-HTBZ isomer is separated from the racemic mixture. This can be achieved by forming a salt with a chiral acid, such as (+)-10-camphorsulfonic acid, followed by fractional crystallization.[8]
-
Esterification: The isolated (+)-α-HTBZ is then esterified with an N-protected L-valine, typically Boc-L-valine, in the presence of a coupling agent (e.g., DCC, EDC) and a catalyst (e.g., DMAP) in an aprotic solvent.
-
Deprotection: The Boc protecting group is removed from the valine moiety using an acid, such as trifluoroacetic acid or hydrochloric acid.
-
Salt Formation: The resulting valbenazine free base is then treated with p-toluenesulfonic acid in a suitable solvent (e.g., acetonitrile) to precipitate this compound.[8] The product is then isolated by filtration and dried.
VMAT2 Binding Assay
The affinity of valbenazine and its active metabolite for VMAT2 is typically determined using a competitive radioligand binding assay.[10][11]
Materials:
-
Tissue Source: Rat brain striatal tissue homogenates, which are rich in VMAT2.[10][13]
-
Competitors: this compound, [+]-α-HTBZ, and a non-specific binding control (e.g., unlabeled tetrabenazine).
-
Assay Buffer: Tris-HCl buffer with appropriate salts (e.g., MgCl2, EDTA).[11]
-
Filtration Apparatus: 96-well plate harvester and glass fiber filters.
-
Scintillation Counter.
Protocol:
-
Membrane Preparation: Homogenize rat striatal tissue in ice-cold buffer. Centrifuge the homogenate to pellet the membranes, then wash and resuspend the pellet in fresh assay buffer.[11]
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of [3H]DTBZ, and varying concentrations of the competitor (this compound or [+]-α-HTBZ). For total binding, no competitor is added. For non-specific binding, a high concentration of unlabeled tetrabenazine is used.
-
Incubation: Incubate the plates at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[11][14]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove unbound radioactivity.[11]
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Table 3: VMAT2 Binding Affinities
| Compound | Ki (nM) | Reference |
| Valbenazine | ~150 | [15] |
| [+]-α-HTBZ | ~3 | [3] |
Solubility Determination
The solubility of this compound can be determined using either kinetic or thermodynamic methods.
4.3.1. Kinetic Solubility Assay (e.g., Turbidimetric Method)
This high-throughput method provides a rapid assessment of solubility.
Protocol:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Serial Dilution: In a clear-bottom 96-well plate, perform serial dilutions of the stock solution in an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours) with gentle shaking.
-
Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm).
-
Data Analysis: The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.
4.3.2. Thermodynamic Solubility Assay (Shake-Flask Method)
This method determines the equilibrium solubility and is considered the gold standard.
Protocol:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different solvents (e.g., water, methanol, ethanol, buffered solutions at various pH).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the solid to settle or centrifuge the samples to separate the solid phase from the supernatant.
-
Quantification: Carefully remove an aliquot of the supernatant, filter it through a syringe filter (e.g., 0.22 µm), and dilute it appropriately. Analyze the concentration of this compound in the diluted filtrate using a validated analytical method, such as HPLC-UV.[16]
-
Data Analysis: The measured concentration of the saturated solution represents the thermodynamic solubility in that specific solvent.
Pharmacokinetics
A summary of the key pharmacokinetic parameters of valbenazine is provided in Table 4.
Table 4: Pharmacokinetic Properties of Valbenazine
| Parameter | Value | Reference |
| Bioavailability | ~49% | [6] |
| Time to Peak Plasma Concentration (Tmax) of Valbenazine | 0.5 - 1.0 hours | [6] |
| Time to Peak Plasma Concentration (Tmax) of [+]-α-HTBZ | 4 - 8 hours | [6] |
| Protein Binding (Valbenazine) | >99% | [6] |
| Protein Binding ([+]-α-HTBZ) | ~64% | [6] |
| Metabolism | Hydrolysis to [+]-α-HTBZ; Oxidative metabolism primarily by CYP3A4/5 | [6] |
| Half-life (Valbenazine and [+]-α-HTBZ) | 15 - 22 hours | [3] |
| Excretion | ~60% in urine, ~30% in feces | [17] |
Conclusion
This technical guide has provided a detailed overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental methodologies related to this compound. The information presented, including structured data tables and diagrams of signaling pathways and experimental workflows, is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this important therapeutic agent. The detailed experimental protocols, based on established methodologies, offer a foundation for laboratory investigation and further research into the properties and applications of this compound.
References
- 1. This compound | C38H54N2O10S2 | CID 92042922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 1639208-54-0 [chemicalbook.com]
- 3. Pharmacokinetic and Pharmacologic Characterization of the Dihydrotetrabenazine Isomers of Deutetrabenazine and Valbenazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Valbenazine CAS#: 1025504-45-3 [m.chemicalbook.com]
- 8. WO2020213014A1 - An improved process for the preparation of valbenazine and its salts - Google Patents [patents.google.com]
- 9. WO2018067945A1 - Solid state forms of valbenazine - Google Patents [patents.google.com]
- 10. (+)-9-Trifluoroethoxy-α-Dihydrotetrabenazine as a Highly Potent Vesicular Monoamine Transporter 2 Inhibitor for Tardive Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. [3H]dihydrotetrabenazine, a new in vitro monoaminergic probe for human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. US20170145008A1 - Valbenazine salts and polymorphs thereof - Google Patents [patents.google.com]
- 15. glpbio.com [glpbio.com]
- 16. 2024.sci-hub.se [2024.sci-hub.se]
- 17. [PDF] Practical Synthesis of Valbenazine via 1,3‐Dipolar Cycloaddition† | Semantic Scholar [semanticscholar.org]
The Journey of Valbenazine Tosylate: From Concept to a First-in-Class Treatment for Tardive Dyskinesia
A Technical Guide on the Discovery, Development, and Mechanism of a Novel VMAT2 Inhibitor
Introduction
Valbenazine tosylate, marketed as Ingrezza®, represents a significant milestone in the treatment of tardive dyskinesia (TD), a debilitating movement disorder often caused by long-term use of antipsychotic medications.[1][2][3] Developed by Neurocrine Biosciences, it was the first drug to receive approval from the U.S. Food and Drug Administration (FDA) for this indication in April 2017.[1][2][3] Valbenazine is a selective, reversible inhibitor of the vesicular monoamine transporter 2 (VMAT2), a key protein in the regulation of neurotransmitter release.[4][5][6] This technical guide provides an in-depth overview of the discovery and development history of this compound, detailing its mechanism of action, the pivotal clinical trials that established its efficacy and safety, and the chemical synthesis process.
The Scientific Rationale: Targeting Dopamine Hypersensitivity
The development of Valbenazine is rooted in the "dopamine hypersensitivity" hypothesis of tardive dyskinesia. While the exact pathophysiology of TD is not fully understood, it is widely believed to result from chronic blockade of dopamine D2 receptors by antipsychotic drugs.[6][7] This prolonged blockade leads to an upregulation and sensitization of postsynaptic dopamine receptors, resulting in a hyperdopaminergic state that manifests as involuntary, repetitive movements.[7]
The therapeutic strategy, therefore, was to reduce presynaptic dopamine release to counteract this postsynaptic hypersensitivity. The target identified for this intervention was the Vesicular Monoamine Transporter 2 (VMAT2).
VMAT2: The Gatekeeper of Monoamine Release
VMAT2 is a transport protein located on the membrane of synaptic vesicles within neurons of the central nervous system.[7][8] Its primary function is to actively transport monoamines—such as dopamine, norepinephrine, serotonin, and histamine—from the neuronal cytoplasm into these vesicles for storage and subsequent release into the synapse.[4][8][9] Monoamines left in the cytoplasm are quickly degraded by enzymes like monoamine oxidase (MAO).[9]
By inhibiting VMAT2, the packaging of dopamine into vesicles is reduced, leading to lower vesicular stores and decreased release into the synaptic cleft.[4][5] This effectively dampens the excessive dopaminergic signaling implicated in the symptoms of TD.[4]
From Tetrabenazine to a Refined Successor
The concept of VMAT2 inhibition for hyperkinetic movement disorders was not new. Tetrabenazine, a non-selective VMAT inhibitor, was approved in 2008 for treating chorea associated with Huntington's disease and has been used off-label for TD.[1][10] However, its use is often limited by a challenging side-effect profile and complex dosing schedules.
Valbenazine was developed as a more refined, next-generation VMAT2 inhibitor. It is a prodrug of (+)-α-dihydrotetrabenazine ([+]-α-HTBZ), which is one of the four active metabolites of tetrabenazine.[9][11] Notably, [+]-α-HTBZ exhibits the highest binding affinity and selectivity for VMAT2.[9][11] Designing valbenazine as a valine ester prodrug of this specific, highly active metabolite resulted in an improved pharmacokinetic profile, allowing for a simpler, once-daily dosing regimen and a more favorable side-effect profile compared to its predecessor.[12]
Mechanism of Action: Selective Inhibition of VMAT2
Valbenazine operates through a precise and selective mechanism of action.[4] After oral administration, it is metabolized to its active form, [+]-α-dihydrotetrabenazine ([+]-α-HTBZ).[6] This active metabolite then acts as a potent and reversible inhibitor of VMAT2.[9][11]
Key features of its mechanism include:
-
High Selectivity: Valbenazine and its active metabolite show high selectivity for VMAT2 with no significant affinity for VMAT1 (found primarily in peripheral neurosecretory cells) or for postsynaptic dopamine, serotonin, adrenergic, histaminergic, or muscarinic receptors.[4][11] This selectivity is crucial for minimizing off-target side effects.[5]
-
Reversible Inhibition: The reversible nature of the VMAT2 inhibition allows for a controlled modulation of dopamine release.
-
Dopamine Depletion: By blocking VMAT2, [+]-α-HTBZ prevents the loading of dopamine into synaptic vesicles. The unpackaged dopamine is then metabolized in the cytoplasm, leading to a depletion of dopamine stores in the nerve terminal and a reduction in its release into the synapse.[9]
Figure 1: Valbenazine's Mechanism of Action.
Preclinical Development
Preclinical studies were essential to characterize the pharmacology of valbenazine and establish its safety profile before human trials. While detailed protocols are proprietary, the development program included:
-
In Vitro Assays: Binding studies using radioligands were conducted to determine the affinity and selectivity of valbenazine and its active metabolite, [+]-α-HTBZ, for VMAT2 compared to VMAT1 and a wide range of other receptors, transporters, and ion channels. These studies confirmed the high selectivity for VMAT2.[13]
-
In Vivo Animal Models: Studies in animal models of hyperkinetic movement were used to assess the efficacy of valbenazine in reducing abnormal movements.
-
Toxicology Studies: Comprehensive toxicology and safety pharmacology studies were performed in various animal species to identify potential risks. Notably, some preclinical studies observed a withdrawal syndrome in animals, characterized by increased activity upon cessation of the drug.[14] This prompted careful evaluation for withdrawal effects in subsequent clinical trials.[14]
Clinical Development: The KINECT Trials
The efficacy and safety of valbenazine for treating tardive dyskinesia were established through a series of robust clinical trials, most notably the KINECT 2 and KINECT 3 studies.[1]
Data Presentation
The tables below summarize the key quantitative data from the pivotal Phase 3 KINECT 3 trial and the Phase 2 KINECT 2 trial.
Table 1: Summary of Pivotal Clinical Trials for Valbenazine in Tardive Dyskinesia
| Feature | KINECT 3 | KINECT 2 |
|---|---|---|
| Phase | Phase 3 | Phase 2 |
| Design | Randomized, Double-Blind, Placebo-Controlled | Randomized, Double-Blind, Placebo-Controlled |
| Duration | 6 weeks | 6 weeks |
| Participants (N) | 234 | 102 |
| Underlying Condition | Schizophrenia, Schizoaffective, or Mood Disorder | Schizophrenia, Schizoaffective, or Mood Disorder |
| Treatment Arms | Valbenazine 80 mg/day, Valbenazine 40 mg/day, Placebo | Valbenazine (titrated to 75 mg/day), Placebo |
| Primary Endpoint | Change from Baseline in AIMS Total Score at Week 6 | Change from Baseline in AIMS Total Score at Week 6 |
Source: Hauser et al., 2017; O'Brien et al., 2015[1][15]
Table 2: Key Efficacy Outcomes in KINECT 3 and KINECT 2
| Outcome (at Week 6) | KINECT 3 (80 mg vs. Placebo) | KINECT 2 (Valbenazine vs. Placebo) |
|---|---|---|
| Mean Change in AIMS Score | -3.2 vs. -0.1 | -3.6 vs. -1.1 |
| Least-Squares Mean Difference | -3.1 | -2.4 |
| P-value | <0.0001 | 0.0005 |
| Mean Change in CGI-TD Score | -1.7 vs. -0.9 | -1.5 vs. -0.8 |
| Least-Squares Mean Difference | -0.8 | -0.8 |
| P-value | <0.0001 | <0.0001 |
AIMS: Abnormal Involuntary Movement Scale; CGI-TD: Clinical Global Impression of Change-Tardive Dyskinesia. A negative change indicates improvement. Source: Hauser et al., 2017; O'Brien et al., 2015[1][15]
Table 3: Common Adverse Reactions (Incidence ≥5% and greater than placebo in KINECT 3)
| Adverse Reaction | Valbenazine 80 mg (N=77) | Placebo (N=79) |
|---|---|---|
| Somnolence | 10.4% | 3.8% |
| Anticholinergic Effects | 5.2% | 3.8% |
| Headache | 5.2% | 3.8% |
Pooled data from three 6-week placebo-controlled trials showed somnolence at 10.9% and anticholinergic effects at 5.4%.[1]
Experimental Protocols: KINECT 3 Study
The KINECT 3 trial was a cornerstone for the FDA approval of valbenazine.[15]
-
Study Population: The trial enrolled 234 adults with moderate to severe tardive dyskinesia, diagnosed based on established criteria. Participants had underlying diagnoses of schizophrenia, schizoaffective disorder, or a mood disorder and were on stable doses of antipsychotic medication.[15]
-
Methodology: This was a 6-week, randomized, double-blind, placebo-controlled study. Patients were randomized in a 1:1:1 ratio to receive a placebo, valbenazine 40 mg, or valbenazine 80 mg, administered orally once daily.[15]
-
Assessments: The primary efficacy measure was the change from baseline in the Abnormal Involuntary Movement Scale (AIMS) total score at Week 6. The AIMS is a standardized scale used to assess the severity of involuntary movements. Assessments were performed by blinded, central video raters to ensure objectivity. A key secondary endpoint was the Clinical Global Impression of Change-Tardive Dyskinesia (CGI-TD) scale, which measures the clinician's view of the overall change in the patient's TD severity.
-
Statistical Analysis: The primary analysis was a comparison of the least-squares mean change in the AIMS total score from baseline to Week 6 between the valbenazine groups and the placebo group using a mixed-effects model for repeated measures (MMRM).
Long-term extension studies, such as the KINECT 4 trial, further demonstrated that the therapeutic benefits of valbenazine were sustained over 48 weeks of treatment and that the medication was generally well-tolerated over the long term.[16][17]
Figure 2: KINECT 3 Clinical Trial Workflow.
Chemical Synthesis of this compound
The synthesis of valbenazine involves a multi-step process, beginning with tetrabenazine or related precursors. While various specific pathways are detailed in patents, a general and improved process involves the following key transformations:
-
Reduction of Tetrabenazine: Tetrabenazine is reduced to create the key hydroxyl intermediate, (+)-α-dihydrotetrabenazine ([+]-α-HTBZ). This step is stereoselective to yield the desired isomer.
-
Esterification: The hydroxyl group of [+]-α-HTBZ is coupled with a protected L-valine amino acid (e.g., Boc-L-Valine) in the presence of a coupling agent.[12][18]
-
Deprotection and Salt Formation: The protecting group on the valine moiety (e.g., Boc) is removed. The final tosylate salt is then formed by reacting the deprotected compound with p-toluenesulfonic acid.[18][19] This improved process allows for direct crystallization of the ditosylate salt, enhancing purity and yield.[19]
Figure 3: High-Level Synthesis Workflow.
Regulatory History and Conclusion
Valbenazine's development culminated in its landmark FDA approval on April 11, 2017, making it the first approved treatment for tardive dyskinesia in adults.[3][15] The application was granted Priority Review and Breakthrough Therapy designations by the FDA, highlighting the significant unmet medical need for this condition.[3] Subsequently, its indication has been expanded to include the treatment of chorea associated with Huntington's disease, and a new "sprinkle" formulation was approved in 2024 to aid administration for patients with difficulty swallowing.[20]
The discovery and development of this compound is a prime example of rational drug design. By identifying a key pathological mechanism, selecting a precise molecular target, and refining an existing chemical scaffold, researchers were able to develop a novel therapeutic that offers significant clinical benefit with an improved safety and tolerability profile. Its journey from a targeted prodrug concept to a first-in-class approved medicine has fundamentally changed the treatment landscape for patients living with tardive dyskinesia.
References
- 1. Valbenazine (Ingrezza): The First FDA-Approved Treatment for Tardive Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 3. FDA approves first drug for tardive dyskinesia [myamericannurse.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. Valbenazine - Wikipedia [en.wikipedia.org]
- 7. VMAT2 Inhibitors and the Path to Ingrezza (Valbenazine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What are VMAT2 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 9. medcentral.com [medcentral.com]
- 10. Vesicular Monoamine Transporter 2 (VMAT2) Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. drugs.com [drugs.com]
- 12. mdpi.com [mdpi.com]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. pharmacy.wvu.edu [pharmacy.wvu.edu]
- 16. TD Efficacy | INGREZZA® (valbenazine) capsules | HCP [ingrezzahcp.com]
- 17. Neurocrine Biosciences Presents New Data on INGREZZA® (valbenazine) Capsules at Psych Congress 2024: Majority of Long-Term Study Participants Achieved Remission of Tardive Dyskinesia | Neurocrine Biosciences [neurocrine.gcs-web.com]
- 18. WO2020213014A1 - An improved process for the preparation of valbenazine and its salts - Google Patents [patents.google.com]
- 19. WO2021050977A1 - Processes for the synthesis of valbenazine - Google Patents [patents.google.com]
- 20. drugs.com [drugs.com]
An In-depth Technical Guide to the In Vitro Metabolism of Valbenazine Tosylate to [+]-α-Dihydrotetrabenazine ([+]-α-HTBZ)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro metabolic conversion of valbenazine tosylate to its primary active metabolite, [+]-α-dihydrotetrabenazine ([+]-α-HTBZ). Valbenazine is a selective vesicular monoamine transporter 2 (VMAT2) inhibitor approved for the treatment of tardive dyskinesia.[1][2][3] It functions as a prodrug, designed for slow and sustained delivery of [+]-α-HTBZ, which is a potent VMAT2 inhibitor.[4][5] Understanding the metabolic pathway, the enzymes involved, and the experimental methodologies for studying this conversion is critical for preclinical and clinical drug development.
Metabolic Pathway of Valbenazine
Valbenazine undergoes extensive metabolism following administration. The primary and most critical metabolic step is the hydrolysis of the L-valine ester to form the highly active metabolite, [+]-α-HTBZ (also referred to as NBI-98782).[1][4][6] This conversion is key to the therapeutic activity of the drug.
In addition to hydrolysis, valbenazine is also metabolized through oxidation, primarily by cytochrome P450 (CYP) enzymes CYP3A4 and CYP3A5, leading to the formation of a mono-oxidized metabolite (NBI-136110) and other minor metabolites.[1][3][7] The primary active metabolite, [+]-α-HTBZ, is itself further metabolized, partly by CYP2D6.[1][2][7] This subsequent metabolism is a key factor in the drug's pharmacokinetics and potential for drug-drug interactions, particularly in individuals with genetic variations in the CYP2D6 gene (e.g., poor metabolizers).[2][8]
Quantitative Data Summary
The therapeutic action of valbenazine is primarily attributed to [+]-α-HTBZ due to its high-potency inhibition of VMAT2.[4][9] In vitro studies have quantified the binding affinities (Ki) of valbenazine and its metabolites to VMAT2. This data highlights the significantly greater potency of the [+]-α-HTBZ metabolite compared to the parent drug.
| Compound | Target | In Vitro System | Binding Affinity (Ki) |
| Valbenazine | VMAT2 | Rat Striatum / Human Platelets | 110 - 190 nM[10] |
| [+]-α-HTBZ | VMAT2 | Rat Striatum / Human Platelets | 1.0 - 3.3 nM[10] |
| NBI-136110 (Mono-oxy metabolite) | VMAT2 | Rat Striatum / Human Platelets | 160 - 220 nM[10] |
Note: Lower Ki values indicate higher binding affinity and potency.
This approximate 40- to 60-fold increase in potency underscores the importance of the hydrolytic conversion for the drug's mechanism of action.[6] While specific kinetic parameters for the enzymatic hydrolysis (e.g., Km, Vmax) are not detailed in the provided literature, the pharmacokinetic profile shows that [+]-α-HTBZ is formed gradually, with its maximum plasma concentration (Tmax) reached 4-8 hours after oral administration of valbenazine.[9]
Experimental Protocols for In Vitro Metabolism Studies
Standard in vitro methods are employed to characterize the metabolic pathways of drug candidates like valbenazine.[11][12] These assays help identify the metabolites formed and the enzymes responsible.[13] A general workflow for such an investigation is outlined below.
In Vitro Systems
-
Human Liver Microsomes (HLMs): Contain a high concentration of CYP enzymes and are used to study Phase I oxidative metabolism.
-
Human Liver S9 Fraction: A supernatant fraction containing both microsomal and cytosolic enzymes, suitable for studying both Phase I and some Phase II metabolic reactions.[11][12]
-
Hepatocytes: Considered the "gold standard," as these intact liver cells contain a full complement of metabolic enzymes and cofactors, providing a more comprehensive metabolic profile.[14]
-
Recombinant Human Enzymes: Individual CYP enzymes (e.g., rCYP3A4, rCYP2D6) are used to definitively identify which specific enzymes are involved in a particular metabolic pathway ("reaction phenotyping").
General Incubation Protocol
-
Preparation: A reaction mixture is prepared in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Incubation: The mixture typically contains:
-
Enzyme Source: HLM or S9 protein (e.g., 0.5-1.0 mg/mL).
-
Substrate: this compound at various concentrations.
-
Cofactor: An NADPH-regenerating system is included for CYP-dependent reactions. For hydrolysis, esterase activity is inherent to liver fractions.
-
-
Initiation and Timing: The reaction is initiated by adding the substrate or cofactor and is incubated at 37°C with gentle shaking. Aliquots are removed at several time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Termination: The reaction in each aliquot is stopped by adding a cold quenching solution, typically acetonitrile, which also serves to precipitate proteins.
-
Sample Processing: Samples are centrifuged to pellet the precipitated protein. The supernatant, containing the parent drug and metabolites, is collected for analysis.
Analytical Method
-
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is the standard analytical technique for separating and quantifying valbenazine and its metabolites, including [+]-α-HTBZ.[6][9] The method offers high sensitivity and specificity, allowing for accurate determination of the rate of metabolite formation.
Conclusion
The in vitro metabolism of this compound is characterized by a crucial hydrolytic conversion to its highly potent active metabolite, [+]-α-HTBZ. This biotransformation is central to its therapeutic efficacy as a VMAT2 inhibitor. While esterases are responsible for this primary activation step, oxidative metabolism by CYP3A4/5 and further metabolism of [+]-α-HTBZ by CYP2D6 are also significant pathways that influence the drug's overall pharmacokinetic and safety profile. The experimental protocols outlined in this guide, utilizing various in vitro systems and modern analytical techniques like LC-MS/MS, are essential for characterizing these metabolic routes and form a cornerstone of the nonclinical evaluation of valbenazine and related compounds.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. gene2rx.com [gene2rx.com]
- 3. Valbenazine for the Treatment of Adults with Tardive Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics, safety and tolerability of valbenazine in Korean CYP2D6 normal and intermediate metabolizers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Valbenazine (Ingrezza): The First FDA-Approved Treatment for Tardive Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Valbenazine Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 13. bioivt.com [bioivt.com]
- 14. m.youtube.com [m.youtube.com]
Valbenazine tosylate molecular formula and weight
Valbenazine tosylate is a vesicular monoamine transporter 2 (VMAT2) inhibitor.[1][2][3][4] This technical guide provides a concise overview of its core molecular properties.
Molecular Formula and Weight
The chemical identity of this compound is defined by its molecular formula and weight. It is the ditosylate salt of valbenazine.[1] The valbenazine free base has a molecular formula of C24H38N2O4 and a molecular weight of 418.57 g/mol .[1] The addition of two tosylate groups results in the molecular characteristics detailed in the table below.
| Property | Value |
| Molecular Formula | C38H54N2O10S2[1][3][5][6] |
| Molecular Weight | 762.97 g/mol [1][3][4][6] |
| Elemental Analysis | C: 59.82%, H: 7.13%, N: 3.67%, O: 20.97%, S: 8.40%[6] |
Chemical Structure and Logical Relationship
The relationship between valbenazine and its tosylate salt form can be visualized as a straightforward combination of the parent compound with two molecules of p-Toluenesulfonic acid.
Caption: Formation of this compound from its constituent parts.
References
In-Depth Technical Guide to the Crystalline Structure Analysis of Valbenazine Tosylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current scientific understanding of the crystalline structure of valbenazine tosylate, a crucial active pharmaceutical ingredient (API). Given the significant impact of polymorphism on the physicochemical properties of a drug substance—including its stability, solubility, and bioavailability—a thorough characterization of its solid-state forms is paramount in drug development.[1][2][3] Valbenazine, marketed as INGREZZA®, is a selective vesicular monoamine transporter 2 (VMAT2) inhibitor used in the treatment of tardive dyskinesia.[1][2] It is formulated as a tosylate salt, and numerous crystalline forms of this salt have been identified, underscoring the need for a detailed structural analysis.[1][2][3]
Known Crystalline Forms of this compound
This compound is known to exist in multiple polymorphic forms, which have been primarily characterized using X-ray Powder Diffraction (XRPD).[1][2][3] The following tables summarize the key XRPD peaks for the identified crystalline forms. It is important to note that while extensive XRPD data is available from patent literature, complete single-crystal X-ray diffraction (SC-XRD) data, including unit cell parameters and space groups for these tosylate polymorphs, is not widely published.
Table 1: Summary of XRPD Peaks for this compound Polymorphs (Forms T1-T6)
| Form | Primary Characteristic Peaks (2θ ± 0.2°) | Secondary Characteristic Peaks (2θ ± 0.2°) |
| T1 | 5.7, 7.0, 7.6, 14.2, 15.2 | 15.9, 16.9, 17.8, 18.5, 22.5 |
| T2 | 6.2, 15.5, 16.5, 17.8, 19.6 | 5.3, 18.3, 22.5, 22.9, 24.5 |
| T3 | 6.1, 9.0, 14.6, 17.3, 21.6 | 10.4, 16.0, 17.8, 20.2, 21.0 |
| T4 | 5.3, 6.6, 7.8, 13.4, 19.4 | Not specified in detail |
| T5 | 10.9, 11.4, 16.3, 17.4, 22.3 | 6.8, 16.9, 17.9, 21.8, 25.3 |
| T6 | Not specified in detail | Not specified in detail |
Table 2: Summary of XRPD Peaks for this compound Polymorphs (Forms T7-T12 and Form A)
| Form | Primary Characteristic Peaks (2θ ± 0.2°) | Secondary Characteristic Peaks (2θ ± 0.2°) |
| T7 | 6.3, 11.7, 13.1, 14.0, 18.9 | Not specified in detail |
| T8 | Not specified in detail | Not specified in detail |
| T9 | Not specified in detail | Not specified in detail |
| T10 | 6.4, 8.0, 10.9, 15.9, 22.4 | Not specified in detail |
| T12 | Not specified in detail | Not specified in detail |
| Form A | 5.9, 13.3, 19.8 | 8.7, 11.0, 15.8 |
Table 3: Thermal Analysis Data for this compound Form A
| Analysis | Observation |
| TGA | Approximately 2.61% weight loss when heated to 150°C.[4] |
| DSC | A single endothermic peak at approximately 139.1°C, corresponding to the melting endotherm.[4] |
Experimental Protocols
The following section details the methodologies for preparing various crystalline forms of this compound as described in the literature. These protocols are essential for reproducing specific polymorphic forms for further characterization and use in formulation development.
General Preparation of this compound
A common method for the preparation of this compound involves the deprotection of Boc-L-Valinate with p-Toluene sulfonic acid in a suitable solvent.[5]
-
Reaction Setup: Dissolve Boc-L-Valinate (5g) in acetonitrile (25ml) and heat the mixture to 50-55°C.[5]
-
Addition of Acid: In a separate vessel, dissolve p-toluene sulfonic acid monohydrate (4.6g) in acetonitrile (15ml). Add this solution to the heated Boc-L-Valinate solution.[5]
-
Reaction: Maintain the reaction mixture at 50-55°C for 6 hours.[5]
-
Isolation: Cool the reaction mixture to 25°C.[5]
-
Filtration and Drying: Filter the resulting solid, wash with acetonitrile, and dry under vacuum at 45-50°C to yield this compound.[5]
Preparation of Specific Polymorphic Forms
-
Dissolution: Dissolve valbenazine (amount not specified) in methyl isobutyl ketone (MIBK).
-
Acid Addition: Add a solution of p-toluenesulfonic acid (2.0 equivalents) in MIBK.
-
Crystallization: Allow the solution to stir. Precipitation is observed.
-
Isolation: The resulting crystals are filtered, vacuum-dried, and then characterized.
-
Dissolution: Dissolve valbenazine (335 mg) in 1,4-dioxane (3.36 ml).[6]
-
Acid Addition: Add p-toluenesulfonic acid (312 mg, 2.0 equivalents) and mix until a clear solution is obtained.[6]
-
Crystallization: Stir the solution over a weekend, during which precipitation occurs.[6]
-
Isolation: Filter the crystals and dry them under vacuum for characterization.[6]
-
Starting Material: Begin with a solvate of this compound, preferably a co-solvate with 2-methyltetrahydrofuran (2-MeTHF) and water.[3]
-
Suspension: Suspend the solvate in an ether-based solvent.[3]
-
Stirring: Stir the suspension. The stirring speed can range from 50-1800 rpm, with 300-900 rpm being preferable for magnetic stirring and 100-300 rpm for mechanical stirring.[3]
-
Isolation and Drying: Filter the solid and dry it to obtain crystalline Form A.[3]
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the discovery and characterization of this compound polymorphs, from the initial salt formation to detailed solid-state analysis.
References
- 1. US20220127259A1 - Solid state forms of valbenazine - Google Patents [patents.google.com]
- 2. WO2018067945A1 - Solid state forms of valbenazine - Google Patents [patents.google.com]
- 3. KR102447769B1 - The crystalline form of this compound and its preparation and use - Google Patents [patents.google.com]
- 4. data.epo.org [data.epo.org]
- 5. WO2020213014A1 - An improved process for the preparation of valbenazine and its salts - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
The Synthesis of Valbenazine Tosylate: A Deep Dive into Patent Literature
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the synthetic methodologies for Valbenazine tosylate as disclosed in the patent literature. Valbenazine, a selective vesicular monoamine transporter 2 (VMAT2) inhibitor, is a crucial therapeutic agent for tardive dyskinesia. This document outlines the core synthetic strategies, presents comparative quantitative data from various patented processes, and provides detailed experimental protocols for key transformations.
Core Synthetic Strategies
The synthesis of this compound, as detailed in numerous patents, primarily revolves around a three-stage process:
-
Synthesis of the Core Intermediate: The key building block is the stereochemically pure (2R,3R,11bR)-3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol, often referred to as the "hydroxy compound" or a derivative thereof.
-
Coupling with Protected Valine: The hydroxyl group of the core intermediate is esterified with a protected L-valine derivative, typically N-Boc-L-valine.
-
Deprotection and Salt Formation: The protecting group (e.g., Boc) is removed, followed by the formation of the ditosylate salt.
Patents reveal variations in the specific reagents, solvents, and reaction conditions for each of these stages, often aiming to improve yield, purity, and process efficiency.
Comparative Analysis of Key Synthetic Steps
The following tables summarize the quantitative data extracted from the patent literature for the critical steps in this compound synthesis.
Table 1: Synthesis of the Dihydrotetrabenazine Intermediate
| Patent/Source Reference | Starting Material | Reducing Agent | Solvent(s) | Reaction Conditions | Yield | Purity |
| WO2020213014A1 | Tetrabenazine | Sodium borohydride | Methanol, Methylene dichloride | -8±2°C | Not explicitly stated for this step | Not explicitly stated |
| US 8,039,627 | (+)-Tetrabenazine | Not specified | Not specified | Not specified | Not specified | Not specified |
| WO2017112857 | Tetrabenazine | Not specified | Not specified | Racemic reduction followed by resolution | Not specified | Not specified |
Table 2: Coupling of the Hydroxy Intermediate with Boc-L-Valine
| Patent/Source Reference | Coupling Agent | Catalyst | Solvent | Reaction Conditions | Yield | Purity |
| WO2020213014A1 | Not specified | Not specified | Methylene dichloride | 27±3°C | Not explicitly stated for this step | Not explicitly stated |
| MDPI - Synthesis 2021 | DCC | DMAP | Not specified | Not specified | Not specified | Not specified |
Table 3: Deprotection and Tosylate Salt Formation
| Patent/Source Reference | Deprotecting Agent | Solvent | Reaction Conditions | Yield | Purity |
| WO2021050977A1 | p-Toluenesulfonic acid | Acetonitrile or Isopropyl acetate | Warming | 86% | >99% |
| WO2020213014A1 | p-Toluenesulfonic acid | Acetonitrile | 53±3°C for 8 hours | 122.5 g from 110 g starting material | 99.82% |
Detailed Experimental Protocols
The following are detailed experimental methodologies for key reactions in the synthesis of this compound, based on the patent literature.
Protocol 1: Preparation of the Dihydrotetrabenazine Intermediate (Based on WO2020213014A1)
-
Charge Tetrabenazine (250g) and Lithium chloride (33.4g) into a suitable reactor.
-
Add Methylene dichloride (500 ml) and cool the mixture to 0±3 °C.
-
Add Methanol (750 ml) to the reaction mass at 0±3°C, followed by acetic acid (20.8 g).
-
Further, cool the reaction mass to -8±2°C.
-
Prepare a solution of sodium borohydride (24g) and sodium hydroxide (1.25g) in water (125 ml).
-
Add the sodium borohydride solution to the reaction mass at -5±5°C.
-
Upon completion of the reaction, proceed with standard aqueous work-up and isolation procedures to obtain the desired (2R,3R,11bR)-3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol.
Protocol 2: Boc-L-Valine Esterification (General Procedure)
-
Dissolve the dihydrotetrabenazine intermediate in a suitable aprotic solvent (e.g., dichloromethane).
-
Add N-Boc-L-valine, a coupling agent (e.g., DCC or EDC), and a catalyst (e.g., DMAP).
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by a suitable chromatographic technique (e.g., TLC or HPLC).
-
Upon completion, filter the reaction mixture to remove any solid by-products.
-
Wash the filtrate with aqueous solutions to remove excess reagents and water-soluble impurities.
-
Dry the organic layer over a suitable drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield the crude Boc-protected Valbenazine.
-
Purify the crude product by a suitable method, such as column chromatography, if necessary.
Protocol 3: Deprotection and Formation of Valbenazine Ditosylate (Based on WO2021050977A1)
-
Dissolve the Boc-protected Valbenazine intermediate in acetonitrile or isopropyl acetate.
-
Add 2.1 equivalents of p-toluenesulfonic acid to the solution.
-
Warm the reaction mixture to facilitate the deprotection and salt formation.
-
The Valbenazine ditosylate salt is reported to crystallize directly from the reaction mixture.
-
Filter the precipitated solid, wash with a suitable solvent, and dry under vacuum to obtain Valbenazine ditosylate with high purity and yield.
Synthetic Pathway Visualizations
The following diagrams illustrate the key synthetic pathways for this compound as described in the patent literature.
Caption: General Synthetic Pathway to this compound.
Caption: Efficient Deprotection and Crystallization Process.
Crystalline Forms of this compound
The patent literature describes several crystalline forms of this compound, each with distinct physicochemical properties. The preparation of these different polymorphs is a critical aspect of the drug development process, impacting stability, solubility, and bioavailability.
Table 4: Overview of Selected Crystalline Forms
| Form | Patent Reference | Key Characterization Peaks (2θ) |
| Form I | WO2017075340A1 | Not specified in provided snippets |
| Form A | KR102100357B1 | 5.9°±0.2°, 13.3°±0.2°, 19.8°±0.2° |
| Form T1 | WO2018067945A1 | 5.7, 7.0, 7.6, 14.2, 15.2 |
| Form T2 | WO2018067945A1 | 6.2, 15.5, 16.5, 17.8, 19.6 |
| Form T3 | WO2018067945A1 | 6.1, 9.0, 14.6, 17.3, 21.6 |
| Form T4 | US20220127259A1 | 5.3, 6.6, 7.8, 13.4, 19.4 |
| Form T5 | WO2018067945A1 | 10.9, 11.4, 16.3, 17.4, 22.3 |
| Form T6 | US20220127259A1 | 6.3, 12.3, 13.4, 14.0, 15.5 |
Protocol 4: Preparation of Crystalline Form T3 (Dioxane Solvate) (Based on WO2018067945A1)
-
Dissolve Valbenazine free base (335 mg) in 1,4-dioxane (3.36 ml).
-
Add p-toluenesulfonic acid (312 mg, 2.0 eq.) and stir until a clear solution is obtained.
-
Continue stirring the solution, during which precipitation will be observed.
-
Isolate the crystals by filtration.
-
Dry the collected crystals under vacuum to yield this compound Form T3.
Conclusion
The patent literature provides a rich source of information on the synthesis of this compound. While the core synthetic route is well-established, significant process development has focused on improving efficiency, yield, and purity, particularly in the final deprotection and salt formation step. The existence of multiple crystalline forms highlights the importance of solid-state chemistry in the development of this important therapeutic agent. This guide serves as a comprehensive resource for researchers and professionals in the field, enabling a deeper understanding of the chemical landscape surrounding the synthesis of this compound.
Valbenazine Tosylate: An In-depth Guide to its Enzymatic Hydrolysis and Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valbenazine, a selective vesicular monoamine transporter 2 (VMAT2) inhibitor, is a crucial therapeutic agent for tardive dyskinesia. It is administered as a tosylate salt of a prodrug that requires metabolic activation to exert its pharmacological effect. This technical guide provides a comprehensive overview of the enzymatic hydrolysis of valbenazine to its active metabolite, [+]-α-dihydrotetrabenazine ([+]-α-HTBZ), a cornerstone of its clinical efficacy. Understanding the nuances of this biotransformation is paramount for drug development professionals and researchers in the field of neuropharmacology and drug metabolism.
The Metabolic Activation Pathway
Valbenazine is designed as a prodrug to enhance its pharmacokinetic properties. The primary and rate-limiting step in its activation is the hydrolysis of the L-valine ester moiety. This enzymatic cleavage unmasks the active hydroxyl group, converting the inactive prodrug into the potent VMAT2 inhibitor, [+]-α-dihydrotetrabenazine.
While the specific enzymes responsible for the hydrolysis of valbenazine are not explicitly detailed in publicly available literature, the metabolism of ester-containing prodrugs is predominantly mediated by carboxylesterases (CES). The two major human carboxylesterases, CES1 and CES2, are the likely candidates for this biotransformation. CES1 is highly expressed in the liver, while CES2 is abundant in the intestine. The systemic and presystemic hydrolysis of valbenazine is therefore likely a concerted action of these enzymes.
Following its formation, the active metabolite, [+]-α-HTBZ, undergoes further metabolism, primarily through oxidation mediated by cytochrome P450 enzymes, with CYP2D6 playing a significant role. Valbenazine itself is also a substrate for oxidative metabolism, mainly by CYP3A4/5.
Quantitative Analysis of Valbenazine Metabolism
| Parameter | Valbenazine | [+]-α-Dihydrotetrabenazine ([+]-α-HTBZ) |
| Time to Peak Plasma Concentration (Tmax) | 0.5 - 1.0 hours | 4 - 8 hours |
| Plasma Half-life (t½) | 15 - 22 hours | 15 - 22 hours |
| Plasma Protein Binding | >99% | ~64% |
Note: The data presented are approximate values and can vary based on individual patient characteristics and study design.
Experimental Protocols for In Vitro Hydrolysis Studies
The following is a representative protocol for assessing the in vitro enzymatic hydrolysis of an ester prodrug like valbenazine, adapted from standard methodologies for studying drug metabolism.
Objective: To determine the rate of enzymatic hydrolysis of valbenazine to [+]-α-dihydrotetrabenazine in human liver microsomes and by recombinant human carboxylesterases (CES1 and CES2).
Materials:
-
This compound
-
[+]-α-dihydrotetrabenazine analytical standard
-
Human Liver Microsomes (HLM)
-
Recombinant human CES1 and CES2 enzymes
-
NADPH regenerating system (for parallel metabolism studies)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
LC-MS/MS system for analysis
Experimental Workflow:
Procedure:
-
Preparation of Incubation Mixtures:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In microcentrifuge tubes, combine phosphate buffer (pH 7.4) and the enzyme source (e.g., 0.5 mg/mL HLM protein, or a specific concentration of recombinant CES1 or CES2).
-
For oxidative metabolism assessment, include an NADPH regenerating system.
-
-
Incubation:
-
Pre-warm the incubation mixtures to 37°C for 5 minutes.
-
Initiate the reaction by adding the valbenazine stock solution to achieve the desired final substrate concentration.
-
Incubate the reactions at 37°C in a shaking water bath.
-
Collect aliquots at predetermined time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).
-
-
Reaction Quenching:
-
Immediately stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Vortex the quenched samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Analyze the samples using a validated LC-MS/MS method to quantify the concentrations of valbenazine and its active metabolite, [+]-α-dihydrotetrabenazine.
-
Data Analysis:
-
Plot the concentration of the formed [+]-α-dihydrotetrabenazine against time.
-
Determine the initial velocity (V₀) of the reaction from the linear portion of the curve.
-
To determine Michaelis-Menten kinetic parameters (Km and Vmax), perform incubations with a range of valbenazine concentrations and fit the initial velocity data to the Michaelis-Menten equation.
Conclusion
The enzymatic hydrolysis of this compound to its active metabolite, [+]-α-dihydrotetrabenazine, is a critical step in its mechanism of action. While the precise carboxylesterases involved and their specific kinetic parameters warrant further public clarification, the established principles of ester prodrug metabolism provide a strong framework for understanding this process. The in vitro methodologies outlined in this guide offer a robust approach for researchers to further investigate the enzymatic kinetics of valbenazine and similar compounds, contributing to the broader understanding of prodrug activation and drug metabolism. This knowledge is essential for the continued development and optimization of therapies for neurological disorders.
Off-Target Effects of Valbenazine Tosylate in Cellular Assays: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valbenazine, a selective vesicular monoamine transporter 2 (VMAT2) inhibitor, is a cornerstone in the management of tardive dyskinesia. Its therapeutic efficacy is attributed to its high affinity for VMAT2, leading to the depletion of dopamine from presynaptic vesicles. A crucial aspect of its pharmacological profile is its selectivity, which minimizes the potential for off-target effects and associated adverse reactions. This technical guide provides an in-depth analysis of the off-target profile of valbenazine tosylate and its primary active metabolite, (+)-α-dihydrotetrabenazine ([+]-α-HTBZ), in various cellular assays.
On-Target and Off-Target Binding Profile
Valbenazine and its active metabolite, [+]-α-HTBZ, exhibit high and selective affinity for VMAT2. Extensive in vitro screening has demonstrated minimal interaction with a wide array of other receptors, ion channels, and transporters, underscoring its favorable off-target profile.
Quantitative Binding Affinity Data
The following table summarizes the binding affinities (Ki) of valbenazine and [+]-α-HTBZ for their primary target, VMAT2, and a selection of common off-target receptors.
| Target | Ligand | Ki (nM) | Source |
| Vesicular Monoamine Transporter 2 (VMAT2) | Valbenazine | ~150 | [1][2] |
| [+]-α-HTBZ | ~3 | [1][2] | |
| Vesicular Monoamine Transporter 1 (VMAT1) | Valbenazine | >10,000 | [1] |
| Dopamine D2 Receptor | Valbenazine | >5,000 | [1][2] |
| [+]-α-HTBZ | >5,000 | [1][2] | |
| Serotonin 5-HT2B Receptor | Valbenazine | >5,000 | [1][2] |
| [+]-α-HTBZ | >5,000 | [1][2] | |
| Adrenergic Receptors | Valbenazine | >5,000 | [1][2] |
| [+]-α-HTBZ | >5,000 | [1][2] | |
| Histaminergic Receptors | Valbenazine | >5,000 | [1][2] |
| [+]-α-HTBZ | >5,000 | [1][2] | |
| Muscarinic Receptors | Valbenazine | >5,000 | [1][2] |
| [+]-α-HTBZ | >5,000 | [1][2] |
Note: A broad panel screen evaluated the off-target interactions of valbenazine and [+]-α-HTBZ at over 80 other receptor, transporter, and ion channel sites, with no significant binding affinity detected (Ki > 5000 nM)[3].
Experimental Protocols
The binding affinities presented above were determined using standard radioligand binding assays. The following provides a detailed methodology for a typical competitive radioligand binding assay used to assess the off-target potential of this compound.
Radioligand Binding Assay for Off-Target Screening
1. Objective: To determine the binding affinity (Ki) of valbenazine and its metabolites for a panel of receptors, ion channels, and transporters.
2. Materials:
- Test Compounds: this compound, (+)-α-dihydrotetrabenazine ([+]-α-HTBZ).
- Membrane Preparations: Commercially available or in-house prepared cell membrane homogenates expressing the target receptor of interest (e.g., from CHO or HEK293 cells). For VMAT2 binding, rat striatal, rat forebrain, or human platelet homogenates can be used[3].
- Radioligand: A specific radiolabeled ligand for each target receptor (e.g., [³H]-Spiperone for D2 receptors).
- Assay Buffer: Target-specific buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
- Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor.
- Instrumentation: Scintillation counter, 96-well filter plates, vacuum manifold.
3. Procedure:
- Compound Dilution: Prepare a serial dilution of the test compounds (valbenazine and [+]-α-HTBZ) in the assay buffer.
- Assay Plate Preparation: In a 96-well plate, add the assay buffer, membrane preparation, and the diluted test compound or non-specific binding control.
- Radioligand Addition: Add the specific radioligand at a concentration close to its Kd value to all wells.
- Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach binding equilibrium.
- Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold to separate bound from free radioligand.
- Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
- Scintillation Counting: After drying the filter plate, add scintillation fluid to each well and count the radioactivity using a scintillation counter.
4. Data Analysis:
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the logarithm of the test compound concentration.
- Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways and Experimental Workflows
Valbenazine Metabolism and Mechanism of Action
Valbenazine is a prodrug that is rapidly absorbed and metabolized to its active form, [+]-α-HTBZ. This active metabolite is a potent inhibitor of VMAT2. The metabolic pathway primarily involves hydrolysis and cytochrome P450 enzymes.
Metabolic pathway of this compound.
Experimental Workflow for Radioligand Binding Assay
The following diagram illustrates the key steps in a competitive radioligand binding assay to determine the off-target effects of a test compound.
Workflow for a competitive radioligand binding assay.
Off-Target Effects on Cardiac Ion Channels
While valbenazine demonstrates a clean profile in terms of receptor binding, it has been shown to have a modest effect on the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can be associated with QT interval prolongation.
hERG Channel Inhibition
In vitro studies have shown that valbenazine moderately inhibits the hERG channel with an IC50 of 2 µM[4]. This off-target effect is a consideration in patients with pre-existing cardiac conditions or those taking other medications that may prolong the QT interval. Clinical studies have shown that at therapeutic doses, the mean QT prolongation is generally not clinically significant for most patients[5]. However, this potential for QT prolongation is an important off-target effect to consider in drug development and clinical practice.
Conclusion
This compound exhibits a highly selective binding profile for its intended target, VMAT2, with minimal to no significant off-target binding to a wide range of other receptors, ion channels, and transporters at clinically relevant concentrations. The primary off-target effect of concern is the modest inhibition of the hERG channel, which may lead to QT prolongation. The data presented in this guide underscore the importance of comprehensive in vitro screening to characterize the full pharmacological profile of a drug candidate and to anticipate potential clinical adverse effects. The detailed experimental protocols provide a framework for conducting similar cellular assays in a drug development setting.
References
- 1. Valbenazine | C24H38N2O4 | CID 24795069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Pharmacologic Characterization of Valbenazine (NBI-98854) and Its Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Valbenazine (Ingrezza): The First FDA-Approved Treatment for Tardive Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
Initial Safety and Toxicology Profile of Valbenazine Tosylate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Valbenazine tosylate, a selective vesicular monoamine transporter 2 (VMAT2) inhibitor, is approved for the treatment of tardive dyskinesia. This technical guide provides a comprehensive overview of the initial, nonclinical safety and toxicology studies that formed the basis for its clinical development and regulatory approval. The document details the key findings from safety pharmacology, pharmacokinetic, genetic and general toxicology, carcinogenicity, and reproductive and developmental toxicology studies. All quantitative data are summarized in structured tables for ease of reference, and detailed experimental protocols for pivotal studies are provided. Furthermore, signaling pathways and experimental workflows are visually represented using Graphviz diagrams to facilitate a deeper understanding of the preclinical evaluation of this compound.
Introduction
Valbenazine is a prodrug that is rapidly metabolized to its active metabolite, [+]-α-dihydrotetrabenazine ([+]-α-HTBZ), a potent and selective inhibitor of vesicular monoamine transporter 2 (VMAT2). By inhibiting VMAT2, valbenazine reduces the uptake of monoamines, particularly dopamine, into synaptic vesicles, thereby decreasing their subsequent release into the synaptic cleft. This mechanism of action is central to its therapeutic effect in hyperkinetic movement disorders. This guide focuses on the foundational preclinical safety and toxicology data that characterized the risk profile of this compound prior to and during its clinical development.
Mechanism of Action: VMAT2 Inhibition
Valbenazine's therapeutic effect is mediated through the reversible inhibition of VMAT2. VMAT2 is a transport protein located on the membrane of presynaptic vesicles in neurons. Its primary function is to transport monoamine neurotransmitters (dopamine, norepinephrine, serotonin, and histamine) from the cytoplasm into the vesicles for storage and subsequent release. The active metabolite of valbenazine, [+]-α-HTBZ, has a high affinity for VMAT2, leading to a reduction in the vesicular packaging of dopamine. This, in turn, leads to a decrease in the amount of dopamine released into the synapse, which is thought to ameliorate the hyperdopaminergic state associated with tardive dyskinesia.
Figure 1: Mechanism of action of Valbenazine as a VMAT2 inhibitor.
Pharmacokinetics and Metabolism
The pharmacokinetic profile of valbenazine and its active metabolite, [+]-α-HTBZ, was characterized in rats, dogs, and humans. Metabolism was found to be qualitatively similar across these species.[1]
Absorption, Distribution, Metabolism, and Excretion (ADME)
| Parameter | Valbenazine | [+]-α-HTBZ (Active Metabolite) |
| Tmax (oral) | 0.5 - 1.0 hours | 4 - 8 hours |
| Absolute Bioavailability | ~49% | - |
| Plasma Protein Binding | >99% | ~64% |
| Metabolism | Hydrolysis to [+]-α-HTBZ; Oxidative metabolism (primarily CYP3A4/5) | Primarily metabolized by CYP2D6 |
| Elimination Half-life | 15 - 22 hours | 15 - 22 hours |
| Excretion | Primarily as metabolites | Primarily as metabolites |
Table 1: Summary of ADME Properties of Valbenazine and its Active Metabolite.
Metabolic Pathway
Valbenazine is a prodrug that undergoes extensive metabolism. The primary metabolic pathway involves hydrolysis of the L-valine ester to form the pharmacologically active metabolite, [+]-α-dihydrotetrabenazine ([+]-α-HTBZ). Valbenazine is also metabolized via oxidation, primarily by CYP3A4/5, to form other metabolites. The active metabolite, [+]-α-HTBZ, is further metabolized, in part by CYP2D6.
Figure 2: Simplified metabolic pathway of Valbenazine.
Safety Pharmacology
Safety pharmacology studies were conducted to evaluate the potential adverse effects of valbenazine on vital functions.
| Study Type | Key Findings |
| Cardiovascular | - Moderately inhibits hERG channels (IC50 = 2 µM).[2] - Produced moderate QTc prolongation in dogs at doses 6 times the maximum recommended human dose (MRHD).[1] |
| Central Nervous System (CNS) | - Clinical signs consistent with CNS monoamine depletion (decreased activity, ataxia, ptosis) were observed in rats, mice, and dogs.[1] - No CNS findings on histology.[1] |
| Respiratory | No significant adverse effects noted in nonclinical studies. |
Table 2: Summary of Safety Pharmacology Findings.
Experimental Protocol: hERG Assay
-
Test System: Human embryonic kidney (HEK293) cells stably expressing the hERG channel.
-
Methodology: Whole-cell patch-clamp technique.
-
Procedure: Cells were exposed to increasing concentrations of valbenazine, and the hERG current was measured. The concentration-response curve was used to determine the IC50 value.
-
Data Analysis: The percentage of hERG current inhibition at each concentration was calculated relative to the vehicle control. The IC50 was calculated by fitting the data to a Hill equation.
Toxicology
A comprehensive battery of toxicology studies was conducted to characterize the potential toxicity of valbenazine following single and repeated administrations.
Single-Dose and Repeat-Dose Toxicology
| Species | Duration | Key Findings | No-Observed-Adverse-Effect Level (NOAEL) |
| Rat | Up to 6 months | CNS depression, ataxia, hyperprolactinemia, and ptosis. | Not explicitly stated in available resources. |
| Dog | Up to 9 months | CNS depression, ataxia, and ptosis. | 5 times the MRHD of 80 mg/day based on mg/m2 for QTc prolongation.[2] |
| Mouse | Up to 6 months | CNS depression and ataxia. | Not explicitly stated in available resources. |
Table 3: Summary of Repeat-Dose Toxicology Findings.
Genetic Toxicology
Valbenazine was found to be non-genotoxic in a standard battery of in vitro and in vivo assays.[1]
| Assay | Result |
| Ames Test (bacterial reverse mutation) | Negative |
| In vitro Chromosomal Aberration (CHO cells) | Negative |
| In vivo Mouse Micronucleus | Negative |
Table 4: Summary of Genetic Toxicology Studies.
Carcinogenicity
Long-term carcinogenicity studies in rats and mice showed no evidence of tumorigenic potential.[2]
| Species | Duration | Result |
| Rat | 2 years | No drug-related neoplasms.[2] |
| Transgenic rasH2 Mice | 6 months | No drug-related neoplasms.[2] |
Table 5: Summary of Carcinogenicity Studies.
Reproductive and Developmental Toxicology
| Study Type | Species | Key Findings |
| Fertility and Early Embryonic Development | Rat | Decreased fertility, thought to be mediated by hyperprolactinemia.[1][2] |
| Embryo-Fetal Development | Rat | No adverse embryo-fetal effects at doses up to 2 times the MRHD. |
| Embryo-Fetal Development | Rabbit | No malformations observed at doses up to 24 times the MRHD. |
| Pre- and Postnatal Development | Rat | Increased stillbirths and postnatal pup mortality.[2] |
Table 6: Summary of Reproductive and Developmental Toxicology Findings.
Experimental Protocol: Pre- and Postnatal Development Study (Rat)
-
Animal Model: Sprague-Dawley rats.
-
Dosing: Oral gavage administration of valbenazine to pregnant females from gestation day 6 through lactation day 20.
-
Evaluation:
-
Maternal: Clinical signs, body weight, food consumption, parturition, and lactation.
-
Offspring (F1 generation): Viability, clinical signs, body weight, physical development, and neurobehavioral assessments.
-
-
Endpoints: Number of stillbirths, pup survival indices, pup body weights, and developmental landmarks (e.g., pinna detachment, eye opening).
Figure 3: Experimental workflow for the rat pre- and postnatal development study.
Conclusion
The initial nonclinical safety and toxicology studies of this compound provided a comprehensive characterization of its pharmacological and toxicological profile. The primary pharmacological effect is the selective inhibition of VMAT2, leading to a reduction in dopamine release. The main toxicological findings were related to the expected exaggeration of its pharmacological action, primarily CNS effects consistent with monoamine depletion. Valbenazine was not genotoxic or carcinogenic. Reproductive toxicology studies indicated potential risks, including decreased fertility and effects on postnatal pup survival at clinically relevant exposures. These preclinical data, taken as a whole, supported the clinical development of valbenazine for the treatment of tardive dyskinesia, providing a clear understanding of its safety profile and guiding the design of clinical trials.
References
Methodological & Application
Application Notes and Protocols for In Vivo Rodent Studies with Valbenazine Tosylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo rodent studies to evaluate the efficacy of valbenazine tosylate in a preclinical model of tardive dyskinesia (TD). The information is compiled from publicly available data, including preclinical safety studies and clinical trial information.
Mechanism of Action
Valbenazine is a selective inhibitor of the vesicular monoamine transporter 2 (VMAT2).[1][2] VMAT2 is a crucial protein responsible for packaging monoamines, such as dopamine, into synaptic vesicles for their subsequent release. By inhibiting VMAT2, valbenazine reduces the amount of dopamine available for release at the synapse. This modulation of dopaminergic neurotransmission is the key mechanism through which valbenazine is thought to alleviate the hyperkinetic involuntary movements characteristic of tardive dyskinesia.[1][3]
Signaling Pathway of Valbenazine Action
The following diagram illustrates the proposed signaling pathway affected by valbenazine.
Caption: Valbenazine's inhibition of VMAT2 in the presynaptic neuron.
Quantitative Data from Preclinical Rodent Studies
While specific efficacy data for valbenazine in rodent models of tardive dyskinesia is not extensively published, valuable dosage information can be derived from non-clinical toxicology and reproductive studies conducted in rats. These studies establish a range of oral doses that have been administered and tolerated, providing a basis for designing efficacy studies.
| Study Type | Species | Route of Administration | Dosage Range (mg/kg/day) | Key Findings/Observations | Reference |
| Carcinogenicity | Rat | Oral | 0.5, 1, 2 | No increase in tumors. | [4] |
| Fertility and Early Embryonic Development | Rat | Oral | 1, 3, 10 | No effect on fertility at lower doses. | [4] |
| Embryo-Fetal Development | Rat | Oral | 1, 5, 15 | No adverse embryo-fetal effects. Decreased maternal body weight gain at higher doses. | [4][5][6] |
| Pre- and Postnatal Development | Rat | Oral | 1, 3, 10 | Increased stillbirths and postnatal pup mortality at higher doses. | [5][6] |
Note: The dosages listed above are from safety and toxicology studies and do not directly represent therapeutic doses for tardive dyskinesia models. However, they provide a critical reference for dose selection in new experimental protocols.
Experimental Protocol: Haloperidol-Induced Orofacial Dyskinesia in Rats
This protocol describes a common method for inducing tardive dyskinesia-like symptoms in rats and a proposed framework for evaluating the efficacy of this compound.
Objective: To assess the ability of this compound to reduce the frequency of vacuous chewing movements (VCMs) in a rat model of haloperidol-induced orofacial dyskinesia.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g at the start of the experiment)
-
Haloperidol decanoate (long-acting injectable) or Haloperidol solution (for daily injections)
-
This compound
-
Vehicle for this compound (e.g., 0.5% methylcellulose in sterile water)
-
Observation chambers (transparent, e.g., Plexiglas cylinders)
-
Video recording equipment (optional but recommended for blinded scoring)
Experimental Workflow:
Caption: Experimental workflow for evaluating valbenazine in a rodent TD model.
Detailed Methodology:
-
Acclimation and Baseline (1 week):
-
House rats in a controlled environment (12:12 h light/dark cycle, 22±2°C, 50±10% humidity) with ad libitum access to food and water.
-
Handle the animals daily to acclimate them to the experimental procedures.
-
At the end of the week, record baseline VCMs for each rat. Place the rat in an observation chamber and count the number of VCMs (orofacial movements in the absence of food or other material) for a set period (e.g., 2-5 minutes).
-
-
Tardive Dyskinesia Induction (3-4 weeks):
-
Administer haloperidol to induce orofacial dyskinesia. Two common methods are:
-
Daily Injections: Administer haloperidol (1 mg/kg, i.p.) once daily for 21 to 28 consecutive days.
-
Long-Acting Depot: Administer haloperidol decanoate (e.g., 21 mg/kg, i.m.) every 3 weeks.
-
-
Monitor VCMs weekly to track the development of dyskinetic movements. A significant increase in VCMs compared to baseline and a vehicle-treated control group indicates successful induction.
-
-
This compound Treatment (e.g., 2-4 weeks):
-
Once stable and significant VCMs are established, randomly assign rats to different treatment groups (n=8-10 per group):
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose)
-
Group 2: this compound (e.g., 1 mg/kg)
-
Group 3: this compound (e.g., 3 mg/kg)
-
Group 4: this compound (e.g., 10 mg/kg)
-
-
Administer this compound or vehicle orally (p.o.) via gavage once daily. Continue haloperidol administration during this phase to maintain the dyskinetic state.
-
Assess VCMs at regular intervals (e.g., weekly, before and a few hours after drug administration) to evaluate the effect of valbenazine.
-
-
Data Analysis:
-
The primary endpoint is the change in the frequency of VCMs from the pre-treatment baseline.
-
Analyze the data using appropriate statistical methods, such as two-way ANOVA with repeated measures, followed by post-hoc tests to compare treatment groups to the vehicle control.
-
Important Considerations:
-
Dose Selection: The proposed doses of 1, 3, and 10 mg/kg/day for this compound are based on the dose ranges used in rat toxicology and reproductive studies.[4][5][6] A pilot study may be necessary to refine the optimal therapeutic dose range.
-
Blinding: To minimize bias, the person scoring the VCMs should be blinded to the treatment groups.
-
Animal Welfare: Monitor animals regularly for any signs of distress or adverse effects.
-
Pharmacokinetics: Consider the pharmacokinetic profile of valbenazine in rats to determine the optimal timing for VCM assessment after drug administration.
These application notes and protocols provide a robust framework for initiating in vivo rodent studies with this compound. Researchers should adapt these guidelines to their specific experimental needs and institutional animal care and use committee (IACUC) regulations.
References
- 1. researchgate.net [researchgate.net]
- 2. NBI‐98854, a selective monoamine transport inhibitor for the treatment of tardive dyskinesia: A randomized, double‐blind, placebo‐controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Valbenazine for the Treatment of Adults with Tardive Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
Application Notes and Protocols for Cell-Based Assays to Determine VMAT2 Inhibition by Valbenazine Tosylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valbenazine tosylate is a selective inhibitor of the vesicular monoamine transporter 2 (VMAT2), a critical protein in the presynaptic terminals of monoaminergic neurons. VMAT2 is responsible for the packaging of neurotransmitters such as dopamine, norepinephrine, serotonin, and histamine into synaptic vesicles for subsequent release. By inhibiting VMAT2, Valbenazine reduces the levels of these monoamines in the synaptic cleft, a mechanism that is therapeutic in hyperkinetic movement disorders like tardive dyskinesia.[1][2][3] Valbenazine is a prodrug that is converted to its primary active metabolite, [+]-α-dihydrotetrabenazine ([+]-α-HTBZ), which is a potent VMAT2 inhibitor.[4][5]
These application notes provide detailed protocols for two common cell-based assays to quantify the inhibitory activity of this compound on VMAT2: a fluorescent-based functional assay and a radioligand binding assay.
VMAT2 Signaling Pathway and Inhibition by Valbenazine
The following diagram illustrates the role of VMAT2 in a dopaminergic neuron and the mechanism of inhibition by Valbenazine's active metabolite.
Caption: VMAT2 inhibition by Valbenazine's active metabolite.
Quantitative Data: VMAT2 Inhibition by Valbenazine and its Metabolites
The inhibitory potency of Valbenazine and its primary active metabolite, [+]-α-HTBZ, against VMAT2 has been determined using radioligand binding assays. The following table summarizes the binding affinities (Ki) from studies using rat striatum and human platelet homogenates, which are rich in VMAT2.[2][6]
| Compound | Assay Source | Radioligand | Ki (nM) | Reference |
| Valbenazine | Rat Striatum | [3H]-(+)-α-HTBZ | 110 - 190 | [2][6] |
| Human Platelets | [3H]-(+)-α-HTBZ | 150 | [4][7] | |
| [+]-α-HTBZ | Rat Striatum | [3H]-(+)-α-HTBZ | 1.0 - 2.8 | [2][6] |
| Human Platelets | [3H]-(+)-α-HTBZ | 2.6 - 3.3 | [2][6] |
Experimental Protocols
Fluorescent-Based VMAT2 Functional Assay
This protocol describes a cell-based assay to determine the functional inhibition of VMAT2 by this compound using the fluorescent VMAT2 substrate, FFN206. The assay is amenable to a 96-well format for high-throughput screening.
Caption: Workflow for the FFN206-based VMAT2 inhibition assay.
-
HEK293 cells stably expressing human or rat VMAT2
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
96-well black, clear-bottom tissue culture plates
-
This compound
-
FFN206 (fluorescent VMAT2 substrate)
-
Tetrabenazine (positive control)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence plate reader
-
Cell Seeding:
-
Culture HEK293-VMAT2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed the cells into a 96-well black, clear-bottom plate at a density of 40,000 to 50,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24-48 hours to allow cells to form a confluent monolayer.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in assay buffer (e.g., DMEM without serum) to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5%.
-
Prepare a stock solution of the positive control, tetrabenazine, in DMSO and dilute similarly.
-
-
Assay Procedure:
-
Carefully aspirate the culture medium from the wells.
-
Add 90 µL of assay buffer to each well.
-
Add 10 µL of the diluted this compound, tetrabenazine, or vehicle (DMSO) to the respective wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Prepare a working solution of FFN206 in assay buffer. A final concentration of 1 µM FFN206 is often used.
-
Add 100 µL of the FFN206 working solution to each well (for a final volume of 200 µL).
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Aspirate the solution from the wells and wash once with 200 µL of ice-cold PBS.
-
Aspirate the PBS and add 100 µL of fresh PBS to each well.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a plate reader with appropriate filters for FFN206 (e.g., excitation at 405 nm and emission at 500 nm).
-
Subtract the background fluorescence (from wells with no cells or cells without FFN206).
-
Calculate the percentage of VMAT2 inhibition for each concentration of this compound relative to the vehicle control (0% inhibition) and a saturating concentration of tetrabenazine (100% inhibition).
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Radioligand Binding Assay for VMAT2
This protocol provides a general framework for a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for VMAT2. This assay is typically performed with membrane preparations from cells or tissues expressing VMAT2.
Caption: Workflow for the VMAT2 radioligand binding assay.
-
Membrane preparation from HEK293 cells stably expressing VMAT2 or from rat striatum
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Radioligand specific for VMAT2 (e.g., [3H]-(+)-α-dihydrotetrabenazine)
-
This compound
-
Non-labeled VMAT2 inhibitor for determining non-specific binding (e.g., tetrabenazine)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation cocktail
-
Scintillation counter
-
Membrane Preparation:
-
Homogenize HEK293-VMAT2 cells or rat striatal tissue in ice-cold buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at a high speed to pellet the membranes.
-
Wash the membrane pellet and resuspend it in binding buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate or individual tubes, combine the membrane preparation, the radioligand at a concentration near its Kd, and a range of concentrations of this compound.
-
Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a saturating concentration of a non-labeled VMAT2 inhibitor).
-
Incubate the mixture at room temperature or 37°C for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Separation and Quantification:
-
Rapidly filter the incubation mixture through glass fiber filters using a cell harvester or vacuum manifold to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioactivity.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percent inhibition of specific binding at each concentration of this compound.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to obtain the IC50 value.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
The described cell-based assays provide robust and reliable methods for characterizing the inhibitory activity of this compound on VMAT2. The fluorescent-based functional assay is well-suited for high-throughput screening of VMAT2 inhibitors, while the radioligand binding assay offers a direct measure of the compound's affinity for the transporter. Together, these protocols and the provided quantitative data serve as a valuable resource for researchers in the fields of neuropharmacology and drug development.
References
- 1. Drug inhibition and substrate transport mechanisms of human VMAT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neurocrine Biosciences divulges new VMAT2 inhibitors for hyperkinesia and psychosis | BioWorld [bioworld.com]
- 3. VMAT2 Inhibitors and the Path to Ingrezza (Valbenazine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Fluorescent Substrate Enables Quantitative and High-throughput Examination of Vesicular Monoamine Transporter 2 (VMAT2) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Clinical Studies [neurocrine.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Quantification of Valbenazine Tosylate and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valbenazine tosylate is a selective vesicular monoamine transporter 2 (VMAT2) inhibitor approved for the treatment of tardive dyskinesia.[1][2] Accurate and reliable quantification of Valbenazine and its metabolites is crucial for pharmacokinetic studies, quality control of pharmaceutical formulations, and clinical monitoring. Valbenazine is metabolized to two significant circulating metabolites: the highly active metabolite [+]-α-dihydrotetrabenazine ([+]-α-HTBZ) and a mono-oxy metabolite, NBI-136110.[3][4] This document provides detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and for the simultaneous quantification of Valbenazine and its active metabolite [+]-α-HTBZ in plasma using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Signaling Pathway and Metabolism of Valbenazine
Valbenazine acts by inhibiting VMAT2, a transporter that packages monoamines into synaptic vesicles. This action reduces the release of dopamine, thereby alleviating the hyperkinetic movements associated with tardive dyskinesia. The primary active metabolite, [+]-α-HTBZ, is a potent VMAT2 inhibitor.[5]
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Stability Indicating Derivative Spectrophotometric Methods for Determination of this compound in Bulk and in Formulation | Gupta | Zhurnal Prikladnoii Spektroskopii [zhps.ejournal.by]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacologic Characterization of Valbenazine (NBI-98854) and Its Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic and Pharmacologic Characterization of the Dihydrotetrabenazine Isomers of Deutetrabenazine and Valbenazine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Valbenazine Tosylate for In Vitro Research
Introduction
Valbenazine is a selective, reversible inhibitor of the vesicular monoamine transporter 2 (VMAT2).[1][2] VMAT2 is a crucial transporter protein located on the membrane of presynaptic vesicles within neurons of the central nervous system.[3][4] Its primary function is to load monoamine neurotransmitters, such as dopamine, from the cytoplasm into these vesicles for storage and subsequent release into the synaptic cleft.[3]
The mechanism of action of Valbenazine involves the inhibition of VMAT2, which leads to a decrease in the uptake of dopamine into synaptic vesicles.[3] This, in turn, reduces the amount of dopamine available for release, thereby mitigating the effects of dopamine receptor hypersensitivity, which is hypothesized to be a cause of certain neurological disorders like tardive dyskinesia.[1][2] Valbenazine is a prodrug that is metabolized into its active form, [+]-α-dihydrotetrabenazine ([+]-α-HTBZ), which also exhibits a high binding affinity for VMAT2.[5] Due to its high selectivity for VMAT2 (Ki ≈ 150 nM) over VMAT1 (Ki > 10 µM), Valbenazine provides a targeted approach for studying the dopaminergic system in cell culture models.[5][6]
These application notes provide a detailed protocol for the proper dissolution and use of Valbenazine tosylate for cell culture experiments, ensuring reliable and reproducible results for researchers in neuroscience and drug development.
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of this compound relevant for its use in cell culture applications.
| Property | Value | Source(s) |
| Synonyms | NBI-98854, Ingrezza | [7][8] |
| Molecular Weight | 762.97 g/mol | [8][9] |
| Solubility in DMSO | 100 mg/mL (approx. 131 mM) | [6][9] |
| Solubility in Water | 25 mg/mL | [6] |
| Solubility in Ethanol | Insoluble | [6] |
| Powder Storage | Short-term (days-weeks) at 0-4°C, dry, dark. Long-term (months-years) at -20°C. | [8] |
| Stock Solution Storage | Store in aliquots. Use within 1 month at -20°C or 6 months at -80°C. | [9] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution
This protocol describes the preparation of a high-concentration primary stock solution in Dimethyl Sulfoxide (DMSO).
Materials and Equipment:
-
This compound powder (M.W. 762.97 g/mol )
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO), sterile
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or cryovials
-
Sterile, low-retention pipette tips
-
Vortex mixer
-
Optional: Ultrasonic bath, 37°C water bath
Procedure:
-
Pre-analytical Calculations: Determine the mass of this compound required. To prepare 1 mL of a 100 mM stock solution:
-
Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)
-
Mass (mg) = 0.1 mol/L * 0.001 L * 762.97 g/mol * 1000 = 76.3 mg
-
-
Weighing: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh approximately 76.3 mg of this compound powder directly into the tube. Record the exact weight.
-
Solvent Addition: Based on the actual weight, calculate the precise volume of DMSO needed to achieve a 100 mM concentration.
-
Volume (µL) = [Mass (mg) / 762.97 ( g/mol )] / 0.1 (mol/L) * 1,000,000 (µL/L)
-
Add the calculated volume of sterile DMSO to the tube containing the powder. Using fresh, anhydrous DMSO is recommended as absorbed moisture can reduce solubility.[6]
-
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained.
-
Troubleshooting: If solubility is an issue, gently warm the tube to 37°C and/or place it in an ultrasonic bath for a few minutes to facilitate dissolution.[9]
-
-
Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots in sterile cryovials.[9] Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[9]
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol describes the serial dilution of the primary stock solution into a final working concentration for treating cells. The final concentration of DMSO in the cell culture medium should be kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Materials and Equipment:
-
100 mM this compound stock solution (from Protocol 1)
-
Sterile, pre-warmed complete cell culture medium appropriate for the cell line
-
Sterile microcentrifuge tubes
-
Sterile, low-retention pipette tips
Procedure:
-
Intermediate Dilution (e.g., to 10 mM):
-
Thaw one aliquot of the 100 mM stock solution at room temperature.
-
In a sterile tube, perform a 1:10 dilution by adding 10 µL of the 100 mM stock solution to 90 µL of sterile, pre-warmed cell culture medium.
-
Vortex gently to mix. This creates a 10 mM intermediate solution.
-
-
Final Dilution (e.g., to 10 µM in 2 mL of medium):
-
This step is typically performed directly in the cell culture vessel (e.g., a well of a 6-well plate).
-
To achieve a final concentration of 10 µM in 2 mL of medium, a 1:1000 dilution of the 10 mM intermediate stock is required.
-
Calculation: Volume to add = (Final Concentration * Final Volume) / Stock Concentration
-
Volume to add = (10 µM * 2000 µL) / 10,000 µM = 2 µL
-
Add 2 µL of the 10 mM intermediate solution to the 2 mL of medium in the well.
-
Gently swirl the plate to ensure even distribution.
-
-
Vehicle Control: For rigorous experimental design, prepare a vehicle control by adding the same final concentration of DMSO to a separate set of cells. In the example above, this would involve adding 2 µL of a 1:10 DMSO/medium solution to 2 mL of medium, resulting in a final DMSO concentration of 0.01%.
-
Incubation: Return the culture plate to the incubator and proceed with the experimental timeline.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for preparing this compound solutions for cell culture experiments.
Caption: Workflow for dissolving this compound and preparing working solutions.
Signaling Pathway and Mechanism of Action
This diagram illustrates the mechanism of action of Valbenazine at the presynaptic nerve terminal.
Caption: Valbenazine inhibits VMAT2, reducing dopamine packaging and synaptic release.
References
- 1. Valbenazine - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Mechanism of Action | INGREZZA® (valbenazine) capsules | HCP [ingrezzahcp.com]
- 4. VMAT2 Inhibitors and the Path to Ingrezza (Valbenazine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound supplier | CAS 1639208-54-0 | VMAT2 Inhibitor| AOBIOUS [aobious.com]
- 8. medkoo.com [medkoo.com]
- 9. glpbio.com [glpbio.com]
Application Notes and Protocols for Long-Term Preclinical Administration of Valbenazine Tosylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valbenazine tosylate, a selective vesicular monoamine transporter 2 (VMAT2) inhibitor, is approved for the treatment of tardive dyskinesia. Its mechanism of action involves the reversible reduction of dopamine release at the presynaptic nerve terminal.[1] Understanding the long-term effects of this compound in preclinical models is crucial for assessing its safety profile and informing clinical development. These application notes provide a summary of key quantitative data from long-term preclinical studies and detailed protocols for replicating such experiments.
Mechanism of Action: VMAT2 Inhibition
Valbenazine is a prodrug that is metabolized to its active metabolite, (+)-α-dihydrotetrabenazine (HTBZ). This active metabolite is a potent and selective inhibitor of VMAT2. VMAT2 is a transport protein responsible for packaging monoamines, such as dopamine, into synaptic vesicles for subsequent release into the synapse. By inhibiting VMAT2, Valbenazine effectively reduces the amount of dopamine available for release, thereby mitigating hyperdopaminergic conditions like tardive dyskinesia.
Quantitative Data from Long-Term Preclinical Studies
The following tables summarize key quantitative data from long-term toxicology and carcinogenicity studies of this compound in various preclinical models.
Table 1: Summary of Long-Term Repeat-Dose Toxicology Studies
| Species | Duration | Route of Administration | Dose Levels (mg/kg/day) | Key Findings | NOAEL (mg/kg/day) | Reference |
| Sprague-Dawley Rat | 6 months | Oral gavage | 0, 3, 10, 15 | CNS depression, effects on reproductive tissues (prolactin-mediated), decreased bone marrow cellularity at ≥ 3 mg/kg/day. | < 3 | [2] |
| Beagle Dog | 9 months | Oral capsule | - | No retinal degeneration or eye-related toxicities observed. | - | [2] |
NOAEL: No Observed Adverse Effect Level
Table 2: Summary of Carcinogenicity Studies
| Species | Strain | Duration | Route of Administration | Dose Levels (mg/kg/day) | Key Findings | Reference |
| Mouse | Transgenic rasH2 | 6 months | Oral gavage | - | No drug-related neoplasms. | [2] |
| Rat | Sprague-Dawley | 2 years | Oral gavage | - | No drug-related neoplasms. | [2] |
Table 3: Summary of Reproductive and Developmental Toxicology Studies
| Species | Study Type | Dose Levels (mg/kg/day) | Key Findings | Reference |
| Rat | Fertility and Early Embryonic Development | - | Decreased fertility, considered secondary to increased prolactin. | [2] |
| Rat | Pre/Postnatal Development | - | Increased stillbirths and postnatal pup mortality. | [2] |
Table 4: VMAT2 Occupancy in Non-Human Primates (NHP)
| Study Type | Radiotracer | Key Finding | Reference |
| PET Imaging | [18F]AV-133 | Exposures associated with an 80 mg daily human dose of Valbenazine result in 85-90% VMAT2 occupancy in the brain. | [3] |
Experimental Protocols
The following are detailed protocols for key long-term preclinical studies with this compound. These protocols are based on information from regulatory documents and standard toxicological guidelines.
Protocol 1: Two-Year Oral Carcinogenicity Study in Rats
1. Objective: To assess the carcinogenic potential of this compound following long-term oral administration to Sprague-Dawley rats.
2. Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Sprague-Dawley rats (equal numbers of males and females, typically 50 per sex per group)
-
Standard laboratory animal diet and water
-
Oral gavage needles
-
Cages with appropriate environmental enrichment
-
Equipment for clinical observations, body weight, and food consumption measurements
-
Necropsy and histopathology equipment and reagents
3. Methods:
-
Animal Husbandry: House animals in a controlled environment with a 12-hour light/dark cycle, and provide ad libitum access to food and water.
-
Dose Groups: Assign animals to a control group (vehicle only) and at least three dose groups of this compound. Dose selection should be based on results from shorter-term toxicity studies.
-
Administration: Administer this compound or vehicle daily via oral gavage for 24 months.
-
Observations:
-
Conduct clinical observations at least once daily for signs of toxicity.
-
Record body weights and food consumption weekly for the first 13 weeks and monthly thereafter.
-
Perform detailed physical examinations, including palpation for masses, at regular intervals.
-
-
Terminal Procedures:
-
At the end of the 24-month period, euthanize all surviving animals.
-
Conduct a full necropsy on all animals, including those that die or are euthanized during the study.
-
Collect and preserve a comprehensive list of tissues for histopathological examination.
-
-
Data Analysis: Analyze data on survival, clinical signs, body weights, food consumption, and tumor incidence using appropriate statistical methods.
Protocol 2: VMAT2 Occupancy Study in Non-Human Primates using PET Imaging
1. Objective: To determine the in vivo occupancy of VMAT2 in the brain by the active metabolite of this compound at therapeutically relevant exposures using Positron Emission Tomography (PET).
2. Materials:
-
This compound or its active metabolite, (+)-α-HTBZ
-
VMAT2-specific PET radiotracer (e.g., [18F]AV-133)
-
Non-human primates (e.g., cynomolgus or rhesus macaques)
-
Anesthesia (e.g., ketamine, isoflurane)
-
PET scanner
-
Arterial line catheter for blood sampling
-
HPLC system for radiometabolite analysis
3. Methods:
-
Animal Preparation:
-
Anesthetize the NHP and maintain anesthesia throughout the imaging session.
-
Place an intravenous catheter for drug and radiotracer administration and an arterial line for blood sampling.
-
Position the animal in the PET scanner.
-
-
Baseline Scan:
-
Administer a bolus of the VMAT2 radiotracer intravenously.
-
Acquire dynamic PET data for a specified duration (e.g., 120 minutes).
-
Collect arterial blood samples at frequent intervals to measure plasma radioactivity and determine the arterial input function.
-
-
Drug Administration and Occupancy Scan:
-
On a separate day, administer this compound or its active metabolite at a predetermined dose and time before the PET scan.
-
Repeat the PET imaging procedure as described for the baseline scan.
-
-
Data Analysis:
-
Reconstruct PET images and define regions of interest (ROIs) in the brain (e.g., striatum, cerebellum).
-
Use kinetic modeling to estimate the binding potential (BP_ND) of the radiotracer in the ROIs for both baseline and post-drug scans.
-
Calculate VMAT2 occupancy as the percentage reduction in BP_ND after drug administration compared to baseline.
-
Signaling Pathways and Logical Relationships
The primary pharmacological effect of Valbenazine is directly related to its inhibition of VMAT2, leading to a reduction in presynaptic dopamine levels. This targeted action is central to its therapeutic effect in hyperkinetic movement disorders.
Conclusion
The long-term preclinical administration of this compound has been evaluated in a range of animal models, providing crucial data on its safety and mechanism of action. The presented data and protocols offer a foundation for researchers and drug development professionals to design and interpret further preclinical studies of Valbenazine and other VMAT2 inhibitors. The lack of carcinogenic findings in long-term rodent studies and the well-characterized, prolactin-mediated effects on reproductive function provide a solid basis for its clinical safety profile. The high VMAT2 occupancy at therapeutic doses underscores its potent and targeted mechanism of action.
References
Valbenazine Tosylate in Studies of Other Hyperkinetic Movement Disorders: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the clinical investigation of valbenazine tosylate, a selective vesicular monoamine transporter 2 (VMAT2) inhibitor, in hyperkinetic movement disorders beyond its primary indication for tardive dyskinesia. This document summarizes key quantitative data from clinical trials in Huntington's disease-associated chorea, Tourette's syndrome, and cervical dystonia. Detailed experimental protocols for pivotal studies are provided to facilitate understanding and replication of the research methodologies.
Mechanism of Action
Valbenazine's therapeutic effect in hyperkinetic movement disorders is mediated through its action as a selective inhibitor of vesicular monoamine transporter 2 (VMAT2).[1][2][3][4] VMAT2 is a protein responsible for transporting monoamines, particularly dopamine, from the cytoplasm into synaptic vesicles in neurons.[5][6] By reversibly inhibiting VMAT2, valbenazine reduces the uptake of dopamine into these vesicles, leading to a decrease in the amount of dopamine available for release into the synaptic cleft.[2][3] This modulation of dopaminergic neurotransmission is believed to alleviate the symptoms of hyperkinetic movements, which are often associated with dopamine hypersensitivity or dysregulation in motor control pathways.[1][3] Valbenazine is a prodrug that is metabolized to its active form, [+]-α-dihydrotetrabenazine.[1][4]
Signaling Pathway of Valbenazine
Caption: Valbenazine inhibits VMAT2, reducing dopamine packaging and release.
Valbenazine in Huntington's Disease-Associated Chorea
Valbenazine has been extensively studied for the treatment of chorea associated with Huntington's disease, a progressive neurodegenerative disorder characterized by involuntary, abrupt, and irregular movements.
Quantitative Data Summary
| Study | Phase | N | Treatment Arms | Duration | Primary Outcome Measure | Key Efficacy Results | Common Adverse Events |
| KINECT-HD [7][8] | 3 | 128 | Valbenazine (≤80 mg/day) vs. Placebo | 12 weeks | Change from baseline in the Unified Huntington's Disease Rating Scale (UHDRS) Total Maximal Chorea (TMC) score | Least-squares mean change in UHDRS TMC score: -4.6 for valbenazine vs. -1.4 for placebo (p<0.0001).[7][8] | Somnolence, fatigue, falls, urticaria/rash, akathisia.[9] |
| KINECT-HD2 (Open-Label Extension)[1][3][10] | 3 | ~150 | Valbenazine (≤80 mg/day) | Up to 156 weeks | Long-term safety and tolerability | Sustained improvements in UHDRS TMC score observed up to 1 year.[11] | Falls, somnolence, fatigue. |
Experimental Protocol: KINECT-HD Study
Objective: To evaluate the efficacy, safety, and tolerability of valbenazine for the treatment of chorea in participants with Huntington's disease.[2]
Study Design: A Phase 3, randomized, double-blind, placebo-controlled study.[4]
Participant Population:
-
Inclusion Criteria:
-
Exclusion Criteria:
-
History of suicidal behavior or worsening of suicidal ideation.
-
Clinically significant or unstable medical conditions.
-
Treatment Protocol:
-
Randomization: Participants were randomized in a 1:1 ratio to receive either valbenazine or placebo.[8]
-
Dosing:
-
Treatment Duration: 12 weeks of double-blind treatment.[8]
Outcome Measures:
-
Primary Endpoint: The least-squares mean change in the UHDRS TMC score from baseline to the maintenance period (average of weeks 10 and 12).[8] The UHDRS TMC score assesses chorea severity in seven body regions on a scale of 0-4, with a total possible score of 28.
-
Secondary Endpoints:
-
Clinical Global Impression of Change (CGI-C) Response Status.
-
Patient Global Impression of Change (PGI-C) Response Status.
-
Huntington's Disease Health Index (HD-HI) to evaluate patient-reported outcomes.
-
Safety Assessments: Monitoring of treatment-emergent adverse events, vital signs, electrocardiograms (ECGs), laboratory tests, and psychiatric assessments.[8]
KINECT-HD Experimental Workflow
Caption: Workflow of the KINECT-HD clinical trial.
Valbenazine in Tourette's Syndrome
Valbenazine has been investigated for the treatment of tics in adults and pediatric patients with Tourette's syndrome, a neurodevelopmental disorder characterized by multiple motor tics and at least one vocal tic.
Quantitative Data Summary
| Study | Phase | N | Participant Population | Treatment Arms | Duration | Primary Outcome Measure | Key Efficacy Results |
| T-Force GOLD [13] | 2b | 127 | Children and adolescents (6-17 years) with moderate to severe Tourette's syndrome | Valbenazine vs. Placebo | 12 weeks | Change from baseline in the Yale Global Tic Severity Scale (YGTSS) Total Tic Score | Did not meet the primary endpoint; no statistically significant difference between valbenazine and placebo.[13] |
Experimental Protocol: T-Force GOLD Study
Objective: To evaluate the safety, tolerability, and efficacy of once-daily valbenazine in pediatric patients with moderate to severe Tourette's syndrome.[14]
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[14]
Participant Population:
-
Inclusion Criteria:
-
Children and adolescents aged 6 to 17 years.
-
Diagnosis of Tourette's syndrome with moderate to severe tic severity (YGTSS Total Tic Score ≥ 20).[5]
-
-
Exclusion Criteria:
-
Use of dopamine antagonists or other VMAT2 inhibitors.[5]
-
History of significant cardiac or neurological conditions other than Tourette's syndrome.
-
Treatment Protocol:
-
Randomization: Participants were randomized 1:1 to receive either valbenazine or placebo.
-
Dosing:
-
Treatment Duration: 12 weeks of dosing followed by a two-week off-drug period.
Outcome Measures:
-
Primary Endpoint: The change from baseline in the YGTSS Total Tic Score at week 12.[14] The YGTSS is a clinician-rated scale that assesses the number, frequency, intensity, complexity, and interference of motor and phonic tics.
-
Secondary Endpoints:
T-Force GOLD Experimental Workflow
Caption: Workflow of the T-Force GOLD clinical trial.
Valbenazine in Cervical Dystonia
Preliminary research has explored the use of valbenazine as an adjunctive therapy for cervical dystonia, a focal dystonia characterized by involuntary muscle contractions in the neck that cause abnormal movements and postures.
Quantitative Data Summary
| Study | Phase | N | Participant Population | Treatment | Duration | Key Outcome Measures | Key Efficacy Results |
| Pilot Study [15][16] | Open-Label | 14 | Adults with cervical dystonia treated with botulinum neurotoxin (BoNT) | Valbenazine (titrated to 80 mg/day) as adjunct to BoNT | 16 weeks | Toronto Western Spasmodic Torticollis Rating Scale (TWSTRS), Visual Analog Scale (VAS) for pain/pulling/jerking | Significant improvement in TWSTRS Total Score and VAS scores for pulling and jerking.[15][16] |
Experimental Protocol: Pilot Study in Cervical Dystonia
Objective: To determine the efficacy of valbenazine in reducing symptoms of pain and posturing and improving quality of life in subjects with cervical dystonia already receiving botulinum neurotoxin treatment.[15][16]
Study Design: An open-label, prospective study.[11][15]
Participant Population:
-
Inclusion Criteria:
-
Exclusion Criteria:
Treatment Protocol:
-
Baseline: A 4-week baseline evaluation period.[11]
-
Treatment Initiation: Valbenazine was initiated and titrated up to 80 mg per day.[15]
-
Concomitant Treatment: No changes were made to the BoNT dosage or muscle injection locations.[15]
-
Treatment Duration: 12-week treatment period.[11]
Outcome Measures:
-
Primary Efficacy Measures:
-
Toronto Western Spasmodic Torticollis Rating Scale (TWSTRS) to assess the severity, disability, and pain of cervical dystonia.
-
Visual Analog Scale (VAS) for pain, pulling, and jerking.[15]
-
-
Other Measures:
Cervical Dystonia Pilot Study Experimental Workflow
Caption: Workflow of the open-label pilot study in cervical dystonia.
References
- 1. huntingtonstudygroup.org [huntingtonstudygroup.org]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Valbenazine Demonstrates Sustained Efficacy in Huntington's Chorea Treatment [trial.medpath.com]
- 4. hdsa.org [hdsa.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Clinical development of valbenazine for tics associated with Tourette syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Safety and efficacy of valbenazine for the treatment of chorea associated with Huntington's disease (KINECT-HD): a phase 3, randomised, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Valbenazine Shows Efficacy for Chorea in Huntington Disease and Is Safe and Effective for Treatment of Tardive Dyskinesia in People Over Age 65 - - Practical Neurology [practicalneurology.com]
- 10. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]
- 11. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 12. ccjm.org [ccjm.org]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. Neurocrine Initiates Phase IIb Clinical Study of Once-daily INGREZZA® in Children and Adolescents with Tourette Syndrome [prnewswire.com]
- 15. Frontiers Publishing Partnerships | Efficacy and safety of valbenazine in the treatment of cervical dystonia: a pilot study [frontierspartnerships.org]
- 16. researchgate.net [researchgate.net]
- 17. Clinical Study of Ingrezza (Valbenazine) for the Treatment of Cervical Dystonia [ctv.veeva.com]
Application Notes and Protocols: Valbenazine Tosylate in Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valbenazine tosylate, a selective vesicular monoamine transporter 2 (VMAT2) inhibitor, is a key compound in the study and treatment of hyperkinetic movement disorders associated with neurodegenerative diseases.[1][2][3] It is the first treatment approved by the U.S. Food and Drug Administration (FDA) for tardive dyskinesia and is also approved for the treatment of chorea associated with Huntington's disease.[3][4][5][6] These application notes provide a detailed overview of the mechanism of action of this compound, its application in clinical research for Huntington's disease, and a discussion of its relevance to other neurodegenerative conditions such as Parkinson's disease, supported by preclinical research findings.
Mechanism of Action
This compound is a prodrug that is metabolized to its active form, [+]-α-dihydrotetrabenazine, which has a high affinity for VMAT2.[7] VMAT2 is a transport protein located on the membrane of presynaptic vesicles in neurons. Its primary function is to transport monoamines, such as dopamine, from the cytoplasm into these vesicles for storage and subsequent release into the synapse.
By inhibiting VMAT2, valbenazine reduces the uptake of dopamine into synaptic vesicles, leading to a decrease in the amount of dopamine available for release.[1][2][8] This modulation of dopaminergic neurotransmission is the key mechanism through which valbenazine alleviates the hyperkinetic movements seen in conditions like Huntington's disease chorea and tardive dyskinesia.[1][8]
Application in Huntington's Disease Research
Valbenazine has been extensively studied in clinical trials for the treatment of chorea, a hallmark motor symptom of Huntington's disease. The KINECT-HD study, a Phase 3, randomized, double-blind, placebo-controlled trial, provides significant data on its efficacy and safety.
Quantitative Data from the KINECT-HD Study
| Endpoint | Valbenazine Group | Placebo Group | p-value |
| Change in UHDRS Total Maximal Chorea (TMC) Score | |||
| Least-Squares Mean Change from Baseline | -4.6 | -1.4 | <0.0001 |
| Clinical Global Impression of Change (CGI-C) | |||
| "Much Improved" or "Very Much Improved" | 43% | 13% | N/A |
| Patient Global Impression of Change (PGI-C) | |||
| "Much Improved" or "Very Much Improved" | 53% | 26% | N/A |
Data from the KINECT-HD Phase 3 clinical trial.[9]
Experimental Protocol: Phase 3 Clinical Trial (KINECT-HD)
Objective: To evaluate the efficacy, safety, and tolerability of valbenazine for the treatment of chorea associated with Huntington's disease.
Study Design:
-
Type: Randomized, double-blind, placebo-controlled.
-
Participants: Adults aged 18 to 75 years with a confirmed diagnosis of Huntington's disease and chorea.
-
Intervention:
-
Valbenazine group: Oral valbenazine, once daily.
-
Placebo group: Oral placebo, once daily.
-
-
Duration: 12 weeks of treatment.
Methodology:
-
Screening and Baseline: Participants undergo a screening period to assess eligibility, including baseline measurements of chorea severity using the Unified Huntington's Disease Rating Scale (UHDRS) Total Maximal Chorea (TMC) score.
-
Randomization: Eligible participants are randomly assigned in a 1:1 ratio to receive either valbenazine or placebo.
-
Dose Titration: The valbenazine dose is initiated at 40 mg/day and titrated up to a maximum of 80 mg/day over a period of 8 weeks, based on efficacy and tolerability.
-
Maintenance Phase: Participants continue on their optimal dose for the remaining 4 weeks of the study.
-
Efficacy Assessments: The primary efficacy endpoint is the change in the UHDRS-TMC score from baseline to the end of the maintenance period. Secondary endpoints include the Clinical Global Impression of Change (CGI-C) and Patient Global Impression of Change (PGI-C).
-
Safety Monitoring: Adverse events, vital signs, and laboratory parameters are monitored throughout the study.
Application in Other Neurodegenerative Disease Research
While valbenazine's clinical application is currently focused on hyperkinetic movement disorders, the role of VMAT2 in other neurodegenerative diseases, particularly Parkinson's disease, is a subject of preclinical research.
Parkinson's Disease
Preclinical Rationale: In Parkinson's disease, there is a progressive loss of dopaminergic neurons in the substantia nigra. Preclinical studies using animal models, such as the MPTP-induced model of parkinsonism, have shown that a reduction in VMAT2 expression is an early event in the neurodegenerative process.[9][10] Furthermore, research suggests that increasing VMAT2 levels can be neuroprotective against dopaminergic toxins.[8][11]
Implications for Valbenazine: As a VMAT2 inhibitor, valbenazine would be expected to further decrease dopamine storage, which could theoretically exacerbate the dopamine deficiency characteristic of Parkinson's disease. This is consistent with the fact that parkinsonism is a known potential side effect of VMAT2 inhibitors.[12] Therefore, valbenazine is not currently being investigated as a therapeutic agent for the primary motor symptoms of Parkinson's disease. However, the study of VMAT2 inhibitors can still provide valuable insights into the role of dopamine dysregulation in the pathophysiology of the disease.
Alzheimer's Disease
Currently, there is a lack of preclinical or clinical research directly investigating the application of this compound in Alzheimer's disease. The primary pathological hallmarks of Alzheimer's are amyloid-beta plaques and tau tangles, and the direct link between VMAT2 inhibition and these pathologies has not been established.[13][14][15][16]
Conclusion
This compound is a valuable tool for studying and treating hyperkinetic movement disorders in the context of neurodegenerative diseases, with a well-established mechanism of action and proven clinical efficacy in Huntington's disease chorea. While its direct therapeutic application in other neurodegenerative diseases like Parkinson's and Alzheimer's is not currently supported by evidence, the underlying biology of VMAT2 remains a critical area of research for understanding the broader mechanisms of neurodegeneration. Future preclinical studies may explore the nuanced roles of VMAT2 in different neuronal populations and disease states, potentially revealing new therapeutic avenues.
References
- 1. List of VMAT2 inhibitors - Drugs.com [drugs.com]
- 2. Vesicular Monoamine Transporter 2 (VMAT2) Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Valbenazine as the first and only approved treatment for adults with tardive dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. VMAT2 inhibitors - Page 1 | BioWorld [bioworld.com]
- 6. Valbenazine (Ingrezza): The First FDA-Approved Treatment for Tardive Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. VMAT2 and Parkinson’s disease: harnessing the dopamine vesicle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. VMAT2 and dopamine neuron loss in a primate model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. VMAT2 and dopamine neuron loss in a primate model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Vesicular Monoamine Transporter 2 (VMAT2) Level Regulates MPTP Vulnerability and Clearance of Excess Dopamine in Mouse Striatal Terminals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Valbenazine-induced parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Interaction between Aβ and Tau in the Pathogenesis of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Role of Amyloid-β and Tau Proteins in Alzheimer’s Disease: Confuting the Amyloid Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Amyloid-β and tau: the trigger and bullet in Alzheimer disease pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The intersection of amyloid beta and tau at synapses in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Valbenazine Tosylate: A Powerful Tool for Investigating Monoamine Transport
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Valbenazine tosylate, a selective, reversible inhibitor of vesicular monoamine transporter 2 (VMAT2), has emerged as a critical pharmacological tool for elucidating the mechanisms of monoamine transport and its role in various neurological and psychiatric disorders.[1][2][3][4][5][6][7][8][9][10] By specifically targeting VMAT2, valbenazine and its highly potent active metabolite, [+]-α-dihydrotetrabenazine (DTBZ), effectively reduce the loading of monoamines such as dopamine, serotonin, norepinephrine, and histamine into synaptic vesicles, thereby modulating their release into the synaptic cleft.[1][3][6][8][10][11][12][13] This targeted action makes valbenazine an invaluable asset for in vitro and in vivo studies aimed at understanding the intricate processes of monoamine storage and release, as well as for the development of novel therapeutics for conditions like tardive dyskinesia and Huntington's disease.[9][10][13][14][15]
These application notes provide a comprehensive overview of the use of this compound in monoamine transport research, including its pharmacological properties, detailed experimental protocols for key assays, and illustrative diagrams of its mechanism of action and experimental workflows.
Data Presentation
Table 1: In Vitro Binding Affinity and Potency of Valbenazine and its Metabolites at VMAT2
| Compound | Preparation | Radioligand | Kᵢ (nM) | Reference |
| Valbenazine | Human Platelets | [³H]Dihydrotetrabenazine | ~150 | [3] |
| Valbenazine | Rat Striatum | [³H]Dihydrotetrabenazine | 110-190 | [2][8] |
| [+]-α-Dihydrotetrabenazine (Active Metabolite) | Human Platelets | [³H]Dihydrotetrabenazine | ~3 | [3] |
| [+]-α-Dihydrotetrabenazine (Active Metabolite) | Rat Striatum | [³H]Dihydrotetrabenazine | 1.0-2.8 | [16][17] |
| [+]-α-Dihydrotetrabenazine (Active Metabolite) | Rat Forebrain | [³H]Dihydrotetrabenazine | 4.2 | [16][17] |
Table 2: Clinical Efficacy of Valbenazine in Tardive Dyskinesia (KINECT 3 Study)
| Treatment Group (6 weeks) | N | Baseline AIMS Score (Mean ± SD) | Change from Baseline in AIMS Score (LS Mean) | p-value vs. Placebo | Reference |
| Placebo | 75 | 10.1 ± 4.0 | -0.1 | - | [1][3] |
| Valbenazine 40 mg/day | 75 | 10.1 ± 4.0 | -1.9 | 0.0021 | [3] |
| Valbenazine 80 mg/day | 75 | 10.1 ± 4.0 | -3.2 | <0.0001 | [1][3] |
AIMS: Abnormal Involuntary Movement Scale; LS: Least Squares; SD: Standard Deviation.
Signaling Pathway and Mechanism of Action
Valbenazine acts as a prodrug and is rapidly metabolized to its active form, [+]-α-dihydrotetrabenazine (DTBZ). DTBZ then binds to VMAT2, a transporter protein located on the membrane of synaptic vesicles within presynaptic neurons. This binding reversibly inhibits the transporter's function, which is to pump monoamines from the cytoplasm into the vesicles. Consequently, less dopamine and other monoamines are stored in the vesicles and are instead metabolized by monoamine oxidase in the cytoplasm. This leads to a reduction in the amount of monoamines released into the synaptic cleft upon neuronal firing, thereby decreasing postsynaptic receptor stimulation.
Caption: Mechanism of action of this compound.
Experimental Protocols
In Vitro VMAT2 Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of valbenazine and its metabolites for VMAT2 using [³H]dihydrotetrabenazine as the radioligand.
Materials:
-
Rat striatal tissue or human platelets
-
Lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
[³H]dihydrotetrabenazine (specific activity ~50-80 Ci/mmol)
-
This compound and its metabolites
-
Non-specific binding control (e.g., 10 µM tetrabenazine)
-
Scintillation fluid
-
Glass fiber filters (e.g., GF/B or GF/C)
-
96-well plates
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat striatal tissue or human platelets in ice-cold lysis buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes. Resuspend the membrane pellet in fresh lysis buffer. Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of lysis buffer, 50 µL of [³H]dihydrotetrabenazine (final concentration ~2 nM), and 100 µL of membrane preparation (final protein concentration ~50-100 µ g/well ).
-
Non-specific Binding: 50 µL of non-specific binding control (e.g., 10 µM tetrabenazine), 50 µL of [³H]dihydrotetrabenazine, and 100 µL of membrane preparation.
-
Competitive Binding: 50 µL of varying concentrations of valbenazine or its metabolites, 50 µL of [³H]dihydrotetrabenazine, and 100 µL of membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in buffer using a cell harvester. Wash the filters three times with ice-cold lysis buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of specific binding) by non-linear regression analysis of the competition binding data. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Caption: Experimental workflow for a VMAT2 radioligand binding assay.
In Vivo Microdialysis for Measuring Extracellular Dopamine
This protocol outlines the use of in vivo microdialysis in rodents to measure changes in extracellular dopamine levels in the striatum following the administration of valbenazine.
Materials:
-
Adult male rats (e.g., Sprague-Dawley, 250-300 g)
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 2-4 mm membrane length)
-
Perfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
This compound
-
HPLC system with electrochemical detection (HPLC-ED)
Procedure:
-
Surgical Implantation of Microdialysis Probe: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula targeting the striatum (e.g., AP: +1.0 mm, ML: ±2.5 mm, DV: -3.5 mm from bregma). Secure the cannula with dental cement. Allow the animal to recover for at least 24 hours.
-
Microdialysis Experiment: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least 60-90 minutes to establish a stable baseline of extracellular dopamine levels.
-
Drug Administration: Administer this compound (e.g., via intraperitoneal injection or oral gavage) at the desired dose.
-
Post-Drug Collection: Continue to collect dialysate samples for several hours following drug administration to monitor the effect of valbenazine on dopamine levels.
-
Sample Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-ED.
-
Data Analysis: Express the dopamine concentrations as a percentage of the mean baseline values. Plot the time course of dopamine changes and perform statistical analysis to determine the significance of the effect of valbenazine.
Caption: Experimental workflow for in vivo microdialysis.
Conclusion
This compound is a highly selective and potent VMAT2 inhibitor that serves as an indispensable tool for researchers investigating monoamine transport. Its well-characterized pharmacological profile, coupled with the detailed experimental protocols provided in these application notes, will enable scientists and drug development professionals to effectively utilize this compound to advance our understanding of monoaminergic systems and their role in health and disease. The ability to precisely modulate monoamine storage and release with valbenazine opens up new avenues for exploring the pathophysiology of various neurological disorders and for the development of novel therapeutic interventions.
References
- 1. psychiatryonline.org [psychiatryonline.org]
- 2. KINECT 3: A Phase 3 Randomized, Double-Blind, Placebo-Controlled Trial of Valbenazine for Tardive Dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdsabstracts.org [mdsabstracts.org]
- 4. neurology.org [neurology.org]
- 5. M16. Valbenazine (NBI-98854) for the Treatment of Tardive Dyskinesia: Analysis by Underlying Psychiatric Diagnosis in Phase III KINECT 3 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. VMAT2 Inhibitors and the Path to Ingrezza (Valbenazine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sketchviz.com [sketchviz.com]
- 8. Valbenazine and Deutetrabenazine for Tardive Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Valbenazine for the treatment of tardive dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Valbenazine for the Treatment of Adults with Tardive Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. neurologylive.com [neurologylive.com]
- 13. Impact of Microdialysis Probes on Vasculature and Dopamine in the Rat Striatum: a Combined Fluorescence and Voltammetric Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ispor.org [ispor.org]
- 15. Valbenazine (Ingrezza): The First FDA-Approved Treatment for Tardive Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Quantifying VMAT2 target occupancy at effective valbenazine doses and comparing to a novel VMAT2 inhibitor: a translational PET study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Efficacy Studies of Valbenazine Tosylate in Rat Models of Tardive Dyskinesia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valbenazine tosylate, a selective vesicular monoamine transporter 2 (VMAT2) inhibitor, is an approved treatment for tardive dyskinesia (TD) in adults.[1][2][3] It functions as a prodrug that is metabolized to [+]-α-dihydrotetrabenazine ([+]-α-HTBZ), a potent inhibitor of VMAT2.[4][5] By blocking VMAT2, valbenazine reduces the packaging of monoamines, particularly dopamine, into synaptic vesicles, thereby decreasing their release into the synaptic cleft.[1][2] This mechanism of action is central to its therapeutic effect in hyperkinetic movement disorders like TD, which are thought to arise from dopamine receptor hypersensitivity following chronic exposure to dopamine receptor antagonists.[2]
These application notes provide detailed protocols for evaluating the efficacy of this compound in established rat models of tardive dyskinesia. The protocols described herein are intended to guide researchers in the design and execution of preclinical studies to assess the potential of this compound and other VMAT2 inhibitors for the treatment of TD-like symptoms in a controlled laboratory setting.
Key Signaling Pathway
The therapeutic effect of valbenazine is primarily mediated through its active metabolite's inhibition of VMAT2, which leads to a reduction in presynaptic dopamine release. This alleviates the overstimulation of postsynaptic dopamine receptors, which is hypothesized to be a key driver of the involuntary movements characteristic of tardive dyskinesia.
Experimental Protocols
Haloperidol-Induced Vacuous Chewing Movement (VCM) Model in Rats
This model is a widely used paradigm to screen for drugs with potential efficacy against tardive dyskinesia. Chronic administration of the typical antipsychotic haloperidol induces orofacial dyskinesias in rats, primarily characterized by vacuous chewing movements (VCMs).[6][7][8][9]
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Haloperidol solution (e.g., 1 mg/mL in saline with a drop of glacial acetic acid, adjusted to pH 5.0-6.0 with NaOH)
-
This compound
-
Vehicle for this compound (e.g., 0.5% methylcellulose in sterile water)
-
Observation chambers (transparent, e.g., Plexiglas cages)
-
Video recording equipment
Procedure:
-
Acclimation: Acclimate rats to the housing facility for at least one week before the start of the experiment.
-
Induction of VCMs:
-
Grouping and Treatment:
-
After the induction period, score the rats for VCMs to establish a baseline.
-
Randomly assign rats with consistent VCMs into treatment groups (n=8-10 per group):
-
Vehicle control
-
This compound (e.g., 1, 3, 10 mg/kg, p.o.)
-
-
-
Drug Administration:
-
Behavioral Assessment (VCM Scoring):
-
On designated scoring days (e.g., weekly), place each rat individually in an observation chamber.
-
Allow a 10-minute habituation period.
-
Record the number of VCMs (chewing movements in the absence of food) for a 5-minute observation period.
-
A blinded observer should perform the scoring to minimize bias.
-
Reserpine-Induced Orofacial Dyskinesia Model in Rats
Reserpine, a VMAT inhibitor, can induce orofacial dyskinesias in rats, providing another model to study TD-like symptoms.[3][4] This model has a more rapid onset compared to the chronic haloperidol model.
Materials:
-
Male Wistar rats (200-250 g)
-
Reserpine solution (e.g., 1 mg/mL in a vehicle of 5% acetic acid)
-
This compound
-
Vehicle for this compound (e.g., 0.5% methylcellulose in sterile water)
-
Oral gavage needles (18-20 gauge, flexible tip)
-
Observation chambers
-
Video recording equipment
Procedure:
-
Acclimation: Acclimate rats for at least one week.
-
Induction of Orofacial Dyskinesia:
-
Administer reserpine (1 mg/kg, subcutaneously) every other day for a total of three injections (on days 1, 3, and 5).[4]
-
-
Grouping and Treatment:
-
On day 6, score the rats for orofacial dyskinesia (tongue protrusions and VCMs) to establish a baseline.
-
Randomly assign rats with significant dyskinetic movements to treatment groups:
-
Vehicle control
-
This compound (e.g., 1, 3, 10 mg/kg, p.o.)
-
-
-
Drug Administration:
-
Administer this compound or vehicle by oral gavage once daily from day 6 for a specified treatment period (e.g., 7-14 days).
-
-
Behavioral Assessment:
-
Score orofacial dyskinesia at regular intervals during the treatment period.
-
Count the number of tongue protrusions and VCMs over a 5-minute observation period in an observation chamber after a 10-minute habituation.
-
Scoring should be performed by a blinded observer.
-
Experimental Workflow
Data Presentation
Quantitative data from these studies should be summarized in a clear and concise manner to allow for easy comparison between treatment groups.
Table 1: Hypothetical Efficacy of this compound in the Haloperidol-Induced VCM Model in Rats
| Treatment Group | Dose (mg/kg, p.o.) | Mean VCMs at Baseline (± SEM) | Mean VCMs at Day 14 (± SEM) | % Reduction in VCMs |
| Vehicle | - | 25.4 ± 2.1 | 24.8 ± 2.3 | 2.4% |
| Valbenazine | 1 | 26.1 ± 2.5 | 18.3 ± 1.9 | 29.9% |
| Valbenazine | 3 | 25.8 ± 2.2 | 12.9 ± 1.5** | 50.0% |
| Valbenazine | 10 | 26.5 ± 2.6 | 8.0 ± 1.1*** | 69.8% |
| p<0.05, **p<0.01, ***p<0.001 compared to vehicle group (Illustrative data). |
Table 2: Hypothetical Efficacy of this compound in the Reserpine-Induced Orofacial Dyskinesia Model in Rats
| Treatment Group | Dose (mg/kg, p.o.) | Mean Orofacial Movements at Baseline (± SEM) | Mean Orofacial Movements at Day 7 (± SEM) | % Reduction in Movements |
| Vehicle | - | 30.2 ± 2.8 | 29.5 ± 3.1 | 2.3% |
| Valbenazine | 1 | 31.5 ± 3.0 | 22.1 ± 2.5 | 29.8% |
| Valbenazine | 3 | 30.8 ± 2.9 | 16.0 ± 2.1** | 48.1% |
| Valbenazine | 10 | 31.1 ± 3.2 | 9.9 ± 1.8*** | 68.2% |
| p<0.05, **p<0.01, ***p<0.001 compared to vehicle group (Illustrative data). |
Note: The quantitative data presented in the tables above is illustrative and intended to demonstrate the expected dose-dependent efficacy of a VMAT2 inhibitor like this compound in these preclinical models. Actual results may vary, and researchers should analyze their own data statistically.
Conclusion
The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound's efficacy in rat models of tardive dyskinesia. Consistent and careful application of these methodologies will yield valuable data for understanding the therapeutic potential of VMAT2 inhibitors and for the development of novel treatments for this debilitating movement disorder.
References
- 1. Neurocrine Announces Positive Results from Phase III Kinect 3 Study of NBI-98854 in Tardive Dyskinesia [prnewswire.com]
- 2. researchgate.net [researchgate.net]
- 3. Valbenazine for tardive dyskinesia: a systematic review and network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantifying VMAT2 target occupancy at effective valbenazine doses and comparing to a novel VMAT2 inhibitor: a translational PET study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NBI‐98854, a selective monoamine transport inhibitor for the treatment of tardive dyskinesia: A randomized, double‐blind, placebo‐controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Real-World Experiences with VMAT2 Inhibitors in Pediatric Hyperkinetic Movement Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NBI-98854, a selective monoamine transport inhibitor for the treatment of tardive dyskinesia: A randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Valbenazine as the first and only approved treatment for adults with tardive dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Correction: Quantifying VMAT2 target occupancy at effective valbenazine doses and comparing to a novel VMAT2 inhibitor: a translational PET study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neurocrine Announces Phase IIb Results Of VMAT2 Inhibitor NBI-98854 For Treatment Of Tardive Dyskinesia [prnewswire.com]
- 11. biospace.com [biospace.com]
Application Notes and Protocols for the Analysis of Valbenazine Tosylate and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical standards and protocols for the quantitative and qualitative analysis of valbenazine tosylate and its key metabolites. The information is intended to guide researchers and drug development professionals in establishing robust analytical methods for pharmacokinetic studies, quality control, and metabolic profiling.
Introduction
Valbenazine, a selective vesicular monoamine transporter 2 (VMAT2) inhibitor, is a prodrug administered as a tosylate salt.[1] It is indicated for the treatment of tardive dyskinesia and chorea associated with Huntington's disease.[2] The therapeutic action of valbenazine is primarily mediated through its active metabolite, (+)-α-dihydrotetrabenazine ([+]-α-HTBZ or NBI-98782).[3][4] Understanding the metabolic fate and quantifying the exposure of valbenazine and its metabolites is crucial for drug development and clinical monitoring.
Metabolic Pathway of Valbenazine
Valbenazine undergoes extensive metabolism following oral administration. The primary metabolic pathways include hydrolysis of the L-valine ester to form the main active metabolite, [+]-α-HTBZ, and oxidation primarily mediated by cytochrome P450 enzymes CYP3A4/5 to form another metabolite, NBI-136110.[1][3][5] The active metabolite, [+]-α-HTBZ, is further metabolized in part by CYP2D6.[3][4] While valbenazine and NBI-136110 also inhibit VMAT2, their binding affinity is significantly lower than that of [+]-α-HTBZ.[1]
Analytical Methods
Several analytical methods have been developed for the quantification of valbenazine and its metabolites in various matrices, primarily utilizing High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection.
High-Performance Liquid Chromatography (HPLC) with UV Detection
A stability-indicating HPLC method has been reported for the estimation of this compound in bulk drug and pharmaceutical formulations.[6][7] This method is suitable for quality control and stability studies.
Table 1: HPLC-UV Method Parameters for this compound
| Parameter | Condition |
| Stationary Phase | Shimadzu ODS Shim-pack Solar (250 x 4.6 mm, 5 µm) C18 column[6][7] |
| Mobile Phase | Acetonitrile:Water (90:10, v/v)[6][7] |
| Flow Rate | 1.0 mL/min[6][7] |
| Detection | Diode Array Detector (DAD) at 210 nm[6][7] |
| Retention Time | 7.2 min for this compound[6] |
| Linearity Range | 1–20 µg/mL[6] |
A separate HPLC method was developed for estimating valbenazine in pharmaceutical dosage forms.[8]
Table 2: Alternative HPLC-UV Method Parameters for Valbenazine
| Parameter | Condition |
| Stationary Phase | Phenomenex C18 (250 x 4.6 mm, 5 µm)[8] |
| Mobile Phase | Acetonitrile:Water:Triethylamine buffer (60:40:0.5, v/v)[8] |
| Detection | 264 nm[8] |
| Linearity Range | 50-150 µg/mL[8] |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For the sensitive and specific quantification of valbenazine and its metabolites in biological matrices such as plasma, LC-MS/MS is the method of choice.[5]
Table 3: LC-MS/MS Method Parameters for Valbenazine and its Metabolites
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography System[5] |
| MS System | Triple Quadrupole Mass Spectrometer (e.g., API4000)[5] |
| Analyte | Precursor Ion (m/z) |
| Valbenazine | 419 |
| NBI-98782 ([+]-α-HTBZ) | 320 |
| NBI-136110 | 435 |
| Internal Standards | d6-NBI-98854-2HCl, 13C-NBI-98782, d6-NBI-136110 2HCl[5] |
| Calibration Range | Valbenazine: 1–500 ng/mLNBI-98782: 0.1–50 ng/mLNBI-136110: 0.2–100 ng/mL[5] |
| Lower Limit of Quantification (LLOQ) | Valbenazine: 1.0 ng/mLNBI-98782: 0.1 ng/mLNBI-136110: 0.2 ng/mL[5] |
Experimental Protocols
Sample Preparation for HPLC-UV Analysis of Bulk Drug
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile.[6]
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 1-20 µg/mL).[6]
-
Sample Preparation: For analysis of the bulk drug, prepare a solution of known concentration in the mobile phase.
Sample Preparation for LC-MS/MS Analysis of Plasma Samples
-
Sample Collection: Collect blood samples in K2EDTA tubes.[5]
-
Plasma Separation: Centrifuge the blood samples (e.g., at 2000 rpm for 10 minutes at 4°C) to separate the plasma.[5]
-
Storage: Store plasma samples at or below -70°C until analysis.[5]
-
Extraction: Due to the complexity of biological matrices, a protein precipitation or liquid-liquid extraction followed by evaporation and reconstitution in the mobile phase is typically employed to extract the analytes and internal standards from the plasma before injection into the LC-MS/MS system. The specific details of the extraction method were not available in the provided search results.
Forced Degradation Studies
Forced degradation studies are essential to establish the stability-indicating nature of an analytical method. This compound has been shown to be susceptible to base hydrolysis, with the primary degradation product being the active metabolite, α-Dihydrotetrabenazine.[6] It is less susceptible to acid hydrolysis and stable under oxidative, thermal, and photolytic stress.[6]
Protocol for Base Hydrolysis:
-
Take an appropriate aliquot of a this compound stock solution (1000 µg/mL) in a volumetric flask.
-
Add a solution of 0.1 N NaOH.
-
Keep the mixture at room temperature for a specified period (e.g., 2 hours).[6]
-
Neutralize the solution with an equivalent amount of 0.1 N HCl.[6]
-
Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.[6]
Conclusion
The analytical methods and protocols outlined in these application notes provide a solid foundation for the quantitative analysis of this compound and its metabolites. The choice of method will depend on the specific application, with HPLC-UV being suitable for quality control of the drug substance and product, and LC-MS/MS being the preferred method for bioanalysis due to its high sensitivity and selectivity. The provided information on the metabolic pathway and forced degradation behavior is critical for comprehensive drug development and stability assessment programs.
References
- 1. This compound|VMAT2 Inhibitor|For Research [benchchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Valbenazine (Ingrezza): The First FDA-Approved Treatment for Tardive Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Pharmacokinetics, safety and tolerability of valbenazine in Korean CYP2D6 normal and intermediate metabolizers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. researchgate.net [researchgate.net]
- 8. ijprns.com [ijprns.com]
Troubleshooting & Optimization
Optimizing Valbenazine tosylate dosage to minimize sedation in mice
This technical support center provides guidance for researchers using Valbenazine tosylate in murine models, with a specific focus on optimizing dosage to minimize sedation. The following information is intended to support experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it relate to sedation?
This compound is a selective inhibitor of the vesicular monoamine transporter 2 (VMAT2).[1][2] VMAT2 is a protein responsible for packaging monoamines (such as dopamine, norepinephrine, serotonin, and histamine) into synaptic vesicles for release.[2] By inhibiting VMAT2, Valbenazine reduces the amount of these neurotransmitters available for signaling in the brain.[1][2] The therapeutic effect in conditions like tardive dyskinesia is thought to be mediated by the reduction in dopamine release.[2] However, the depletion of other monoamines, particularly dopamine and serotonin, in brain regions regulating wakefulness and arousal can lead to sedation as a side effect.[3][4]
Q2: Are there established dose ranges of this compound in mice that minimize sedation while maintaining efficacy?
Currently, there is a lack of publicly available, peer-reviewed studies that specifically define a dose-response curve for this compound-induced sedation in mice. The majority of published data focuses on human clinical trials for tardive dyskinesia.[5][6][7][8][9] However, based on preclinical studies with the related VMAT2 inhibitor tetrabenazine, it is understood that lower doses are less likely to cause significant sedation.[3][10] Researchers should perform a dose-escalation study to determine the optimal dose for their specific mouse strain and experimental goals.
Q3: How can I assess the level of sedation in mice treated with this compound?
Sedation in mice can be quantified using a variety of behavioral and physiological measures. Commonly used methods include:
-
Open Field Test: A sedated mouse will typically show decreased locomotor activity, spending more time immobile or moving at a slower speed.
-
Rotarod Test: This test assesses motor coordination and balance. Sedated animals will have a shorter latency to fall from the rotating rod.
-
Righting Reflex: The time it takes for a mouse placed on its back to right itself is a measure of its level of consciousness and sedation. An increased time indicates deeper sedation.
-
Behavioral Observation: Simple observation for signs like ptosis (drooping eyelids), catalepsy, and reduced responsiveness to stimuli can provide qualitative evidence of sedation.
-
Physiological Monitoring: Monitoring of body temperature, heart rate, and respiratory rate can also indicate the level of sedation, as these parameters are often depressed.[11]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| High variability in sedative response between mice. | Genetic differences between mouse strains, sex differences, or variations in metabolism. | Use a genetically homogeneous mouse strain. Analyze data for each sex separately. Ensure consistent age and weight of animals. |
| Difficulty distinguishing sedation from motor impairment. | Valbenazine's mechanism can affect motor function, which may confound sedation assessment. | Use a battery of tests that assess different aspects of behavior (e.g., combine a locomotor activity test with a test of motor coordination like the rotarod). |
| Unexpected toxicity or adverse effects at lower doses. | Incorrect drug formulation or administration. Hypersensitivity of the specific mouse strain. | Verify the concentration and formulation of this compound. Use a less invasive administration route if possible (e.g., oral gavage instead of intraperitoneal injection). Start with a very low dose and escalate slowly. |
| Lack of therapeutic effect at doses that do not cause sedation. | The therapeutic window for your specific model may be very narrow or non-existent. The chosen efficacy endpoint may not be sensitive enough. | Re-evaluate the efficacy endpoint. Consider that a certain level of sedation may be an unavoidable consequence of the required VMAT2 inhibition for a therapeutic effect in your model. |
Quantitative Data Summary
Note: The following table provides a hypothetical dose-response relationship for this compound in mice based on data from related compounds and general pharmacological principles. This is intended as a starting point for experimental design and must be validated empirically.
| Dosage Range (mg/kg, oral) | Expected Sedation Level | Potential Efficacy | Key Considerations |
| 1 - 5 | Minimal to mild | May be sufficient for some models with high sensitivity to dopamine depletion. | Ideal starting range for dose-escalation studies to establish a baseline. |
| 5 - 15 | Mild to moderate | Likely to be within the therapeutic window for tardive dyskinesia models. | Monitor for signs of motor impairment. |
| > 15 | Moderate to severe | May be necessary for models requiring significant monoamine depletion. | Expect significant sedative effects that may interfere with behavioral testing. Consider the ethical implications of severe sedation. |
Experimental Protocols
Protocol 1: Oral Gavage Administration of this compound
-
Preparation: Suspend this compound in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water). Prepare a fresh suspension for each experiment.
-
Acclimation: Acclimate mice to handling and the gavage procedure for several days before the experiment to minimize stress-induced variability.
-
Administration: Administer the this compound suspension or vehicle control orally using a proper-sized gavage needle. The volume should be calculated based on the mouse's body weight (typically 5-10 mL/kg).
-
Post-administration Monitoring: Observe the mice for any immediate adverse reactions.
Protocol 2: Assessment of Sedation using the Open Field Test
-
Apparatus: A square or circular arena with a non-reflective floor, enclosed by walls to prevent escape. The arena is typically equipped with an automated tracking system (e.g., video camera and software) to record movement.
-
Procedure:
-
Place the mouse in the center of the open field arena.
-
Allow the mouse to explore freely for a set period (e.g., 10-30 minutes).
-
The arena should be cleaned thoroughly between each mouse to remove any olfactory cues.
-
-
Data Analysis: Key parameters to analyze include:
-
Total distance traveled
-
Time spent mobile vs. immobile
-
Average velocity
-
Entries into the center of the arena (can also be an indicator of anxiety)
-
Visualizations
Caption: Experimental workflow for optimizing this compound dosage.
References
- 1. Tetrabenazine - Wikipedia [en.wikipedia.org]
- 2. Valbenazine and Deutetrabenazine for Tardive Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Animal model of depression. III. Mechanism of action of tetrabenazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vesicular Monoamine Transporter 2 (VMAT2) Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Valbenazine (Ingrezza): The First FDA-Approved Treatment for Tardive Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medcentral.com [medcentral.com]
- 7. A Model-Informed Drug Development Approach Supporting the Approval of an Unstudied Valbenazine Dose for Patients With Tardive Dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative Analysis of Deutetrabenazine and Valbenazine as VMAT2 Inhibitors for Tardive Dyskinesia: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effects of valbenazine on tardive dyskinesia in patients with a primary mood disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jneurosci.org [jneurosci.org]
- 11. az.research.umich.edu [az.research.umich.edu]
Valbenazine Tosylate in Solution: A Technical Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of valbenazine tosylate in solution.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has turned cloudy or formed a precipitate. What is the likely cause and how can I resolve it?
A1: Cloudiness or precipitation in your this compound solution is most likely due to solubility issues. This compound is described as being slightly soluble in water.[1][2][3] The solubility can be affected by factors such as concentration, temperature, and the pH of the solvent.
Troubleshooting Steps:
-
Verify Concentration: Ensure the concentration of your solution does not exceed the known solubility limits in your chosen solvent.
-
Solvent Selection: For higher concentrations, consider using dimethyl sulfoxide (DMSO), in which this compound is more soluble.[4][5][6] Be aware that moisture-absorbing DMSO can reduce solubility, so use fresh, high-quality solvent.[4]
-
Temperature: Gently warming the solution to 37°C and sonicating may help to redissolve the precipitate.[5] However, be mindful of potential degradation at elevated temperatures over extended periods.
-
pH Adjustment: If using an aqueous buffer, check the pH. The stability of this compound is pH-dependent.
Q2: I have observed a change in the color of my this compound solution. What could be the reason?
A2: A color change in your solution could indicate chemical degradation. This compound is susceptible to degradation under certain conditions, particularly hydrolysis.
Troubleshooting Steps:
-
Review Storage Conditions: Ensure the solution has been stored according to recommendations. For stock solutions in DMSO, it is recommended to store them in aliquots at -20°C for up to a month or -80°C for up to a year to avoid repeated freeze-thaw cycles.[4] Short-term storage at 0-4°C for days to weeks is also an option.[6]
-
pH of the Solution: this compound is highly susceptible to base-catalyzed hydrolysis and, to a lesser extent, acid-catalyzed hydrolysis.[7] If your solution is not pH-controlled, absorption of atmospheric CO2 could lower the pH, or interaction with basic glassware could raise it, potentially leading to degradation.
-
Analyze for Degradants: Use an analytical technique like High-Performance Liquid Chromatography (HPLC) to check for the presence of degradation products. A primary degradation product from hydrolysis is α-Dihydrotetrabenazine.[7]
Q3: My experimental results show a lower-than-expected potency for my this compound solution. What are the potential causes?
A3: A loss of potency is a strong indicator of chemical degradation.
Troubleshooting Steps:
-
Check for Degradation: As with a color change, the primary suspect is degradation. The ester functional group in valbenazine is prone to hydrolysis.
-
Forced Degradation Study: To understand the stability of your specific formulation, you can perform a forced degradation study. This involves exposing your solution to stress conditions such as acid, base, oxidation, heat, and light to identify potential degradation pathways.[7][8]
-
Quantitative Analysis: Use a validated stability-indicating HPLC method to accurately quantify the amount of active this compound remaining in your solution and to separate and quantify any degradation products.[7][8][9]
Degradation Profile
Forced degradation studies have shown that this compound is susceptible to degradation under various stress conditions. The table below summarizes the typical degradation observed.
| Stress Condition | Reagent and Conditions | Observed Degradation | Primary Degradation Product |
| Alkali Hydrolysis | 0.1 N NaOH at room temperature for 2 hours | Highly Susceptible | α-Dihydrotetrabenazine[7] |
| Acid Hydrolysis | 0.1 N HCl at room temperature for 24 hours | Less susceptible than to base | Degradation products observed[7][8] |
| Oxidative Stress | 30% H2O2 | Susceptible | Oxidative degradation products[8] |
| Thermal Degradation | Dry heat at 70°C for 4 hours | Stable[7] | No significant degradation |
| Photodegradation | Exposure to UV light for 24 hours | Stable[7] | No significant degradation |
Experimental Protocols
Stability-Indicating HPLC Method
This protocol is a general guideline for a stability-indicating HPLC method to quantify this compound and its degradation products.[7][8][9]
1. Chromatographic Conditions:
-
Column: Shimadzu ODS Shim-pack Solar (250 x 4.6 mm, 5 µm) or equivalent C18 column.[7][9]
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 90:10 v/v) or a phosphate buffer and acetonitrile (e.g., pH 6.8 buffer:acetonitrile 70:30 v/v).[7][8]
-
Detection: Diode array detector (DAD) at 210 nm or 240 nm.[7][8]
-
Column Temperature: 40°C.[8]
2. Standard Solution Preparation:
-
Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase or a suitable solvent (e.g., acetonitrile) to prepare a stock solution (e.g., 1000 µg/mL).[7]
-
Perform serial dilutions of the stock solution to prepare working standards at various concentrations (e.g., 1-20 µg/mL).[7][9][10]
3. Sample Preparation:
-
Dilute the this compound solution to be tested with the mobile phase to a concentration that falls within the linear range of the standard curve.
4. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the valbenazine peak based on its retention time (approximately 7.2 min under certain conditions).[7][9]
-
Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve.
-
Monitor for the appearance of new peaks, which may indicate degradation products.
Forced Degradation Study Protocol
1. Acid Hydrolysis:
-
Take an aliquot of a stock solution of this compound and add 2.5 mL of 0.1 N HCl.[7]
-
Keep the mixture at room temperature for 24 hours.[7]
-
Neutralize the solution with 2.5 mL of 0.1 N NaOH and dilute to a known volume with the mobile phase.[7]
-
Analyze by HPLC.
2. Alkali Hydrolysis:
-
Take an aliquot of a stock solution of this compound and add 2.5 mL of 0.1 N NaOH.[7]
-
Keep the mixture at room temperature for 2 hours.[7]
-
Neutralize the solution with 2.5 mL of 0.1 N HCl and dilute to a known volume with the mobile phase.[7]
-
Analyze by HPLC.
3. Oxidative Degradation:
-
Treat a solution of this compound with a solution of hydrogen peroxide (e.g., 30%).
-
Keep the solution at room temperature for a specified period.
-
Dilute to a known volume with the mobile phase and analyze by HPLC.
4. Thermal Degradation:
-
Keep a solid sample of this compound in an oven at a high temperature (e.g., 70°C) for a specified time.[7]
-
Dissolve the sample in a suitable solvent, dilute to a known volume, and analyze by HPLC.
5. Photodegradation:
-
Expose a solution of this compound to UV light for a specified duration.[7]
-
Dilute the sample to a known volume with the mobile phase and analyze by HPLC.
Visualizations
Caption: Troubleshooting flowchart for this compound solution instability.
Caption: Primary hydrolytic degradation pathway of valbenazine.
Caption: Workflow for conducting a forced degradation study.
References
- 1. formulationdiary.com [formulationdiary.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Valbenazine (Ingrezza): The First FDA-Approved Treatment for Tardive Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. glpbio.com [glpbio.com]
- 6. medkoo.com [medkoo.com]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. jrtdd.com [jrtdd.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Oral Bioavailability of Valbenazine Tosylate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the oral bioavailability of Valbenazine tosylate in a research setting.
Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of this compound and why is it not 100%?
A1: The absolute oral bioavailability of Valbenazine is approximately 49%[1][2][3][4][5][6][7]. Several factors contribute to this incomplete bioavailability:
-
First-Pass Metabolism: Valbenazine is extensively metabolized in the liver, primarily by hydrolysis and the cytochrome P450 enzyme CYP3A4/5, before it can reach systemic circulation[1][8][9]. Its active metabolite, (+)-α-dihydrotetrabenazine ([+]-α-HTBZ), is further metabolized by CYP2D6[1][8][9].
-
Aqueous Solubility: this compound is characterized as being slightly soluble in water[4]. One prediction lists its water solubility at a low 0.0383 mg/mL[10]. Poor aqueous solubility can limit the dissolution rate in the gastrointestinal fluids, which is a prerequisite for absorption.
-
Physicochemical Properties: The inherent properties of the drug molecule, such as its molecular size and lipophilicity, also play a role in its ability to permeate the intestinal membrane[11].
Q2: How does food intake affect the bioavailability of this compound?
A2: The administration of Valbenazine with a high-fat meal has been shown to decrease the maximum plasma concentration (Cmax) of Valbenazine by approximately 47% and the total exposure (AUC) by about 13%[1][2][3][4]. However, the Cmax and AUC of its primary active metabolite, (+)-α-HTBZ, are unaffected by food[1][2][3][4].
Q3: What is the role of the tosylate salt form in Valbenazine's bioavailability?
A3: The tosylate salt of Valbenazine is specifically used to enhance the drug's stability and bioavailability[12]. Salt formation is a common strategy to improve the solubility and dissolution rate of a drug. Different salt forms and crystalline structures (polymorphs) of a drug can have different physicochemical properties, which in turn can influence bioavailability[13][14].
Q4: Are there known drug interactions that can alter the bioavailability or exposure of Valbenazine?
A4: Yes, co-administration with strong inhibitors of CYP3A4 or CYP2D6 can increase the plasma concentrations of Valbenazine and its active metabolite, potentially increasing the risk of adverse effects[1][7]. Conversely, strong CYP3A4 inducers are not recommended as they can decrease the exposure to Valbenazine and its active metabolite, potentially reducing efficacy[7].
Troubleshooting Guide: Strategies to Enhance Oral Bioavailability
If your research requires modification of the this compound formulation to improve its oral bioavailability, consider the following established pharmaceutical strategies.
Issue 1: Poor Dissolution Rate Due to Low Aqueous Solubility
Solution: Enhance the dissolution rate by increasing the effective surface area of the drug powder or by modifying its physical state.
Suggested Approaches:
-
Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution[15][16].
-
Amorphous Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can convert it from a crystalline to a more soluble amorphous state[16].
-
Hot Melt Extrusion: This involves melting the drug with a polymer and extruding the mixture[15].
-
Spray Drying: A solution of the drug and polymer is rapidly dried to form an amorphous powder.
-
Issue 2: Inefficient Absorption Across the Gastrointestinal Membrane
Solution: Utilize lipid-based or encapsulation formulations to improve drug solubilization in the GI tract and facilitate absorption.
Suggested Approaches:
-
Lipid-Based Formulations: These formulations can improve drug solubilization and take advantage of lipid absorption pathways.
-
Complexation:
Data Presentation
Table 1: Pharmacokinetic Properties of Valbenazine
| Parameter | Value | Reference(s) |
| Absolute Oral Bioavailability | ~49% | [1][2][3][4][5][6][7] |
| Time to Max. Concentration (Tmax) - Valbenazine | 0.5 - 1.0 hours | [1][2][8] |
| Time to Max. Concentration (Tmax) - Active Metabolite | 4 - 8 hours | [2][3][8] |
| Effect of High-Fat Meal on Valbenazine | Cmax ↓ ~47%, AUC ↓ ~13% | [1][2][3][4] |
| Effect of High-Fat Meal on Active Metabolite | Unaffected | [1][2][3][4] |
| Plasma Protein Binding - Valbenazine | >99% | [1][8] |
| Plasma Protein Binding - Active Metabolite | ~64% | [1][8] |
| Half-life (Valbenazine and Active Metabolite) | 15 - 22 hours | [1][8] |
Table 2: Comparison of Bioavailability Enhancement Strategies
| Strategy | Mechanism of Action | Potential Advantages | Potential Disadvantages |
| Micronization/Nanonization | Increases surface area for dissolution. | Widely applicable, relatively simple technology. | Can lead to particle aggregation; may not be sufficient for very poorly soluble compounds. |
| Amorphous Solid Dispersions | Converts crystalline drug to a higher energy, more soluble amorphous state. | Significant increase in solubility and dissolution rate. | Amorphous form can be physically unstable and recrystallize over time. |
| Self-Emulsifying Drug Delivery Systems (SEDDS) | Forms a micro/nano-emulsion in the GI tract, increasing drug solubilization. | Enhances absorption via lymphatic pathways; protects drug from degradation. | Requires careful selection of lipids and surfactants; potential for GI irritation. |
| Cyclodextrin Complexation | Forms an inclusion complex where the drug is encapsulated, increasing its solubility. | High versatility; can be used for various routes of administration. | Limited drug loading capacity; potential for nephrotoxicity with some cyclodextrins. |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
-
Selection of Carrier: Choose a hydrophilic polymer carrier (e.g., PVP K30, HPMC, Soluplus®).
-
Dissolution: Dissolve both this compound and the polymer carrier in a common volatile solvent (e.g., methanol, ethanol, or a mixture thereof) in a predetermined drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w).
-
Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C).
-
Drying: Dry the resulting solid film/powder in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Milling and Sieving: Gently pulverize the dried solid dispersion using a mortar and pestle and pass it through a fine-mesh sieve to ensure particle size uniformity.
-
Characterization: Analyze the solid dispersion for drug content, dissolution enhancement (in vitro dissolution testing), and physical state (using DSC and XRD to confirm amorphous nature).
Protocol 2: Formulation of a Liquid SEDDS for this compound
-
Excipient Screening: Determine the solubility of this compound in various oils (e.g., Capryol™ 90, Labrafil® M 1944 CS), surfactants (e.g., Kolliphor® EL, Tween® 80), and co-surfactants (e.g., Transcutol® HP, PEG 400).
-
Ternary Phase Diagram Construction: Based on solubility data, construct ternary phase diagrams with different ratios of oil, surfactant, and co-surfactant to identify the self-emulsification region.
-
Formulation Preparation: Prepare the SEDDS formulation by mixing the selected oil, surfactant, and co-surfactant in the optimal ratio determined from the phase diagram. Gently heat (if necessary) to ensure homogeneity.
-
Drug Loading: Dissolve this compound in the prepared vehicle with continuous stirring until a clear solution is obtained.
-
Evaluation:
-
Self-Emulsification Test: Add a small volume (e.g., 1 mL) of the formulation to a larger volume of aqueous media (e.g., 250 mL of water) with gentle agitation and observe the formation of the emulsion.
-
Droplet Size Analysis: Measure the globule size and polydispersity index of the resulting emulsion using a dynamic light scattering (DLS) instrument.
-
In Vitro Drug Release: Perform dissolution studies using a dialysis membrane method to assess the release of Valbenazine from the SEDDS formulation.
-
Visualizations
Caption: Metabolic pathway of this compound after oral administration.
Caption: Workflow for selecting a bioavailability enhancement strategy.
References
- 1. Valbenazine (Ingrezza): The First FDA-Approved Treatment for Tardive Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. Valbenazine | C24H38N2O4 | CID 24795069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. formulationdiary.com [formulationdiary.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Valbenazine for the Treatment of Adults with Tardive Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. These highlights do not include all the information needed to use INGREZZA or INGREZZA SPRINKLE safely and effectively. See full prescribing information for INGREZZA. INGREZZA ® (valbenazine) capsules, for oral use INGREZZA ® SPRINKLE (valbenazine) capsules, for oral use Initial U.S. Approval: 2017 [dailymed.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Valbenazine (Ingrezza) | Davis’s Drug Guide [nursing.unboundmedicine.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. What are the factors affecting the bioavailability of oral drugs? [synapse.patsnap.com]
- 12. What is the mechanism of this compound? [synapse.patsnap.com]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 14. KR102447769B1 - The crystalline form of this compound and its preparation and use - Google Patents [patents.google.com]
- 15. hilarispublisher.com [hilarispublisher.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Valbenazine Tosylate: Technical Support Center for Preclinical Research
This technical support center provides essential information for researchers, scientists, and drug development professionals working with valbenazine tosylate. It includes troubleshooting guides and frequently asked questions (FAQs) regarding side effects observed in long-term animal studies, detailed experimental protocols for key studies, and visualizations of relevant biological pathways and workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of valbenazine?
Valbenazine is a selective inhibitor of the vesicular monoamine transporter 2 (VMAT2).[1][2][3][4] VMAT2 is a protein responsible for transporting monoamines, such as dopamine, from the cytoplasm into synaptic vesicles in neurons.[4][5] By inhibiting VMAT2, valbenazine reduces the loading of dopamine into these vesicles, leading to a decrease in its release into the synapse. This modulation of dopaminergic neurotransmission is the key mechanism underlying its therapeutic effects.[3][4]
Q2: What are the most common side effects observed in long-term animal studies with this compound?
The most consistently observed side effects in long-term animal studies across different species (rats, mice, and dogs) are related to the central nervous system (CNS).[6][7] These effects are consistent with the drug's mechanism of action (monoamine depletion) and include:
Q3: Were any cardiovascular side effects noted in animal studies?
Yes, cardiovascular safety pharmacology studies in dogs revealed a dose-dependent prolongation of the QTc interval.[6] Moderate QTc prolongation was observed at doses six times the maximum recommended human dose (MRHD).[6]
Q4: Has valbenazine shown any carcinogenic potential in long-term animal studies?
No, long-term carcinogenicity studies did not show any evidence of drug-related neoplasms.[1] These studies were conducted over 2 years in Sprague-Dawley rats and 6 months in transgenic rasH2 mice.[1]
Q5: What are the key findings from reproductive and developmental toxicology studies?
Reproductive toxicology studies in rats and rabbits revealed the following:
-
No teratogenicity (birth defects) was observed in either species.[8][9]
-
In rats, administration of valbenazine during organogenesis and lactation resulted in an increase in stillbirths and a reduction in postnatal pup survival .[1][8][9]
-
Delayed mating and disrupted estrous cycles were observed in rats at higher doses, which was thought to be related to increased prolactin levels.[1]
Troubleshooting Guide for Experimental Findings
This guide addresses potential issues researchers might encounter during their own preclinical experiments with this compound.
| Observed Issue | Potential Cause | Troubleshooting/Considerations |
| Unexpectedly high sedation or ataxia in animals | Dose may be too high for the specific strain or individual animal variability. | Review dosing calculations. Consider a dose-response study to establish the optimal dose for your experimental model. Ensure consistent administration technique. |
| Variable drug exposure between animals | Differences in metabolism. Valbenazine is metabolized by CYP3A4/5 and its active metabolite by CYP2D6.[6] | Consider using animals with a known and consistent genetic background for these enzymes if variability is a major concern. Monitor plasma levels of valbenazine and its active metabolite. |
| Difficulties with mating in reproductive studies | Potential for hyperprolactinemia-induced effects on fertility, as seen in rats.[1] | Monitor prolactin levels. Consider a longer acclimatization period before mating. Ensure optimal environmental conditions for breeding. |
| Withdrawal-like symptoms upon drug cessation | Animal studies have suggested a potential for a withdrawal phenomenon, characterized by increased activity at drug trough levels.[6][7] | If studying the effects of drug withdrawal, a gradual tapering of the dose may be considered versus abrupt cessation to mitigate these effects. |
Quantitative Data from Long-Term Animal Studies
The following tables summarize the key quantitative findings from long-term animal studies of this compound.
Table 1: Reproductive and Developmental Toxicology in Rats
| Parameter | Dose Level (mg/kg/day) | Observation | Reference |
| Fertility and Early Embryonic Development | 1, 3, 10 | Delayed mating and disrupted estrous cycles at 10 mg/kg/day. No Observed Adverse Effect Level (NOAEL) for fertility was 3 mg/kg/day. | [1] |
| Embryo-Fetal Development | 1, 5, 15 | No teratogenic effects observed up to 15 mg/kg/day. | [1] |
| Pre- and Postnatal Development | 1, 3, 10 | Increased stillbirths and postnatal pup mortality at all doses. | [1] |
Table 2: Carcinogenicity Studies
| Species | Duration | Dose Levels (mg/kg/day) | Key Finding | Reference |
| Sprague-Dawley Rat | 2 years | 0.5, 1, 2 | No drug-related increase in neoplasms. | [1] |
| rasH2 Transgenic Mouse | 6 months | 10, 30, 75 | No drug-related increase in neoplasms. | [1] |
Table 3: General Toxicology - CNS and Other Effects
| Species | Duration | Dose Level (mg/kg/day) | Observed Side Effects | Reference |
| Rat | Subchronic/Chronic | ≥ 3 | Increased reactivity, pre-dose hyperactivity, sensitivity to touch. | [1] |
| Dog | 9 months | ≥ 10 | Hypoactivity, tremors, ptosis, decreased body weight gain. | [1][7] |
| Dog | Safety Pharmacology | 6 times MRHD | Moderate QTc prolongation. | [6][10] |
Experimental Protocols
Below are detailed methodologies for key long-term animal studies.
Two-Year Rat Carcinogenicity Study
-
Test System: Sprague-Dawley rats.
-
Administration: Oral gavage.
-
Dosage: Male and female rats received this compound at doses of 0.5, 1, or 2 mg/kg/day. A control group received the vehicle.
-
Duration: 102 weeks.
-
Parameters Evaluated:
-
Survival and Clinical Observations: Animals were observed daily for clinical signs of toxicity. Body weight and food consumption were recorded weekly for the first 13 weeks and monthly thereafter.
-
Pathology: At the end of the study, all animals underwent a complete necropsy. A comprehensive list of tissues and organs was collected and examined microscopically for neoplastic and non-neoplastic changes.
-
-
Reference: [1]
Nine-Month Dog Chronic Toxicology Study
-
Test System: Beagle dogs.
-
Administration: Oral capsule.
-
Dosage: Male and female dogs were administered this compound at doses of 3, 10, or 15 mg/kg/day. A control group received a placebo capsule.
-
Duration: 273 days.
-
Parameters Evaluated:
-
Clinical Observations: Daily observations for clinical signs of toxicity, with more detailed examinations performed periodically. Body weight and food consumption were monitored regularly.
-
Ophthalmology, ECGs, and Vital Signs: Conducted at baseline and at specified intervals throughout the study.
-
Clinical Pathology: Blood and urine samples were collected at multiple time points for hematology, clinical chemistry, and urinalysis.
-
Toxicokinetics: Blood samples were collected to determine the plasma concentrations of valbenazine and its major metabolites.
-
Pathology: A full necropsy and histopathological examination of a comprehensive set of tissues were performed at the end of the study.
-
Rat Developmental and Reproductive Toxicology (DART) Study
-
Test System: Sprague-Dawley rats.
-
Study Design: A combined fertility and embryo-fetal development study.
-
Administration: Oral gavage.
-
Dosage Groups:
-
Fertility and Early Embryonic Development: Males were dosed for at least 10 weeks prior to mating and through the mating period. Females were dosed for 2 weeks prior to mating through gestation day 7. Doses were 1, 3, and 10 mg/kg/day.
-
Embryo-Fetal Development: Pregnant females were dosed during the period of organogenesis (gestation days 6-17) with doses of 1, 5, and 15 mg/kg/day.
-
Pre- and Postnatal Development: Pregnant females were dosed from gestation day 6 through lactation day 20 with doses of 1, 3, and 10 mg/kg/day.
-
-
Parameters Evaluated:
-
Fertility: Mating and fertility indices, estrous cycles, sperm parameters, and uterine implantation data.
-
Embryo-Fetal Development: Maternal clinical signs, body weight, and food consumption. Uterine contents were examined for the number of corpora lutea, implantations, resorptions, and live/dead fetuses. Fetuses were examined for external, visceral, and skeletal malformations.
-
Pre- and Postnatal Development: Maternal health, parturition, and lactation. Pup viability, growth, and development were monitored.
-
-
Reference: [1]
Visualizations
Valbenazine's Mechanism of Action: VMAT2 Inhibition
Caption: Valbenazine inhibits VMAT2, reducing dopamine packaging and release.
Experimental Workflow: 2-Year Rat Carcinogenicity Study
Caption: Workflow for the 2-year rat carcinogenicity study of valbenazine.
Logical Relationship: Troubleshooting Experimental Sedation
Caption: Troubleshooting unexpected sedation in animal experiments.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. neurologylive.com [neurologylive.com]
- 3. Vesicular Monoamine Transporter 2 (VMAT2) Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. VMAT2 Inhibitors and the Path to Ingrezza (Valbenazine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. drugs.com [drugs.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
Adjusting Valbenazine tosylate concentration for optimal VMAT2 inhibition
Welcome to the Valbenazine Tosylate Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound for optimal Vesicular Monoamine Transporter 2 (VMAT2) inhibition in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to support your research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise during the experimental use of this compound.
| Question | Answer |
| 1. How should I prepare and store this compound stock solutions? | This compound is soluble in DMSO at concentrations up to 100 mg/mL (131.07 mM).[1] For long-term storage, it is recommended to store the solid compound at -20°C for up to 3 years.[2] Once dissolved in DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or -20°C for up to 1 month.[1][2] When preparing for an experiment, allow the aliquot to thaw at room temperature. |
| 2. My this compound solution appears cloudy. What should I do? | Cloudiness can indicate that the compound has precipitated out of solution. Gently warm the solution to 37°C and use an ultrasonic bath to aid in re-dissolving the compound.[1] Ensure you are using fresh, anhydrous DMSO, as moisture can reduce solubility.[3] |
| 3. I am observing high background signal in my VMAT2 inhibition assay. What are the possible causes and solutions? | High background can be caused by several factors: • Non-specific binding: Ensure proper blocking steps are included in your protocol. Using a blocking buffer with a non-ionic detergent like Tween-20 can help. • Reagent contamination: Use fresh, sterile buffers and reagents to avoid contamination that might interfere with the assay. • Inadequate washing: Increase the number and duration of wash steps to remove unbound reagents. A short incubation with the wash buffer before aspiration can also be effective.[4] • Autofluorescence (in cell-based assays): Components in cell culture media, like phenol red or fetal bovine serum, can cause autofluorescence. Consider using imaging-specific media or performing measurements in a buffered salt solution.[5] |
| 4. The inhibitory effect of this compound in my assay is lower than expected. What could be the reason? | Several factors can lead to reduced efficacy: • Compound degradation: this compound is susceptible to base hydrolysis.[6] Ensure the pH of your buffers is controlled. It is less susceptible to acid hydrolysis and stable against oxidation and photodegradation.[6] • Incorrect concentration: Verify the calculations for your serial dilutions. Prepare fresh dilutions for each experiment. • Cell health and density: Ensure your cells are healthy and plated at the optimal density for the assay. Over-confluent or unhealthy cells can show altered transporter expression and function. • Presence of competing substrates: If your assay involves the uptake of a labeled substrate, ensure that no other components in your media are competing for VMAT2 transport. |
| 5. What is the optimal concentration range for this compound in cell-based assays? | The optimal concentration will vary depending on the cell line and experimental conditions. Based on its Ki value of approximately 150 nM for VMAT2, a good starting point for generating a dose-response curve would be in the range of 1 nM to 10 µM.[1][3] It is crucial to perform a dose-response experiment to determine the IC50 in your specific experimental system. |
| 6. Can I use this compound in animal studies? | Yes, this compound has been used in in-vivo studies.[3] For oral administration in rats, it has been formulated in 0.25% (w/v) methylcellulose in deionized water.[2] For other in-vivo applications, a common formulation involves dissolving the compound in a vehicle such as 5% DMSO, 40% PEG300, 5% Tween80, and 50% ddH2O.[7] Always perform preliminary tolerability studies for your specific animal model and administration route. |
Quantitative Data
This table summarizes the inhibitory constants of Valbenazine and its active metabolite against VMAT2.
| Compound | Parameter | Value | Assay Condition |
| Valbenazine | Ki | ~150 nM | VMAT2 binding assay[1][3] |
| (+)-α-dihydrotetrabenazine ([+]-α-HTBZ) (active metabolite) | Ki | ~3 nM | VMAT2 binding assay |
Note: IC50 values are highly dependent on the specific experimental conditions, including the cell line used, substrate concentration, and incubation time. It is recommended to determine the IC50 empirically for your system.
Experimental Protocols
Preparation of this compound Working Solutions
Objective: To prepare this compound solutions for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Appropriate cell culture medium or assay buffer
Procedure:
-
Prepare a 10 mM Stock Solution:
-
Calculate the amount of this compound powder needed to make a 10 mM stock solution in DMSO (Molecular Weight: 762.97 g/mol ).
-
Carefully weigh the required amount of powder and dissolve it in the calculated volume of anhydrous DMSO.
-
Vortex thoroughly to ensure complete dissolution. If necessary, gently warm the solution to 37°C and sonicate.[1]
-
-
Storage of Stock Solution:
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions of the stock solution in the appropriate cell culture medium or assay buffer to achieve the desired final concentrations for your experiment.
-
It is recommended to prepare fresh working solutions for each experiment and discard any unused diluted solutions.
-
In Vitro VMAT2 Inhibition Assay using a Fluorescent Substrate
Objective: To determine the inhibitory potency (IC50) of this compound on VMAT2 function in a cell-based assay. This protocol is based on the use of a fluorescent VMAT2 substrate, such as FFN206.
Materials:
-
HEK293 cells stably expressing VMAT2 (or another suitable cell line, e.g., SH-SY5Y)
-
Poly-D-lysine coated 96-well black, clear-bottom microplates
-
Complete cell culture medium
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)
-
This compound working solutions
-
Fluorescent VMAT2 substrate (e.g., FFN206)
-
Positive control inhibitor (e.g., Tetrabenazine)
-
Fluorescence plate reader
Procedure:
-
Cell Plating:
-
Seed the VMAT2-expressing cells onto a 96-well black, clear-bottom microplate at a pre-determined optimal density.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator until the cells reach approximately 80-90% confluency.
-
-
Compound Incubation:
-
Prepare serial dilutions of this compound in assay buffer at 2x the final desired concentrations. Also, prepare 2x solutions of a positive control (e.g., Tetrabenazine) and a vehicle control (e.g., 0.1% DMSO in assay buffer).
-
Carefully remove the culture medium from the wells and wash the cells once with assay buffer.
-
Add 50 µL of the 2x compound dilutions to the respective wells.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 30 minutes) to allow the compound to interact with the cells.
-
-
Substrate Addition and Uptake:
-
Prepare a 2x solution of the fluorescent VMAT2 substrate in assay buffer. The final concentration should be close to the Km of the substrate for VMAT2.
-
Add 50 µL of the 2x substrate solution to all wells.
-
Incubate the plate at 37°C for a specific time (e.g., 1-2 hours) to allow for substrate uptake. Protect the plate from light.
-
-
Signal Detection:
-
After the incubation period, measure the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths for the fluorescent substrate.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no cells or cells treated with a high concentration of inhibitor).
-
Normalize the data to the vehicle control (100% activity) and the positive control (0% activity).
-
Plot the normalized data against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
VMAT2 Signaling Pathway
Caption: VMAT2-mediated transport of dopamine and its inhibition by Valbenazine.
Experimental Workflow for VMAT2 Inhibitor Screening
References
- 1. glpbio.com [glpbio.com]
- 2. abmole.com [abmole.com]
- 3. selleckchem.com [selleckchem.com]
- 4. arp1.com [arp1.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. VMAT2: a dynamic regulator of brain monoaminergic neuronal function interacting with drugs of abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural Mechanisms for VMAT2 inhibition by tetrabenazine [elifesciences.org]
Technical Support Center: Synthesis of High-Purity Valbenazine Tosylate
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of high-purity Valbenazine tosylate.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the final purity of this compound?
A1: The critical factors influencing final purity include the control of stereochemistry during the synthesis, the prevention of side reactions, the effective removal of process-related impurities and residual solvents, and the crystallization conditions which can affect the polymorphic form and purity of the final product.
Q2: What are the common impurities that I should be aware of during the synthesis of this compound?
A2: Common impurities can include diastereomeric isomers, unreacted starting materials, byproducts from side reactions, and degradation products. One potential genotoxic impurity of concern is methyl toluenesulfonate, which can form in the presence of p-toluenesulfonic acid and methanol.[1] Other impurities may include Valbenazine N-oxide and various stereoisomers.[2][3]
Q3: How can I control the formation of diastereomeric impurities?
A3: Control of diastereomeric impurities is primarily achieved through the use of chiral resolving agents, such as S-(+)-camphorsulfonic acid, to isolate the desired stereoisomer of key intermediates.[4] Careful control of reaction conditions and purification of intermediates at each step is also crucial to prevent the carry-over of unwanted isomers.
Q4: Are there different crystalline forms of this compound, and why is this important?
A4: Yes, several crystalline forms of this compound have been identified (e.g., Form T1, T2, T3, etc.).[5][6] The crystalline form is critical as it can impact the drug's physical and chemical properties, such as solubility, stability, and bioavailability, which in turn can affect its clinical efficacy and safety.[7]
Q5: What analytical techniques are recommended for monitoring the purity of this compound?
A5: High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for monitoring the purity of this compound and detecting impurities.[8][9] Other techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry can be used for structural elucidation of the compound and any impurities.[1] Powder X-ray Diffraction (PXRD) is essential for characterizing the crystalline form.[10][11]
Troubleshooting Guide
Low Reaction Yield
| Potential Cause | Recommended Action |
| Incomplete reaction | Monitor the reaction progress using HPLC or TLC. Consider extending the reaction time or slightly increasing the temperature if the reaction has stalled. |
| Side reactions | Optimize reaction conditions (temperature, concentration, stoichiometry of reagents) to minimize the formation of byproducts. Ensure an inert atmosphere if reagents are sensitive to air or moisture. |
| Degradation of product | Valbenazine can be susceptible to degradation under certain conditions.[8][9] Avoid excessive temperatures and prolonged reaction times. Perform a stability study to understand the degradation pathways. |
| Inefficient purification | Review the purification method. If using crystallization, ensure the solvent system is optimal for yielding high recovery of the pure product. Consider alternative purification techniques like column chromatography for challenging separations. |
High Impurity Levels
| Observed Issue | Potential Cause | Recommended Action |
| Presence of starting materials | Incomplete reaction. | Drive the reaction to completion by adjusting stoichiometry or reaction time. |
| Detection of diastereomers | Inefficient chiral resolution. | Optimize the resolution step, including the choice of resolving agent and crystallization conditions. |
| Unknown peaks in HPLC | Formation of unexpected byproducts or degradation products. | Characterize the unknown impurities using LC-MS or NMR. Once identified, adjust reaction conditions to prevent their formation. |
| Residual solvents | Inadequate drying. | Dry the product under vacuum at an appropriate temperature for a sufficient duration. Use techniques like thermogravimetric analysis (TGA) to confirm solvent removal. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This is a representative protocol based on literature.[10]
-
Coupling Reaction: React the Hydroxy CSA (camphorsulfonic acid) compound with Boc-L-Valine in the presence of a coupling agent (e.g., DCC, EDC) and a catalyst in an organic solvent to obtain Boc-L-Valinate.
-
Deprotection and Salt Formation: Deprotect the Boc-L-Valinate with p-toluenesulfonic acid in a suitable solvent like acetonitrile.
-
Crystallization: Heat the reaction mixture to dissolve the product, followed by controlled cooling to induce crystallization.
-
Isolation: Filter the precipitated solid, wash with a suitable solvent (e.g., cold acetonitrile), and dry under vacuum at an elevated temperature (e.g., 60°C) to obtain this compound.
Protocol 2: Purification of this compound by Recrystallization
This protocol is based on a described purification method.[10]
-
Dissolution: Dissolve the crude this compound in a mixture of acetonitrile and water.
-
Heating: Heat the mixture to a temperature of approximately 73±3 °C to ensure complete dissolution.
-
Filtration: Perform a hot filtration through a micron filter to remove any particulate matter.
-
Crystallization: Allow the filtrate to cool gradually to room temperature to induce crystallization.
-
Isolation and Drying: Filter the purified crystals, wash with cold acetonitrile, and dry under vacuum to yield high-purity this compound.
Data Presentation
Table 1: Purity and Yield of this compound under Different Conditions
| Example | Starting Material | Solvent | Temperature | Purity (%) | Yield (g) | Reference |
| Example 14 | Hydroxy CSA Compound (100g) | Acetonitrile | 53±3°C | 99.82 | 122.5 | [10] |
| Example 15 (Purification) | This compound (110g) | Acetonitrile/Water | 73±3°C | >99.9 (implied) | Not specified | [10] |
Visualizations
Caption: A simplified workflow for the synthesis and purification of this compound.
Caption: Formation pathway of a potential genotoxic impurity, Methyl Tosylate.
Caption: A decision tree for troubleshooting low purity in this compound synthesis.
References
- 1. WO2021050977A1 - Processes for the synthesis of valbenazine - Google Patents [patents.google.com]
- 2. This compound | CAS No- 1639208-54-0 | Simson Pharma Limited [simsonpharma.com]
- 3. alentris.org [alentris.org]
- 4. “Improved Process For The Preparation Of this compound (1) And [quickcompany.in]
- 5. US20220127259A1 - Solid state forms of valbenazine - Google Patents [patents.google.com]
- 6. WO2018067945A1 - Solid state forms of valbenazine - Google Patents [patents.google.com]
- 7. KR102447769B1 - The crystalline form of this compound and its preparation and use - Google Patents [patents.google.com]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. researchgate.net [researchgate.net]
- 10. WO2020213014A1 - An improved process for the preparation of valbenazine and its salts - Google Patents [patents.google.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Valbenazine tosylate degradation products and their identification
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and identifying the degradation products of valbenazine tosylate. The information is presented in a question-and-answer format to directly address common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the known degradation pathways for this compound?
A1: Based on forced degradation studies, this compound is known to degrade primarily through hydrolysis (both acidic and basic conditions) and oxidation.[1][2] It has been found to be relatively stable under thermal and photolytic stress.[1]
Q2: What is the major degradation product observed under basic hydrolysis?
A2: Under basic conditions, this compound undergoes ester hydrolysis to form its active metabolite, α-Dihydrotetrabenazine.[3]
Q3: Are there other degradation products I should be aware of?
A3: Yes, under acidic hydrolysis, a different degradation product is formed.[3] Additionally, oxidative stress can lead to the formation of other degradation products.[1][2] While the specific structures of these other degradants are not as commonly reported in the literature, they will present as distinct peaks in your chromatogram.
Q4: My chromatogram shows an unexpected peak. How can I determine if it's a degradation product?
A4: An unexpected peak could be a degradation product, an impurity from the starting material, or a contaminant. To investigate, you should:
-
Review the stress conditions: Did the peak appear or increase in area after subjecting the sample to stress conditions (acid, base, oxidation)? If so, it is likely a degradation product.
-
Perform a forced degradation study: Systematically expose your this compound sample to different stress conditions as outlined in the experimental protocols below. This will help you correlate the appearance of the peak with a specific degradation pathway.
-
Use a stability-indicating method: Ensure your analytical method is capable of separating the main peak of this compound from all potential degradation products.[1][3]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected peaks in HPLC chromatogram. | 1. Sample degradation. 2. Contamination. 3. Impurity in the reference standard. | 1. Perform a forced degradation study to confirm if the peak is a degradant. 2. Analyze a blank (mobile phase) injection to rule out solvent contamination. 3. Check the certificate of analysis for your reference standard for known impurities. |
| Poor resolution between valbenazine and a degradation peak. | 1. Inappropriate mobile phase composition. 2. Incorrect column selection. 3. Suboptimal flow rate or temperature. | 1. Adjust the mobile phase polarity (e.g., change the acetonitrile/water ratio).[3] 2. Ensure you are using a suitable C18 column.[1] 3. Optimize the flow rate and column temperature to improve separation.[1] |
| Valbenazine peak area is lower than expected. | 1. Significant degradation has occurred. 2. Inaccurate sample preparation. | 1. Quantify the degradation products to account for the loss of the parent drug. 2. Verify your weighing, dilution, and injection volumes. |
| Inconsistent retention times. | 1. Inadequate column equilibration. 2. Fluctuation in mobile phase composition. 3. Column degradation. | 1. Ensure the column is equilibrated with the mobile phase for a sufficient time before injection. 2. Prepare fresh mobile phase and ensure proper mixing. 3. Replace the column if it has exceeded its recommended lifetime or performance specifications. |
Quantitative Data Summary
Table 1: Summary of Forced Degradation Studies
| Stress Condition | Reagent/Parameter | Duration | Temperature | % Degradation | Degradation Product Retention Time (min) |
| Acid Hydrolysis | 0.1 N HCl | 24 hours | Room Temperature | Less than base hydrolysis[3] | 4.647[3] |
| Base Hydrolysis | 0.1 N NaOH | 2 hours | Room Temperature | Significant[3] | 5.515[3] |
| Oxidative | 3% H₂O₂ | 1 hour | 70°C | Not specified | Not specified |
| Thermal | Dry Heat | 4 hours | 70°C | Stable[3] | N/A |
| Photolytic | UV Light | 24 hours | N/A | Stable[3] | N/A |
Table 2: Example HPLC Method Parameters
| Parameter | Method 1 | Method 2 |
| Column | Shimadzu ODS Shim-pack Solar (250 x 4.6 mm, 5 µm)[3] | Inertsil ODS (150 x 4.6 mm, 5 µm)[1] |
| Mobile Phase | Acetonitrile:Water (90:10 v/v)[3] | Phosphate buffer (pH 6.8):Acetonitrile (70:30 v/v)[1] |
| Flow Rate | 1.0 mL/min[3] | 1.0 mL/min[1] |
| Detection | Diode Array Detector at 210 nm[3] | Diode Array Detector at 240 nm[1] |
| Column Temperature | Not specified | 40°C[1] |
| Retention Time of Valbenazine | 7.2 min[3] | Not specified |
Experimental Protocols
Forced Degradation Studies
Objective: To intentionally degrade the this compound sample under various stress conditions to identify potential degradation products and test the stability-indicating capability of the analytical method.
1. Acid Hydrolysis:
-
Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile).
-
Add 0.1 N hydrochloric acid to the solution.
-
Keep the mixture at room temperature for 24 hours.[3]
-
Neutralize the solution with an equivalent amount of 0.1 N sodium hydroxide.
-
Dilute to a known concentration with the mobile phase and inject into the HPLC system.
2. Base Hydrolysis:
-
Accurately weigh and dissolve a known amount of this compound in a suitable solvent.
-
Add 0.1 N sodium hydroxide to the solution.
-
Keep the mixture at room temperature for 2 hours.[3]
-
Neutralize the solution with an equivalent amount of 0.1 N hydrochloric acid.
-
Dilute to a known concentration with the mobile phase and inject into the HPLC system.
3. Oxidative Degradation:
-
Accurately weigh and dissolve a known amount of this compound in a suitable solvent.
-
Add 3% hydrogen peroxide solution.
-
Reflux the mixture at 70°C for 1 hour.
-
Cool the solution to room temperature.
-
Dilute to a known concentration with the mobile phase and inject into the HPLC system.
HPLC-UV/Vis Analytical Method
Objective: To separate and quantify this compound and its degradation products.
-
Instrumentation: A standard HPLC system equipped with a UV/Vis or Diode Array Detector.
-
Column: A C18 reversed-phase column is typically used.[1][3]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile) is common. The exact ratio should be optimized for best separation.[1][3]
-
Detection Wavelength: Monitor the absorbance at a wavelength where valbenazine and its degradation products have significant absorbance, for example, 210 nm or 240 nm.[1][3]
-
Procedure:
-
Prepare the mobile phase and degas it.
-
Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.
-
Prepare standard solutions of this compound and the stressed samples at known concentrations.
-
Inject the samples and standards into the HPLC system.
-
Record the chromatograms and integrate the peak areas.
-
Visualizations
References
Technical Support Center: Enhancing Valbenazine Tosylate Delivery Across the Blood-Brain Barrier
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the delivery of Valbenazine tosylate across the blood-brain barrier (BBB).
Troubleshooting Guides
This section provides solutions to common problems encountered during in vitro and in vivo studies of this compound's BBB penetration.
Issue 1: Low or Inconsistent Apparent Permeability (Papp) in In Vitro BBB Models (e.g., Caco-2, MDCK-MDR1)
| Potential Cause | Troubleshooting Step |
| Poor cell monolayer integrity | Verify monolayer integrity by measuring transendothelial electrical resistance (TEER). TEER values should be stable and within the expected range for the cell line used. Ensure proper cell seeding density and culture time. |
| Efflux transporter activity | Valbenazine is not a significant substrate for P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), as indicated by an efflux ratio of less than 1 in Caco-2 cells.[1] However, its active metabolite, [+]-α-HTBZ, may have different transporter affinities. Use MDCK-MDR1 cells to specifically assess P-gp mediated efflux of the metabolite. |
| Low passive permeability | Valbenazine is highly permeable in the absorptive direction across Caco-2 cell monolayers.[1] If low permeability is observed, verify the experimental pH, as permeability is greater at higher pH due to the weakly basic nature of the compound.[1] |
| Compound degradation | Assess the stability of this compound and its metabolites in the assay buffer at 37°C. Analyze samples at different time points to check for degradation. |
| Incorrect sample analysis | Validate the LC-MS/MS method for linearity, accuracy, and precision in the relevant matrices (e.g., cell culture medium). Ensure proper sample preparation to avoid loss of analyte. |
Issue 2: Low Brain-to-Plasma Concentration Ratio in In Vivo Studies
| Potential Cause | Troubleshooting Step |
| High plasma protein binding | Valbenazine has high plasma protein binding (99.9% in humans), which can limit the free fraction available to cross the BBB.[1] The active metabolite, NBI-98782 ([+]-α-HTBZ), has lower protein binding (65.2% in humans).[1] Consider these binding characteristics when interpreting brain uptake. |
| Rapid metabolism | Valbenazine is a prodrug that is converted to its active metabolite, [+]-α-HTBZ.[2][3] Assess the pharmacokinetic profiles of both the parent drug and the active metabolite in plasma and brain tissue to understand the dynamics of conversion and distribution. |
| Active efflux from the BBB | While Valbenazine itself is not a major P-gp substrate, the potential for its metabolites to be effluxed should be considered.[1] Co-administration with a P-gp inhibitor in animal models can help elucidate the role of efflux. |
| Suboptimal formulation | For novel formulations (e.g., nanoparticles), ensure proper characterization of particle size, drug loading, and release kinetics. Poor formulation stability can lead to premature drug release and reduced brain targeting. |
| Experimental variability | Standardize animal handling, dosing procedures, and tissue collection times to minimize variability. Ensure the brain perfusion is complete to avoid contamination from blood in the brain tissue samples. |
Issue 3: Discrepancy Between In Vitro and In Vivo Results
| Potential Cause | Troubleshooting Step |
| Differences in transporter expression | In vitro models may not fully recapitulate the expression and function of all relevant influx and efflux transporters present at the in vivo BBB. |
| Metabolic differences | The metabolic environment in vivo is more complex than in vitro. The conversion of Valbenazine to [+]-α-HTBZ and its subsequent metabolism may differ, impacting brain exposure. |
| Influence of cerebral blood flow | In vivo brain uptake is influenced by cerebral blood flow, a factor not present in static in vitro models. |
| Nonspecific brain tissue binding | The extent of nonspecific binding of Valbenazine and its metabolites to brain tissue can affect the unbound concentration in the brain, which is the pharmacologically active fraction. This is not accounted for in simple in vitro permeability assays. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound transport across the BBB?
A1: Valbenazine is a highly permeable compound that likely crosses the blood-brain barrier via passive transcellular diffusion.[1] It is a prodrug that is metabolized to the active VMAT2 inhibitor, [+]-α-dihydrotetrabenazine ([+]-α-HTBZ).[2][3] Studies with Caco-2 cells indicate that Valbenazine is not a substrate for the major efflux transporters P-gp or BCRP.[1]
Q2: How can I improve the brain penetration of this compound in my experiments?
A2: Several strategies can be explored:
-
Nanoparticle-based delivery systems: Encapsulating this compound in lipid-based nanoparticles or polymeric nanoparticles can potentially enhance its transport across the BBB.
-
Prodrug modifications: While Valbenazine is already a prodrug, further chemical modifications could be investigated to optimize its physicochemical properties for brain delivery.
-
Inhibition of efflux transporters: Although Valbenazine is not a major substrate, if its active metabolite is found to be effluxed, co-administration with a specific transporter inhibitor could increase brain concentrations.
Q3: What are the key parameters to measure in an in vitro BBB permeability assay for this compound?
A3: The key parameters are:
-
Apparent Permeability (Papp): This is calculated for both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.
-
Efflux Ratio (ER): Calculated as the ratio of Papp (B-A) to Papp (A-B). An ER significantly greater than 2 suggests active efflux. For Valbenazine in Caco-2 cells, the efflux ratio was reported to be less than 1.[1]
-
Transendothelial Electrical Resistance (TEER): Measured before and after the experiment to ensure the integrity of the cell monolayer.
Q4: What is a suitable animal model for in vivo studies of this compound brain uptake?
A4: Rodent models, such as Sprague-Dawley rats, are commonly used for pharmacokinetic and brain distribution studies of Valbenazine.[1]
Q5: How can I quantify the concentration of Valbenazine and its active metabolite in brain tissue?
A5: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying Valbenazine and [+]-α-HTBZ in brain homogenates and plasma.[4] This method offers high sensitivity and specificity.
Data Presentation
Table 1: In Vitro Permeability of Valbenazine
| Cell Line | Direction | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Efflux Ratio |
| Caco-2 | A to B | High (specific value not publicly available) | < 1 |
| Caco-2 | B to A | Not publicly available | < 1 |
| MDCK-MDR1 | A to B | Not publicly available | Not publicly available |
| MDCK-MDR1 | B to A | Not publicly available | Not publicly available |
| Data derived from FDA documentation.[1] |
Table 2: In Vivo Brain Distribution of Valbenazine in Rats
| Compound | Time Post-Dose | Brain:Plasma Ratio |
| Valbenazine | Not specified | ~5 |
| NBI-98782 ([+]-α-HTBZ) | Not specified | ~5 |
| Data from a single 13.1 mg/kg oral dose in SD rats, as reported in FDA documentation.[1] |
Experimental Protocols
Protocol 1: In Vitro BBB Permeability Assessment using MDCK-MDR1 Cells
This protocol is adapted for assessing whether Valbenazine or its active metabolite, [+]-α-HTBZ, is a substrate of the P-glycoprotein (P-gp) efflux transporter.
Materials:
-
MDCK-MDR1 cells
-
Transwell® inserts (e.g., 12-well, 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4
-
This compound and/or [+]-α-HTBZ
-
Lucifer yellow (for monolayer integrity check)
-
LC-MS/MS system for analysis
Procedure:
-
Cell Seeding: Seed MDCK-MDR1 cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10⁵ cells/cm² and culture for 4-6 days to form a confluent monolayer.
-
Monolayer Integrity Check: Measure the TEER of the cell monolayers. Only use inserts with TEER values above the established threshold for your laboratory.
-
Permeability Assay:
-
Wash the cell monolayers twice with pre-warmed HBSS.
-
Apical to Basolateral (A-B) Transport: Add the test compound (e.g., 10 µM this compound in HBSS) to the apical chamber and fresh HBSS to the basolateral chamber.
-
Basolateral to Apical (B-A) Transport: Add the test compound to the basolateral chamber and fresh HBSS to the apical chamber.
-
Incubate at 37°C with 5% CO₂ on an orbital shaker.
-
Take samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh HBSS.
-
At the end of the experiment, take a sample from the donor chamber.
-
-
Lucifer Yellow Assay: After the transport experiment, assess monolayer integrity by measuring the permeability of Lucifer yellow.
-
Sample Analysis: Quantify the concentration of the test compound in all samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the Papp values and the efflux ratio.
Protocol 2: Quantification of Valbenazine and [+]-α-HTBZ in Rat Brain Tissue by LC-MS/MS
Materials:
-
Rat brain tissue samples
-
Homogenizer
-
Acetonitrile with 0.1% formic acid (precipitation solution)
-
Internal standards (e.g., deuterated Valbenazine and [+]-α-HTBZ)
-
LC-MS/MS system with a C18 column
Procedure:
-
Tissue Homogenization: Weigh the brain tissue sample and homogenize in a 4-fold volume of ice-cold water.
-
Protein Precipitation: To a 50 µL aliquot of the brain homogenate, add 200 µL of the ice-cold precipitation solution containing the internal standards.
-
Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Sample Injection: Transfer the supernatant to an autosampler vial and inject a small volume (e.g., 5-10 µL) into the LC-MS/MS system.
-
LC-MS/MS Analysis:
-
Use a suitable gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode, using optimized transitions for Valbenazine, [+]-α-HTBZ, and their respective internal standards.
-
-
Quantification: Generate a standard curve by spiking known concentrations of the analytes into blank brain homogenate and processing them in the same manner as the study samples. Calculate the concentrations in the study samples based on the standard curve.
Mandatory Visualizations
Caption: Metabolism of Valbenazine and inhibition of VMAT2 by its active metabolite.
Caption: Workflow for in vitro BBB permeability assessment.
Caption: Nanoparticle-based strategy for enhanced Valbenazine delivery to the brain.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Valbenazine Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Differences in Dihydrotetrabenazine Isomer Concentrations Following Administration of Tetrabenazine and Valbenazine - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating off-target binding of Valbenazine tosylate in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate off-target binding of Valbenazine tosylate in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Valbenazine and how selective is it?
Valbenazine is a prodrug that is metabolized to its active form, (+)-α-dihydrotetrabenazine ([+]-α-HTBZ), a highly selective inhibitor of the vesicular monoamine transporter 2 (VMAT2).[1][2][3] VMAT2 is responsible for packaging monoamines, such as dopamine, into synaptic vesicles for release. By inhibiting VMAT2, Valbenazine effectively reduces dopamine release, which is the therapeutic mechanism for treating tardive dyskinesia.[4] Its selectivity for VMAT2 is a key feature, minimizing interactions with other neurotransmitter systems.[3]
Q2: What are the known off-target interactions of Valbenazine?
Extensive screening of Valbenazine and its active metabolite, [+]-α-HTBZ, has been conducted to assess off-target binding. A broad panel screen of over 80 receptors, transporters, and ion channels, including serotonin (5-HT1A, 5-HT2A, 5-HT2B) and dopamine (D1 or D2) receptor sites, revealed no significant off-target interactions.[4] This high selectivity is a significant advantage in reducing the potential for off-target-related side effects in experimental systems.
Q3: How can I experimentally validate the selectivity of Valbenazine in my assay system?
To confirm that the observed effects in your experiments are due to VMAT2 inhibition and not off-target binding, you can perform several key experiments:
-
Radioligand Binding Assays: Conduct competition binding assays using a specific VMAT2 radioligand (e.g., [3H]-dihydrotetrabenazine) and a panel of radioligands for potential off-target receptors.
-
Cellular Thermal Shift Assay (CETSA): This method can confirm direct binding of Valbenazine to VMAT2 in a cellular context by measuring changes in the thermal stability of the VMAT2 protein upon drug binding.
-
Kinase Profiling: If you suspect off-target effects on cellular signaling pathways, a broad kinase screen (e.g., KINOMEscan) can assess Valbenazine's interaction with a large panel of kinases.
-
Use of Analogs: Include inactive analogs of Valbenazine in your experiments. These molecules are structurally similar but do not inhibit VMAT2 and should not produce the same biological effect if the mechanism is on-target.
Q4: What are common challenges when working with VMAT2 inhibitors in vitro?
Researchers may encounter several challenges, including:
-
Compound Stability: Ensure the stability of this compound and its active metabolite in your assay buffer and conditions.
-
Membrane Preparation Quality: For in vitro binding assays, the quality and purity of the membrane preparation containing VMAT2 are crucial for obtaining reliable results.
-
Non-specific Binding: High non-specific binding of radioligands can obscure the specific binding signal. This can often be mitigated by optimizing assay conditions, such as buffer composition and incubation times.
-
Cellular Uptake and Metabolism: When working with cell-based assays, consider the rate of conversion of Valbenazine to its active metabolite, [+]-α-HTBZ, as this will influence the effective concentration at the target.
Troubleshooting Guides
Radioligand Binding Assays
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High Non-Specific Binding | - Radioligand concentration is too high.- Insufficient blocking of non-specific sites.- Hydrophobic interactions of the radioligand with filters or plates.- Inadequate washing. | - Use the radioligand at a concentration at or below its Kd.- Add bovine serum albumin (BSA) or use a different blocking agent in the assay buffer.- Pre-soak filters in a solution like polyethyleneimine (PEI).- Optimize the number and volume of wash steps with ice-cold buffer.[5] |
| Low or No Specific Binding | - Inactive receptor preparation.- Incorrect assay buffer composition or pH.- Degradation of the radioligand or competing ligand.- Insufficient incubation time to reach equilibrium. | - Verify the presence and activity of VMAT2 in your membrane preparation via Western blot or another method.- Ensure the buffer composition and pH are optimal for VMAT2 binding.- Use fresh, validated reagents.- Perform a time-course experiment to determine the optimal incubation time. |
| Poor Reproducibility | - Inconsistent pipetting or sample handling.- Temperature fluctuations during incubation.- Variability in membrane preparation batches. | - Use calibrated pipettes and consistent techniques.- Ensure a stable and uniform incubation temperature.- Characterize each new batch of membrane preparation thoroughly.[6] |
Cellular Thermal Shift Assay (CETSA)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No or Weak Thermal Shift | - The compound does not bind to the target in the cellular environment.- The compound concentration is too low.- Insufficient heating time or incorrect temperature gradient.- Inefficient cell lysis. | - Confirm target engagement with an orthogonal method (e.g., binding assay).- Test a wider range of compound concentrations.- Optimize the heating protocol (time and temperature points).- Ensure complete cell lysis to release the soluble protein fraction. |
| High Variability Between Replicates | - Uneven heating of samples.- Inconsistent sample processing (e.g., centrifugation, supernatant collection).- Variability in protein quantification. | - Use a thermal cycler with good temperature uniformity.- Standardize all sample handling steps.- Use a reliable protein quantification method and ensure equal protein loading for analysis (e.g., Western blot). |
| Protein Degradation | - Protease activity during sample preparation. | - Add protease inhibitors to the lysis buffer.[7] |
Quantitative Data Summary
The following table summarizes the binding affinities (Ki) of Valbenazine and its primary active metabolite, [+]-α-dihydrotetrabenazine ([+]-α-HTBZ), for VMAT2.
| Compound | Preparation | Ki (nM) | Reference |
| Valbenazine | Rat Striatum Homogenates | 110 - 190 | [4] |
| [+]-α-HTBZ | Rat Striatum Homogenates | 1.0 - 2.8 | [4] |
| [+]-α-HTBZ | Rat Forebrain Homogenates | 4.2 | [4] |
| [+]-α-HTBZ | Human Platelet Homogenates | 2.6 - 3.3 | [4] |
Experimental Protocols
VMAT2 Radioligand Competition Binding Assay
This protocol is designed to determine the binding affinity of Valbenazine for VMAT2 by measuring its ability to compete with a known VMAT2 radioligand.
Materials:
-
Membrane preparation from cells or tissue expressing VMAT2
-
[3H]-dihydrotetrabenazine ([3H]-DTBZ) or a similar VMAT2 radioligand
-
This compound stock solution
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
96-well plates
-
Glass fiber filters (e.g., GF/C)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Membrane Preparation: Thaw the VMAT2-containing membrane preparation on ice. Homogenize and dilute to the desired protein concentration in Assay Buffer.
-
Assay Setup: In a 96-well plate, add the following in order:
-
50 µL of Assay Buffer (for total binding) or a high concentration of a non-radiolabeled VMAT2 ligand like tetrabenazine (for non-specific binding).
-
50 µL of varying concentrations of this compound.
-
50 µL of [3H]-DTBZ (at a concentration near its Kd).
-
100 µL of the diluted membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters 3-4 times with ice-cold Wash Buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of Valbenazine and fit the data to a sigmoidal dose-response curve to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Cellular Thermal Shift Assay (CETSA) for VMAT2 Target Engagement
This protocol verifies the direct binding of Valbenazine to VMAT2 in intact cells.
Materials:
-
Cells expressing VMAT2
-
This compound
-
PBS with protease inhibitors
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blot reagents
-
Anti-VMAT2 antibody
Procedure:
-
Cell Treatment: Treat cultured cells with either vehicle (e.g., DMSO) or the desired concentration of this compound for a specified time (e.g., 1-2 hours) at 37°C.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler. Include an unheated control at room temperature.[7]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[7]
-
Protein Quantification: Collect the supernatant and determine the protein concentration.
-
Western Blot Analysis: Normalize the protein concentrations and analyze the samples by SDS-PAGE and Western blotting using an anti-VMAT2 antibody.
-
Data Analysis: Quantify the band intensities for VMAT2 at each temperature. A positive result is indicated by a shift in the melting curve to a higher temperature in the Valbenazine-treated samples compared to the vehicle-treated samples, indicating that Valbenazine binding stabilized the VMAT2 protein.
Visualizations
Caption: Experimental workflow for assessing this compound's on-target and off-target engagement.
Caption: Valbenazine's mechanism of action via VMAT2 inhibition in the dopaminergic synapse.
References
- 1. Differences in Dihydrotetrabenazine Isomer Concentrations Following Administration of Tetrabenazine and Valbenazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differences in Dihydrotetrabenazine Isomer Concentrations Following Administration of Tetrabenazine and Valbenazine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Analysis of Deutetrabenazine and Valbenazine as VMAT2 Inhibitors for Tardive Dyskinesia: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. revvity.com [revvity.com]
- 6. swordbio.com [swordbio.com]
- 7. Cellular thermal shift assay (CETSA) [bio-protocol.org]
Valbenazine Tosylate In Vitro Dose-Response Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing in vitro dose-response curve experiments with valbenazine tosylate.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of valbenazine?
A1: Valbenazine is a selective, reversible inhibitor of the vesicular monoamine transporter 2 (VMAT2).[1] VMAT2 is a protein responsible for transporting monoamines, such as dopamine, from the cytoplasm into synaptic vesicles for storage and subsequent release.[2][3] By inhibiting VMAT2, valbenazine reduces the loading of dopamine into these vesicles, thereby decreasing its release into the synapse.[1] It is important to note that valbenazine is a prodrug that is metabolized to its active form, [+]-α-dihydrotetrabenazine ([+]-α-HTBZ), which is a potent VMAT2 inhibitor.[4]
Q2: What are the reported in vitro binding affinities (Ki) for valbenazine and its active metabolite?
A2: In vitro studies have shown that valbenazine has a Ki of approximately 150 nM for VMAT2. Its active metabolite, [+]-α-HTBZ, is significantly more potent, with a Ki of around 3 nM. Both show high selectivity for VMAT2 over VMAT1.[5]
Q3: What type of in vitro functional assay is recommended for determining the dose-response curve of this compound?
A3: A cell-based monoamine uptake assay is a highly relevant functional assay. This can be performed using either radiolabeled substrates (e.g., [3H]-dopamine) or fluorescent probes (e.g., FFN206).[2][6] These assays measure the ability of valbenazine to inhibit the uptake of a VMAT2 substrate into vesicles within a cellular context, providing a functional measure of its potency (e.g., IC50).
Q4: How should I prepare this compound for in vitro experiments?
A4: this compound is slightly soluble in water but readily soluble in DMSO.[5][7] For in vitro assays, it is recommended to prepare a concentrated stock solution in fresh, high-quality DMSO and then dilute it to the final desired concentrations in the assay buffer. It is important to note that moisture-absorbing DMSO can reduce solubility.[5] The final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) and consistent across all wells to avoid solvent effects.
Q5: What are the key quality control steps for this compound in in vitro assays?
A5: Key quality control measures include ensuring the purity of the compound, which can be assessed by techniques like High-Performance Liquid Chromatography (HPLC).[4] It is also crucial to verify the stability of this compound under the experimental conditions, as it is susceptible to base hydrolysis.[8]
Data Presentation
Table 1: In Vitro Binding and Functional Data for Valbenazine and its Metabolite
| Compound | Target | Assay Type | Value | Reference |
| Valbenazine | VMAT2 | Binding Affinity (Ki) | ~150 nM | [5] |
| [+]-α-dihydrotetrabenazine ([+]-α-HTBZ) | VMAT2 | Binding Affinity (Ki) | ~3 nM | |
| Tetrabenazine (related VMAT2 inhibitor) | VMAT2 | Functional Uptake (IC50) | 219 nM (in whole cells) | [2] |
| Valbenazine | hERG Channel | Electrophysiology (IC50) | ~2 µM | [9] |
Note: The IC50 for tetrabenazine in whole cells is provided as a reference for a related VMAT2 inhibitor. The IC50 for valbenazine in a functional VMAT2 uptake assay would need to be determined empirically using the protocols described below.
Experimental Protocols
Detailed Methodology: Cell-Based Fluorescent Monoamine Uptake Assay for VMAT2 Inhibition
This protocol is adapted from established methods using fluorescent false neurotransmitters (FFNs) like FFN206.[2][6][10]
1. Cell Culture and Plating:
-
Use a cell line stably expressing human VMAT2 (e.g., HEK293-VMAT2).
-
Plate cells in a 96-well black, clear-bottom microplate at a density optimized for your cell line to achieve near confluence on the day of the assay.
-
Incubate at 37°C in a 5% CO2 incubator.
2. Compound Preparation and Incubation:
-
Prepare a serial dilution of this compound in assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES) from a concentrated DMSO stock. Ensure the final DMSO concentration is consistent across all wells.
-
Include a vehicle control (DMSO in assay buffer) and a positive control for maximal inhibition (e.g., a high concentration of tetrabenazine).
-
Aspirate the culture medium from the cells and wash once with assay buffer.
-
Add the diluted this compound solutions to the respective wells and pre-incubate for 10-30 minutes at 37°C.
3. Substrate Addition and Uptake:
-
Prepare the FFN206 substrate solution in assay buffer at a concentration close to its Km for VMAT2 (approximately 1.16 µM).[6]
-
Add the FFN206 solution to all wells to initiate the uptake reaction.
-
Incubate for a predetermined optimal time (e.g., 40-60 minutes) at 37°C, protected from light.
4. Signal Detection and Data Analysis:
-
Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths for FFN206.
-
Subtract the background fluorescence from wells containing cells but no FFN206.
-
Normalize the data to the vehicle control (0% inhibition) and the maximal inhibition control (100% inhibition).
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Troubleshooting Guides
Issue 1: High Background Fluorescence
-
Possible Cause: Autofluorescence from media components like phenol red or fetal bovine serum.
-
Troubleshooting Steps:
-
Perform the final incubation and reading steps in a buffer that does not contain these components, such as phosphate-buffered saline with calcium and magnesium (PBS+).[11]
-
If using a bottom-reading plate reader, ensure the correct settings are used to minimize reading through the supernatant.[11]
-
Use black microplates to reduce crosstalk between wells and scattered light.[11]
-
Issue 2: Low Signal-to-Noise Ratio
-
Possible Cause: Suboptimal assay conditions or low VMAT2 expression.
-
Troubleshooting Steps:
-
Optimize the cell seeding density to ensure a sufficient number of VMAT2 transporters per well.
-
Increase the incubation time with the fluorescent substrate to allow for greater accumulation, but be mindful of potential cytotoxicity.
-
Optimize the gain setting on the microplate reader. A higher gain can amplify a dim signal, but be cautious of saturating the detector with bright signals.[11]
-
Increase the number of flashes per well on the plate reader to average out random fluctuations and reduce background noise.[11]
-
Issue 3: Inconsistent or Non-Reproducible Dose-Response Curve
-
Possible Cause: Issues with compound solubility, cell health, or pipetting accuracy.
-
Troubleshooting Steps:
-
Compound Solubility: Visually inspect the prepared this compound dilutions for any precipitation. If observed, reconsider the stock concentration or the final assay concentration of DMSO.
-
Cell Health: Ensure cells are healthy and in the logarithmic growth phase. Perform a cell viability assay in parallel to confirm that the observed inhibition is not due to cytotoxicity.
-
Pipetting Accuracy: Use calibrated pipettes and proper technique, especially when performing serial dilutions.
-
Edge Effects: Avoid using the outer wells of the microplate, which are more prone to evaporation and temperature fluctuations. Fill these wells with buffer or media to create a humidity barrier.
-
Visualizations
References
- 1. Valbenazine (Ingrezza): The First FDA-Approved Treatment for Tardive Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A fluorescent-based assay for live cell, spatially resolved assessment of vesicular monoamine transporter 2-mediated neurotransmitter transport - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neurologylive.com [neurologylive.com]
- 4. This compound|VMAT2 Inhibitor|For Research [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. New Fluorescent Substrate Enables Quantitative and High-throughput Examination of Vesicular Monoamine Transporter 2 (VMAT2) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Assessing vesicular monoamine transport and toxicity using fluorescent false neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bitesizebio.com [bitesizebio.com]
Technical Support Center: Valbenazine Tosylate Administration for Chronic Studies
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on the refinement of Valbenazine tosylate administration protocols for chronic studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of the vesicular monoamine transporter 2 (VMAT2).[1][2] VMAT2 is a protein responsible for packaging monoamines, such as dopamine, into synaptic vesicles for release.[1] By inhibiting VMAT2, Valbenazine reduces the amount of dopamine released into the synapse, which is thought to be the mechanism by which it alleviates symptoms of hyperkinetic movement disorders like tardive dyskinesia.[1][2] Valbenazine itself is a prodrug that is metabolized to its primary active metabolite, (+)-α-dihydrotetrabenazine ([+]-α-HTBZ), which has a high affinity for VMAT2.[3]
Q2: What is a suitable vehicle for oral administration of this compound in chronic rodent studies?
A2: Based on preclinical studies with similar compounds and general best practices for poorly water-soluble drugs, a 0.5% (w/v) solution of methylcellulose in purified water is a recommended vehicle for creating a suspension for oral gavage. This vehicle is commonly used in toxicology studies and is generally well-tolerated in rodents.
Q3: What is the oral bioavailability of Valbenazine?
A3: The absolute oral bioavailability of Valbenazine is approximately 49%.[4][5][6][7][8][9]
Q4: How should this compound be stored?
A4: this compound capsules should be stored at temperatures between 20°C and 25°C (68°F to 77°F).[4] The prepared dosing suspension should ideally be made fresh daily. If short-term storage is necessary, it should be kept at 2-8°C and protected from light. Stability studies for the specific formulation should be conducted to determine appropriate storage duration.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Difficulty in achieving a uniform suspension | Inadequate mixing or particle size of this compound. | Ensure vigorous vortexing or homogenization during preparation. If issues persist, consider micronizing the this compound powder to a smaller particle size before suspension. |
| Clogging of the gavage needle | Suspension is not homogenous, or the needle gauge is too small. | Ensure the suspension is well-mixed immediately before drawing it into the syringe. Use a gavage needle with an appropriate gauge for the viscosity of the suspension (e.g., 18-20 gauge for mice). |
| Animal distress during oral gavage (e.g., struggling, vocalization) | Improper restraint technique, stress from repeated procedures. | Ensure personnel are properly trained in animal handling and oral gavage techniques. Acclimatize the animals to handling and the procedure before the start of the study. Consider using a flexible gavage needle to minimize potential discomfort. |
| Regurgitation or aspiration of the dosing solution | Incorrect placement of the gavage needle, excessive dosing volume. | Verify the correct placement of the gavage needle in the esophagus before administering the dose. Ensure the dosing volume is appropriate for the animal's weight (typically 5-10 mL/kg for rodents).[10] Administer the suspension slowly to allow the animal to swallow. |
| Inconsistent pharmacokinetic data | Variability in dosing accuracy, formulation instability. | Ensure accurate dosing by calibrating equipment and using appropriate syringe sizes. Prepare the dosing suspension fresh daily and ensure it is continuously stirred during the dosing period to maintain homogeneity. Conduct a stability analysis of the formulation to confirm the concentration over the dosing period. |
Data Presentation
Table 1: Pharmacokinetic Parameters of Valbenazine and its Active Metabolite ([+]-α-HTBZ)
| Parameter | Valbenazine | (+)-α-HTBZ | Citation(s) |
| Time to Maximum Plasma Concentration (Tmax) | 0.5 - 1.0 hours | 4 - 8 hours | [4][5][6] |
| Plasma Protein Binding | >99% | ~64% | [5][9][11] |
| Elimination Half-life | 15 - 22 hours | 15 - 22 hours | [5][11] |
| Absolute Oral Bioavailability | ~49% | - | [4][5][6][7][8][9] |
Table 2: Preclinical Dosing of Valbenazine in Rodent Studies
| Species | Study Duration | Doses Administered (mg/kg/day) | Route of Administration | Citation(s) |
| Rat | Up to 6 months | Doses up to 10 mg/kg/day | Oral Gavage | [12] |
| Mouse | Up to 91 days | Not specified | Oral Gavage | [12] |
| Rat | Fertility Study | 1, 3, and 10 mg/kg/day | Oral Gavage | [13] |
| Rat | Carcinogenicity Study | 0.5, 1, and 2 mg/kg/day | Oral Gavage | [13] |
| Mouse | Carcinogenicity Study | 10, 30, and 75 mg/kg/day | Oral Gavage | [13] |
Experimental Protocols
Protocol for Preparation of 0.5% Methylcellulose Vehicle
Materials:
-
Methylcellulose powder
-
Purified water
-
Glass beaker
-
Stir plate and magnetic stir bar
-
Graduated cylinders
Procedure:
-
Heat approximately half of the required volume of purified water to 60-80°C.
-
While stirring, slowly add the methylcellulose powder to the heated water to ensure it is thoroughly wetted.
-
Remove the beaker from the heat and continue stirring until a uniform dispersion is achieved.
-
Add the remaining volume of cold (2-8°C) purified water to the dispersion.
-
Continue stirring the solution at room temperature until it becomes clear and viscous. This may take several hours.
-
Store the prepared vehicle at 2-8°C.
Protocol for Preparation of this compound Suspension (for a 10 mg/mL concentration)
Materials:
-
This compound powder
-
Prepared 0.5% methylcellulose vehicle
-
Mortar and pestle (optional, for particle size reduction)
-
Weighing scale
-
Spatula
-
Volumetric flask or graduated cylinder
-
Vortex mixer or homogenizer
Procedure:
-
Calculate the required amount of this compound and 0.5% methylcellulose vehicle based on the desired final concentration and volume.
-
If necessary, gently grind the this compound powder in a mortar and pestle to achieve a fine, uniform particle size.
-
Accurately weigh the required amount of this compound powder.
-
In a suitable container, add a small amount of the 0.5% methylcellulose vehicle to the this compound powder to create a paste.
-
Gradually add the remaining vehicle while continuously mixing using a vortex mixer or homogenizer until the desired final volume is reached and the suspension is uniform.
-
Visually inspect the suspension for any clumps or inconsistencies.
-
If not for immediate use, store the suspension at 2-8°C, protected from light. Ensure to re-suspend thoroughly before each use.
Protocol for Oral Gavage Administration in Rodents
Materials:
-
Prepared this compound suspension
-
Appropriately sized oral gavage needles (e.g., 18-20 gauge for mice, 16-18 gauge for rats)
-
Syringes
-
Animal scale
Procedure:
-
Ensure the this compound suspension is at room temperature and thoroughly mixed before administration.
-
Weigh the animal to determine the correct dosing volume.
-
Fill a syringe with the calculated volume of the suspension.
-
Properly restrain the animal to immobilize the head and straighten the neck and back.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and re-attempt.
-
Once the needle is correctly positioned in the esophagus, slowly administer the suspension.
-
After administration, gently remove the gavage needle.
-
Return the animal to its cage and monitor for any signs of distress, such as difficulty breathing or regurgitation.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for chronic this compound studies.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Valbenazine (Ingrezza): The First FDA-Approved Treatment for Tardive Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Valbenazine for the Treatment of Adults with Tardive Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. formulationdiary.com [formulationdiary.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. iacuc.wsu.edu [iacuc.wsu.edu]
- 11. Valbenazine - Wikipedia [en.wikipedia.org]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. scribd.com [scribd.com]
Valbenazine Tosylate Metabolic Conversion: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the variability in the metabolic conversion of valbenazine tosylate.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway of valbenazine?
A1: Valbenazine is a prodrug that undergoes extensive metabolism. The primary pathway involves two main steps. First, it is hydrolyzed by esterases to its active metabolite, [+]-α-dihydrotetrabenazine ([+]-α-HTBZ). Concurrently, it undergoes oxidative metabolism, primarily by the cytochrome P450 enzymes CYP3A4 and CYP3A5, to form a mono-oxidized valbenazine and other minor metabolites. The active metabolite, [+]-α-HTBZ, is further metabolized in part by CYP2D6.[1][2][3][4][5]
Q2: What are the key sources of variability in valbenazine metabolism?
A2: The primary sources of variability in valbenazine metabolism include:
-
Genetic polymorphisms in CYP2D6: Individuals can be classified as poor, intermediate, normal, or ultrarapid metabolizers based on their CYP2D6 genotype, which significantly alters the metabolism of the active metabolite, [+]-α-HTBZ.[6][7]
-
Drug-drug interactions: Co-administration of strong inhibitors or inducers of CYP3A4 and CYP2D6 can significantly alter the plasma concentrations of valbenazine and its active metabolite.[2][3][8]
-
Hepatic impairment: Patients with moderate to severe hepatic impairment show increased exposure to valbenazine and its active metabolite.[3]
Q3: How does CYP2D6 metabolizer status affect exposure to the active metabolite, [+]-α-HTBZ?
A3: CYP2D6 poor metabolizers (PMs) have a significantly higher exposure to [+]-α-HTBZ compared to normal metabolizers (NMs). Studies have shown that CYP2D6 PMs can have approximately a 2-fold higher exposure (Cmax and AUC) to the active metabolite.[6][7] This increased exposure may elevate the risk of dose-related adverse reactions.[6][7][8]
Q4: What is the clinical relevance of understanding the variability in valbenazine metabolism?
A4: Understanding the variability is crucial for dose optimization and minimizing adverse effects. For instance, the FDA-approved label for INGREZZA® (valbenazine) recommends a lower daily dose of 40 mg for known CYP2D6 poor metabolizers and for patients taking strong CYP2D6 inhibitors.[6][7] Increased exposure to the active metabolite has been associated with an increased risk of QT prolongation.[3][5]
Troubleshooting Guide
Problem 1: High inter-individual variability in pharmacokinetic (PK) data from a clinical study.
-
Possible Cause 1: Undetermined CYP2D6 genotypes.
-
Troubleshooting Step: Genotype all study participants for CYP2D6 polymorphisms. Stratify the PK data based on the metabolizer status (poor, intermediate, normal, ultrarapid) to assess the contribution of genetic variability.
-
-
Possible Cause 2: Concomitant medications.
-
Possible Cause 3: Varying degrees of hepatic function.
-
Troubleshooting Step: Assess the hepatic function of all participants. If the study includes individuals with hepatic impairment, stratify the data according to the severity of impairment.[3]
-
Problem 2: Inconsistent results in in vitro metabolism studies using human liver microsomes.
-
Possible Cause 1: Variability in microsomal preparations.
-
Troubleshooting Step: Ensure the use of a pooled human liver microsomal preparation from a reputable supplier to average out individual donor variability. Verify the metabolic competency of each new batch with a known substrate.
-
-
Possible Cause 2: Inappropriate cofactor concentrations.
-
Troubleshooting Step: Optimize the concentration of NADPH, the necessary cofactor for CYP enzyme activity. Ensure it is not a rate-limiting factor in the incubation.
-
-
Possible Cause 3: Substrate concentration is too high.
-
Troubleshooting Step: Determine the Michaelis-Menten constant (Km) for the metabolic pathway being studied. Use a substrate concentration at or below the Km to ensure the reaction is in the linear range.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of Valbenazine and its Active Metabolite ([+]-α-HTBZ)
| Parameter | Valbenazine | [+]-α-HTBZ (Active Metabolite) |
| Time to Peak Plasma Concentration (Tmax) | 0.5 - 1.0 hours[1][5] | 4 - 8 hours[1][5] |
| Plasma Protein Binding | >99%[1][3][4] | ~64%[1][3][4] |
| Half-life (t½) | 15 - 22 hours[2][4][5][8] | 15 - 22 hours[2][4][5][8] |
| Absolute Bioavailability | ~49%[1][5] | - |
Table 2: Impact of CYP2D6 Metabolizer Status on [+]-α-HTBZ Exposure
| CYP2D6 Metabolizer Status | Approximate Increase in [+]-α-HTBZ Exposure (AUC) Compared to Normal Metabolizers (NMs) |
| Poor Metabolizers (PMs) | ~2-fold[6] |
| Intermediate Metabolizers (IMs) | ~22% (considered clinically insignificant)[6] |
Table 3: Effect of Co-administered Drugs on Valbenazine and [+]-α-HTBZ Exposure
| Co-administered Drug | Effect on Valbenazine Exposure | Effect on [+]-α-HTBZ Exposure | Recommended Action |
| Strong CYP3A4 Inhibitor (e.g., Ketoconazole) | Increased[9] | Increased[9] | Reduce valbenazine dose.[9] |
| Strong CYP3A4 Inducer (e.g., Rifampin) | Decreased[9] | Decreased[9] | Concomitant use is not recommended.[9] |
| Strong CYP2D6 Inhibitor (e.g., Paroxetine) | No significant effect | Increased[9] | Consider reducing valbenazine dose.[9] |
| Digoxin (P-gp substrate) | - | - | Monitor digoxin concentrations as valbenazine may increase its levels.[9] |
Mandatory Visualizations
Caption: Metabolic pathway of this compound.
Caption: Workflow for investigating metabolic variability.
Experimental Protocols
Note: The following are generalized protocols. Researchers should optimize these methods for their specific experimental conditions and analytical equipment.
In Vitro Metabolism Assay using Human Liver Microsomes
This protocol is adapted from standard methodologies for assessing metabolic stability.[1][10][11]
-
Objective: To determine the rate of metabolism of valbenazine and the formation of its metabolites in a mixed-enzyme system.
-
Materials:
-
Pooled human liver microsomes (HLMs)
-
This compound
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile or other suitable organic solvent for reaction termination
-
Internal standard for LC-MS/MS analysis
-
-
Procedure:
-
Prepare a stock solution of valbenazine in a suitable solvent (e.g., DMSO).
-
On ice, prepare an incubation mixture containing phosphate buffer and HLMs.
-
Pre-warm the incubation mixture at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system and valbenazine stock solution. The final concentration of the organic solvent should be kept low (e.g., <1%) to avoid enzyme inhibition.
-
Incubate at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
-
Terminate the reaction immediately by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant for the disappearance of the parent drug and the appearance of metabolites using a validated LC-MS/MS method.
-
Include negative controls without the NADPH regenerating system to assess non-CYP mediated metabolism.
-
CYP Inhibition Assay (IC50 Determination)
This protocol outlines a general procedure for determining the inhibitory potential of a compound on specific CYP isoforms.[12][13][14]
-
Objective: To determine the concentration of a test compound that causes 50% inhibition (IC50) of CYP3A4 or CYP2D6 activity.
-
Materials:
-
Human liver microsomes or recombinant human CYP enzymes (CYP3A4 or CYP2D6)
-
CYP-specific probe substrate (e.g., midazolam for CYP3A4, dextromethorphan for CYP2D6)
-
This compound (as a potential inhibitor)
-
Known CYP inhibitor as a positive control (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
-
Procedure:
-
Prepare a range of concentrations of valbenazine.
-
In a multi-well plate, combine the buffer, microsomes or recombinant enzyme, and the probe substrate.
-
Add the different concentrations of valbenazine or the positive control inhibitor.
-
Pre-incubate the mixture at 37°C for a short period.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate for a predetermined time that ensures linear metabolite formation.
-
Terminate the reaction with a suitable solvent.
-
Analyze the formation of the probe substrate's metabolite by LC-MS/MS.
-
Calculate the percent inhibition for each concentration of valbenazine relative to the vehicle control.
-
Determine the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable sigmoidal dose-response model.
-
CYP2D6 Genotyping
This is a general overview of a common PCR-based approach for CYP2D6 genotyping.[2][15][16]
-
Objective: To identify the specific alleles of the CYP2D6 gene in a DNA sample to predict the metabolizer phenotype.
-
Materials:
-
Genomic DNA extracted from a biological sample (e.g., blood, saliva).
-
PCR primers specific for different CYP2D6 alleles, including those for gene deletion and duplication.
-
Taq polymerase and other PCR reagents.
-
Restriction enzymes for Restriction Fragment Length Polymorphism (RFLP) analysis, or fluorescently labeled probes for real-time PCR-based assays.
-
Gel electrophoresis equipment or a real-time PCR instrument.
-
-
Procedure:
-
DNA Extraction: Isolate genomic DNA from the provided samples.
-
PCR Amplification: Amplify specific regions of the CYP2D6 gene using allele-specific primers. Separate PCR reactions may be required to detect different variants, deletions, and duplications.
-
Genotype Determination:
-
For RFLP: Digest the PCR products with specific restriction enzymes. The resulting fragment patterns, when separated by gel electrophoresis, will be indicative of the presence or absence of a particular allele.
-
For Real-Time PCR: Use allele-specific probes that fluoresce only when bound to their target sequence. The presence and pattern of fluorescence will determine the genotype.
-
-
Data Interpretation: Based on the combination of alleles identified (the diplotype), assign a metabolizer phenotype (e.g., poor, intermediate, normal, or ultrarapid metabolizer) according to established guidelines.
-
Quantification of Valbenazine and Metabolites by LC-MS/MS
This provides a general framework for developing a quantitative LC-MS/MS method.[17][18][19][20]
-
Objective: To accurately quantify the concentrations of valbenazine and [+]-α-HTBZ in biological matrices (e.g., plasma, microsomal incubates).
-
Materials:
-
A liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS).
-
A suitable HPLC column (e.g., C18).
-
Mobile phases (e.g., acetonitrile, water with a modifier like formic acid or ammonium acetate).
-
Analytical standards of valbenazine and [+]-α-HTBZ.
-
A stable isotope-labeled internal standard.
-
-
Procedure:
-
Sample Preparation: Extract valbenazine, its metabolite, and the internal standard from the biological matrix using techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction.
-
Chromatographic Separation: Inject the extracted sample onto the HPLC column. Develop a gradient elution method to achieve chromatographic separation of the analytes from matrix components.
-
Mass Spectrometric Detection:
-
Optimize the mass spectrometer settings (e.g., ionization source parameters, collision energy) for each analyte and the internal standard in positive ion mode.
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for each compound to ensure selectivity and sensitivity.
-
-
Quantification:
-
Prepare a calibration curve by spiking known concentrations of the analytical standards into a blank matrix.
-
Analyze the calibration standards and the unknown samples.
-
Calculate the concentration of each analyte in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
-
Method Validation: Validate the method for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
-
References
- 1. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 2. Recommendations for Clinical CYP2D6 Genotyping Allele Selection: A Joint Consensus Recommendation of the Association for Molecular Pathology, College of American Pathologists, Dutch Pharmacogenetics Working Group of the Royal Dutch Pharmacists Association, and the European Society for Pharmacogenomics and Personalized Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Valbenazine - Wikipedia [en.wikipedia.org]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. pharmaron.com [pharmaron.com]
- 7. Valbenazine Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Valbenazine (Ingrezza): The First FDA-Approved Treatment for Tardive Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mttlab.eu [mttlab.eu]
- 12. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bioivt.com [bioivt.com]
- 14. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 15. researchgate.net [researchgate.net]
- 16. CYP2D6 Genotyping | Trimgen [trimgen.com]
- 17. Liquid chromatography-tandem mass spectrometric assay for the determination of tetrabenazine and its active metabolites in human plasma: a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]
- 20. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling VMAT2 Occupancy: A Comparative Guide to Valbenazine Tosylate's In Vivo Target Engagement
For researchers, scientists, and drug development professionals, validating target engagement is a critical step in the therapeutic development pipeline. This guide provides an objective comparison of Valbenazine tosylate's in vivo performance as a Vesicular Monoamine Transporter 2 (VMAT2) inhibitor against other alternatives, supported by experimental data. We delve into the methodologies of key experiments and present quantitative data in a clear, comparative format.
This compound is a selective VMAT2 inhibitor indicated for the treatment of tardive dyskinesia and chorea associated with Huntington's disease.[1][2][3] Its therapeutic effect is achieved by reducing the packaging of monoamines, such as dopamine, into synaptic vesicles, thereby decreasing their release into the synaptic cleft.[4][5] Valbenazine is a prodrug that is metabolized to its active metabolite, [+]-α-dihydrotetrabenazine ([+]-α-HTBZ), which exhibits high binding affinity and selectivity for VMAT2.[1][2]
Comparative Analysis of VMAT2 Inhibitors
The primary alternatives to this compound for VMAT2 inhibition are tetrabenazine and its deuterated analog, deutetrabenazine.[6][7] While all three drugs target VMAT2, they exhibit differences in their pharmacokinetic profiles, metabolism, and side effects.[6][8] Deutetrabenazine and valbenazine were developed to improve upon the tolerability profile of tetrabenazine.[9][10]
Quantitative Comparison of VMAT2 Target Occupancy
A key measure of in vivo target engagement is the percentage of VMAT2 occupancy (%TO) at therapeutic doses. Positron Emission Tomography (PET) imaging with the radiotracer [18F]AV-133 has been instrumental in quantifying VMAT2 occupancy.
| Compound | Dose | VMAT2 Target Occupancy (%) | Animal Model | Reference |
| Valbenazine (active metabolite NBI-98782) | Exposures equivalent to 80 mg daily human dose | 85-90% | Non-human primate | [11][12] |
| NBI-750142 (novel VMAT2 inhibitor) | Acceptable doses | 36-78% | Non-human primate & Human | [11][12] |
This table summarizes the VMAT2 target occupancy data from a key translational PET study. It highlights the high and consistent target engagement achieved by Valbenazine at clinically effective doses.
Experimental Protocols
To ensure the reproducibility and critical evaluation of these findings, detailed experimental methodologies are crucial.
In Vivo VMAT2 Occupancy Study using PET
Objective: To quantify the in vivo VMAT2 target occupancy of VMAT2 inhibitors.
Animal Model: Non-human primates (NHP) are often used in preclinical PET studies due to their physiological and neuroanatomical similarity to humans.[11]
Methodology:
-
Baseline PET Scan: A baseline PET scan is conducted using the VMAT2-specific radiotracer, such as [18F]AV-133, to determine the baseline density of VMAT2.[11][13]
-
Drug Administration: The VMAT2 inhibitor (e.g., the active metabolite of Valbenazine, NBI-98782) is administered to the NHP.
-
Post-Dose PET Scan: Following drug administration, a second PET scan is performed to measure the displacement of the radiotracer by the inhibitor.
-
Data Analysis: The percentage of VMAT2 target occupancy is calculated by comparing the binding potential of the radiotracer before and after drug administration. The relationship between plasma concentration of the drug and %TO is then established.[11][12]
Visualizing the Molecular Pathway and Experimental Workflow
To further clarify the mechanisms and processes involved, the following diagrams have been generated using Graphviz.
Caption: VMAT2 Signaling Pathway Inhibition by Valbenazine.
Caption: In Vivo VMAT2 Target Engagement Workflow.
Conclusion
The available in vivo data robustly demonstrates that this compound achieves high and sustained VMAT2 target engagement at clinically relevant doses.[11][12] PET imaging studies have been pivotal in quantifying this engagement and establishing a benchmark for the development of novel VMAT2 inhibitors.[11] The favorable pharmacokinetic profile of Valbenazine, allowing for once-daily dosing, combined with its high VMAT2 occupancy, underscores its efficacy in modulating monoaminergic neurotransmission for the treatment of hyperkinetic movement disorders. Further head-to-head in vivo studies directly comparing the target occupancy and downstream effects of Valbenazine, tetrabenazine, and deutetrabenazine would provide a more complete picture for researchers in the field.
References
- 1. drugs.com [drugs.com]
- 2. medcentral.com [medcentral.com]
- 3. Valbenazine - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. What are the key players in the pharmaceutical industry targeting VMAT2? [synapse.patsnap.com]
- 8. Efficacy and Safety of VMAT-2 Inhibitors and Dopamine Stabilizers for Huntington’s Chorea: A Systematic Review, Meta-Analysis, and Trial Sequential Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparative Analysis of Deutetrabenazine and Valbenazine as VMAT2 Inhibitors for Tardive Dyskinesia: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantifying VMAT2 target occupancy at effective valbenazine doses and comparing to a novel VMAT2 inhibitor: a translational PET study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantifying VMAT2 target occupancy at effective valbenazine doses and comparing to a novel VMAT2 inhibitor: a translational PET study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vivo Beta-Cell Imaging with VMAT 2 Ligands - Current State-of-the-Art and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of the pharmacokinetics of Valbenazine and its metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the pharmacokinetic properties of valbenazine and its primary active metabolite, [+]-α-dihydrotetrabenazine ([+]-α-HTBZ). Valbenazine is a selective vesicular monoamine transporter 2 (VMAT2) inhibitor approved for the treatment of tardive dyskinesia and chorea associated with Huntington's disease.[1][2] Its clinical efficacy is primarily attributed to its major metabolite, [+]-α-HTBZ.[3][4] Understanding the pharmacokinetic profiles of both the parent drug and its metabolites is crucial for optimizing therapeutic strategies and informing further drug development.
Executive Summary
Valbenazine is a prodrug that is rapidly absorbed and extensively metabolized to its active metabolite, [+]-α-HTBZ.[2] This active metabolite has a significantly higher affinity for VMAT2 compared to the parent compound.[1][5] Both valbenazine and [+]-α-HTBZ exhibit long half-lives, supporting once-daily dosing.[6][7] The metabolism of valbenazine is primarily mediated by hydrolysis and CYP3A4/5, while [+]-α-HTBZ is further metabolized in part by CYP2D6.[5][6] This guide presents a comprehensive overview of the absorption, distribution, metabolism, and excretion of valbenazine and its metabolites, supported by experimental data and detailed protocols.
Data Presentation: Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of valbenazine and its active metabolite, [+]-α-HTBZ.
Table 1: Single-Dose Pharmacokinetics of Valbenazine and [+]-α-HTBZ
| Parameter | Valbenazine | [+]-α-HTBZ | Reference |
| Tmax (h) | 0.5 - 1.0 | 4 - 8 | [1] |
| Cmax | Dose-proportional increase (40-300 mg) | Dose-proportional increase (40-300 mg) | [1] |
| AUC | Dose-proportional increase (40-300 mg) | Dose-proportional increase (40-300 mg) | [1] |
| t1/2 (h) | 15 - 22 | 15 - 22 | [2][6] |
| Absolute Bioavailability | ~49% | N/A | [1][6] |
Table 2: Steady-State Pharmacokinetics and Distribution
| Parameter | Valbenazine | [+]-α-HTBZ | Reference |
| Time to Steady State | Within 1 week | Within 1 week | [1][6] |
| Accumulation Ratio (Multiple Doses) | ~1.6 | ~2.4 | [8][9] |
| Plasma Protein Binding | >99% | ~64% | [1][2] |
| Mean Volume of Distribution (Vd/F) | 92 L | N/A | [1] |
Table 3: Metabolism and Excretion
| Parameter | Description | Reference |
| Metabolism | - Valbenazine: Hydrolysis to [+]-α-HTBZ; Oxidative metabolism primarily by CYP3A4/5. - [+]-α-HTBZ: Further metabolized in part by CYP2D6. | [5][6] |
| Excretion | ~60% in urine, ~30% in feces. <2% excreted as unchanged valbenazine or [+]-α-HTBZ in urine or feces. | [1][2][6] |
| Total Plasma Systemic Clearance | 7.2 L/hr | N/A |
Experimental Protocols
The pharmacokinetic data presented in this guide are derived from clinical studies employing standardized methodologies. A representative experimental design is outlined below.
Single- and Multiple-Dose Pharmacokinetic Study in Healthy Volunteers
A randomized, double-blind, placebo-controlled study was conducted in healthy male participants to evaluate the pharmacokinetics of valbenazine and its metabolites.[8][9]
Study Design:
-
Single-Dose Phase: Participants were randomized to receive a single oral dose of valbenazine (e.g., 40 mg or 80 mg) or placebo.[8][9]
-
Multiple-Dose Phase: Following a washout period, a cohort of participants received a daily oral dose of valbenazine (e.g., 40 mg) or placebo for a specified duration (e.g., 8 days).[8][9]
Blood Sampling:
-
Serial blood samples were collected at predefined time points before and up to 96 hours after drug administration in the single-dose phase and at steady-state in the multiple-dose phase.[9]
Bioanalytical Method:
-
Plasma concentrations of valbenazine and its metabolites were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Pharmacokinetic Analysis:
-
Pharmacokinetic parameters, including Cmax, Tmax, AUC, and t1/2, were calculated using noncompartmental methods.[10]
Genotyping:
-
CYP2D6 genotypes of the participants were retrospectively analyzed to assess the influence of genetic polymorphisms on the pharmacokinetics of [+]-α-HTBZ.[9]
Mandatory Visualization
Valbenazine Metabolic Pathway
The following diagram illustrates the primary metabolic pathway of valbenazine.
Experimental Workflow for Pharmacokinetic Analysis
The diagram below outlines a typical experimental workflow for a clinical pharmacokinetic study of valbenazine.
Comparative Analysis and Discussion
Valbenazine is a prodrug designed for slow metabolism to its active metabolite, [+]-α-HTBZ, which minimizes high peak plasma concentrations and reduces inter-subject variability.[11] The long half-lives of both valbenazine and [+]-α-HTBZ (15-22 hours) allow for convenient once-daily dosing.[2][6]
The primary active metabolite, [+]-α-HTBZ, is a potent VMAT2 inhibitor with a Ki of approximately 3 nM, which is about 50 times more potent than the parent drug valbenazine (Ki ~150 nM).[1][6] Importantly, both valbenazine and [+]-α-HTBZ show high selectivity for VMAT2 with negligible binding affinity for other receptors such as dopaminergic, serotonergic, adrenergic, histaminergic, or muscarinic receptors, which may contribute to a more favorable side-effect profile.[1][5]
In contrast to tetrabenazine and deutetrabenazine, which are metabolized into multiple active isomers, valbenazine is metabolized to a single active HTBZ metabolite, [+]-α-HTBZ.[3][7] This stereospecific metabolism avoids the formation of other isomers that may have off-target activities.[3] For instance, some metabolites of deutetrabenazine have shown appreciable affinity for dopamine and serotonin receptors.[3][4]
The metabolism of [+]-α-HTBZ is partially dependent on CYP2D6.[6] Therefore, co-administration with strong CYP2D6 inhibitors, such as paroxetine, can significantly increase the exposure to [+]-α-HTBZ (approximately 1.9-fold increase in total exposure), necessitating a potential dose reduction of valbenazine.[3][10] Similarly, patients who are CYP2D6 poor metabolizers may have increased exposure to the active metabolite, which could increase the risk of exposure-related adverse reactions, such as QT prolongation.[1][6] Ingestion of a high-fat meal has been shown to decrease the Cmax of valbenazine by about 47% and the AUC by approximately 13%, while the Cmax and AUC of [+]-α-HTBZ are unaffected.[1]
Conclusion
Valbenazine exhibits a predictable pharmacokinetic profile characterized by rapid absorption, extensive conversion to its highly potent and selective active metabolite, [+]-α-HTBZ, and a long elimination half-life that supports once-daily administration. The stereospecific metabolism to a single active metabolite distinguishes it from other VMAT2 inhibitors. A thorough understanding of its metabolic pathways, particularly the role of CYP2D6 in the clearance of [+]-α-HTBZ, is critical for dose adjustments in specific patient populations and for managing potential drug-drug interactions. The data and experimental insights provided in this guide offer a valuable resource for researchers and clinicians involved in the development and therapeutic application of VMAT2 inhibitors.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Valbenazine - Wikipedia [en.wikipedia.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Pharmacokinetic and Pharmacologic Characterization of the Dihydrotetrabenazine Isomers of Deutetrabenazine and Valbenazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Valbenazine (Ingrezza): The First FDA-Approved Treatment for Tardive Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetics, safety and tolerability of valbenazine in Korean CYP2D6 normal and intermediate metabolizers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics, safety and tolerability of valbenazine in Korean CYP2D6 normal and intermediate metabolizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. neurology.org [neurology.org]
- 11. researchgate.net [researchgate.net]
Independent Preclinical Validation of Valbenazine Tosylate: A Comparative Analysis in Animal Models of Tardive Dyskinesia
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical findings for valbenazine tosylate, a selective vesicular monoamine transporter 2 (VMAT2) inhibitor, with alternative treatments for tardive dyskinesia (TD). The information is compiled from publicly available data, including summaries from regulatory agencies, to offer insights into the animal model data that supported its clinical development.
Tardive dyskinesia is a persistent and often irreversible movement disorder that can arise from long-term use of dopamine receptor antagonists. The development of VMAT2 inhibitors like valbenazine has marked a significant advancement in the treatment of this condition. While extensive clinical trials have established its efficacy and safety in humans, this guide focuses on the foundational preclinical animal studies that provided the initial proof-of-concept and comparative data against other therapies.
Comparative Efficacy and Safety in Animal Models
| Drug Class | Compound | Animal Model | Key Efficacy Findings | Key Safety/Tolerability Findings |
| VMAT2 Inhibitor | This compound | Haloperidol-induced Vacuous Chewing Movements (VCMs) in rats | Dose-dependent reduction in VCM frequency and severity. | Generally well-tolerated at therapeutic doses. Reproductive toxicology studies in rats showed an increase in stillbirths and postnatal pup mortality at doses less than the maximum recommended human dose.[1] No evidence of carcinogenicity in long-term studies.[2] |
| VMAT2 Inhibitor | Deutetrabenazine | Haloperidol-induced VCMs in rats; other models of hyperkinesia | Significant reduction in abnormal involuntary movements. | Favorable safety and tolerability profile.[3] Boxed warning for increased risk of depression and suicidality in patients with Huntington's disease.[4] |
| VMAT2 Inhibitor | Tetrabenazine | Various animal models of hyperkinetic disorders | Effective in reducing chorea-like movements. | Known to cause dose-limiting side effects including sedation, parkinsonism, depression, and akathisia. |
| Atypical Antipsychotic | Buspirone | Haloperidol-induced VCMs in rats | Attenuated haloperidol-induced VCMs.[5] |
Experimental Protocols
Haloperidol-Induced Vacuous Chewing Movement (VCM) Model in Rats
This is a widely used and accepted animal model for tardive dyskinesia.[5][6]
-
Animal Strain: Typically, Sprague Dawley or Wistar rats are used.[6]
-
Induction of VCMs: Rats are chronically treated with the typical antipsychotic haloperidol. A common dosing regimen is 1 mg/kg administered intraperitoneally (i.p.) or subcutaneously (s.c.) daily or twice daily for a period of several weeks (e.g., 2 to 5 weeks).[5][7]
-
Behavioral Assessment: VCMs are operationally defined as single or bursts of purposeless chewing movements in the absence of food. These movements are typically quantified by a trained observer who is blinded to the treatment conditions. Observations are made for a set period (e.g., 2-5 minutes) at regular intervals. The frequency and/or duration of VCMs are recorded.
-
Drug Administration for Treatment Effect: Following the induction of stable VCMs, animals are treated with the test compound (e.g., valbenazine, deutetrabenazine) or vehicle. The route of administration and dosage are varied to determine the dose-response relationship.
-
Outcome Measures: The primary outcome is the change in the frequency or severity of VCMs from baseline after treatment with the test compound compared to the vehicle-treated control group. Neurochemical analyses of brain tissue (e.g., dopamine and its metabolites in the striatum) may also be performed to correlate behavioral changes with neurochemical effects.
Visualizing the Mechanism and Workflow
Valbenazine's Mechanism of Action
Valbenazine is a prodrug that is metabolized to its active form, [+]-α-dihydrotetrabenazine ([+]-α-HTBZ).[8] This active metabolite is a selective inhibitor of VMAT2. By inhibiting VMAT2, it prevents the packaging of dopamine into presynaptic vesicles, leading to a reduction in dopamine release into the synapse. This is believed to alleviate the hyperdopaminergic state that contributes to the involuntary movements of tardive dyskinesia.[9][10]
Caption: Valbenazine's inhibitory action on VMAT2 reduces dopamine packaging and release.
Experimental Workflow for Preclinical Tardive Dyskinesia Studies
The following diagram outlines a typical experimental workflow for evaluating the efficacy of a drug candidate for tardive dyskinesia in an animal model.
Caption: A standard workflow for preclinical evaluation of tardive dyskinesia treatments.
References
- 1. Valbenazine (Ingrezza): The First FDA-Approved Treatment for Tardive Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Randomized controlled trial of deutetrabenazine for tardive dyskinesia: The ARM-TD study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Valbenazine and Deutetrabenazine for Tardive Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reversal of haloperidol-induced tardive vacuous chewing movements and supersensitive somatodendritic serotonergic response by buspirone in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroleptic-induced vacuous chewing movements as an animal model of tardive dyskinesia: a study in three rat strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Mechanism of Action | INGREZZA® (valbenazine) capsules | HCP [ingrezzahcp.com]
- 10. Valbenazine - Wikipedia [en.wikipedia.org]
A Comparative Safety Analysis of Valbenazine Tosylate and Other Monoamine Depleters
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Guide to the Safety Profiles of VMAT2 Inhibitors
The advent of vesicular monoamine transporter 2 (VMAT2) inhibitors has revolutionized the treatment of hyperkinetic movement disorders, most notably tardive dyskinesia and chorea associated with Huntington's disease. By modulating presynaptic dopamine release, these agents offer a targeted therapeutic approach. However, their adoption into clinical practice necessitates a thorough understanding of their comparative safety profiles. This guide provides an objective, data-driven comparison of valbenazine tosylate against other key monoamine depleters—tetrabenazine, deutetrabenazine, and the historical agent, reserpine—with a focus on quantitative safety data from pivotal clinical trials and detailed experimental methodologies.
Quantitative Safety Comparison of Monoamine Depleters
The following table summarizes the incidence of common and serious adverse events reported in key clinical trials for valbenazine, deutetrabenazine, and tetrabenazine. Data for reserpine is qualitative due to the limited availability of placebo-controlled trials for tardive dyskinesia.
| Adverse Event | Valbenazine (80 mg/day)[1] | Placebo (Valbenazine Trial)[1] | Deutetrabenazine (24-36 mg/day)[2][3] | Placebo (Deutetrabenazine Trial)[2][3] | Tetrabenazine (dose varies)[4][5] | Placebo (Tetrabenazine Trial)[5] | Reserpine |
| Somnolence/Sedation | 5.3% | 3.9% | 4-8% | 6% | 39% | - | Commonly reported |
| Akathisia | 3.3% | 1.3% | 4% | 2% | 19% | 0% | Can occur |
| Parkinsonism | <10% (long-term) | - | 4-8% | - | 7-15% | 0% | Can be induced[6] |
| Headache | 5.2% (long-term) | - | ≥4% | - | 4% | 3% | Reported |
| Dry Mouth | 3.3% | 1.3% | ≥4% | - | - | - | Reported |
| Diarrhea | - | - | ≥4% | - | 2% | - | Reported |
| Nausea | - | - | ≥4% | - | >10% | - | Reported |
| Insomnia | - | - | 4% | - | 33% | - | Can cause early morning insomnia |
| Depression | 2.6% (ideation) | 5.3% (ideation) | 1.7% | 1.7% | 31% | 0% | Black Box Warning |
| Suicidal Ideation | 2.6% | 5.3% | 0% | 1.7% | 19% (depression/suicidality) | 0% | Black Box Warning |
| QT Prolongation | Potential risk[7] | - | Potential risk | - | Potential risk[8] | - | Not a primary concern |
Note: Adverse event percentages for tetrabenazine are primarily from studies in patients with Huntington's disease, which may have a different baseline risk for certain psychiatric symptoms compared to the tardive dyskinesia populations studied for valbenazine and deutetrabenazine.
Mechanism of Action: VMAT2 Inhibition
Valbenazine, deutetrabenazine, and tetrabenazine all exert their therapeutic effects by inhibiting VMAT2, a transporter protein responsible for packaging monoamines (dopamine, serotonin, norepinephrine, and histamine) into presynaptic vesicles for subsequent release.[9][10][11] By blocking VMAT2, these drugs lead to a depletion of monoamine stores, thereby reducing the excessive dopaminergic signaling implicated in tardive dyskinesia.[9][11] Reserpine also inhibits VMAT2 but does so irreversibly, which contributes to its distinct and often more severe side effect profile.[9]
Experimental Protocols: Pivotal Safety Assessment Trials
The safety profiles of valbenazine and deutetrabenazine have been established in rigorous, placebo-controlled clinical trials. The methodologies of two key trials are detailed below.
KINECT 3 (Valbenazine)
-
Objective: To assess the efficacy, safety, and tolerability of valbenazine for tardive dyskinesia.[1][12]
-
Study Design: A 6-week, randomized, double-blind, placebo-controlled, parallel-group trial.[1][12]
-
Patient Population: Adults with moderate to severe tardive dyskinesia and an underlying diagnosis of schizophrenia, schizoaffective disorder, or a mood disorder.[1][12]
-
Intervention: Patients were randomized (1:1:1) to receive once-daily placebo, valbenazine 40 mg, or valbenazine 80 mg.[1][12]
-
Safety Assessments:
-
Monitoring and recording of all treatment-emergent adverse events (TEAEs).[1]
-
Laboratory tests (hematology, chemistry, urinalysis).[1]
-
Electrocardiograms (ECGs) to assess for QT interval prolongation.[1]
-
Psychiatric assessments using scales such as the Positive and Negative Syndrome Scale (PANSS), Calgary Depression Scale for Schizophrenia (CDSS), and Young Mania Rating Scale (YMRS) to monitor underlying psychiatric stability.[1]
-
Assessment of extrapyramidal symptoms using the Simpson-Angus Scale (SAS) for parkinsonism and the Barnes Akathisia Rating Scale (BARS) for akathisia.
-
AIM-TD (Deutetrabenazine)
-
Objective: To evaluate the efficacy, safety, and tolerability of fixed-dose deutetrabenazine in patients with tardive dyskinesia.[2]
-
Study Design: A 12-week, double-blind, randomized, placebo-controlled, phase 3 trial.[2]
-
Patient Population: Adults (18-80 years) with tardive dyskinesia for at least 3 months.[2]
-
Intervention: Patients were randomized (1:1:1:1) to receive one of three fixed doses of deutetrabenazine (12 mg/day, 24 mg/day, or 36 mg/day) or a matching placebo. Doses were titrated to the assigned fixed dose over 4 weeks.[2]
-
Safety Assessments:
Discussion of Comparative Safety
The newer VMAT2 inhibitors, valbenazine and deutetrabenazine, generally exhibit a more favorable safety and tolerability profile compared to the first-generation agent, tetrabenazine, and the older monoamine depleter, reserpine.
Somnolence and Sedation: While somnolence is a common adverse event for both valbenazine and deutetrabenazine, the incidence appears to be significantly lower than that reported for tetrabenazine.[4] This may be attributable to the pharmacokinetic properties of the newer agents, which allow for more stable plasma concentrations.
Extrapyramidal Symptoms (EPS): Akathisia and parkinsonism are known risks with all VMAT2 inhibitors. The rates of these events are generally low with valbenazine and deutetrabenazine but are more frequently reported and can be dose-limiting with tetrabenazine.[5]
Psychiatric Adverse Events: A key differentiator in the safety profiles is the risk of depression and suicidality. Tetrabenazine carries a black box warning for these risks.[5] In contrast, the incidence of depression and suicidal ideation in clinical trials of valbenazine and deutetrabenazine was low and comparable to placebo.[1][2] Reserpine is also associated with a significant risk of depression.
QT Prolongation: All three newer VMAT2 inhibitors have the potential to prolong the QT interval, and caution is advised when prescribing these agents to patients with pre-existing cardiac conditions or those taking other QT-prolonging medications.[7][8]
Dosing and Titration: Valbenazine offers the convenience of once-daily dosing, while deutetrabenazine and tetrabenazine require twice or thrice-daily administration. The slower titration schedule for deutetrabenazine may contribute to its improved tolerability compared to tetrabenazine.
Conclusion
This compound and deutetrabenazine represent significant advances in the management of tardive dyskinesia, offering improved safety and tolerability compared to older monoamine depleting agents. While all VMAT2 inhibitors share a common mechanism of action, their distinct pharmacokinetic and safety profiles are critical considerations for researchers and clinicians. The lower incidence of somnolence, akathisia, and particularly depression and suicidality, positions valbenazine and deutetrabenazine as preferred options for many patients. The choice between these newer agents may be guided by factors such as dosing frequency, potential drug-drug interactions, and individual patient characteristics. Further head-to-head comparative studies will be invaluable in further elucidating the nuanced differences in their safety and effectiveness.
References
- 1. psychiatryonline.org [psychiatryonline.org]
- 2. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 3. austedohcp.com [austedohcp.com]
- 4. Safety and Efficacy of Tetrabenazine and Use of Concomitant Medications During Long-Term, Open-Label Treatment of Chorea Associated with Huntington's and Other Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tetrabenazine (Xenazine), An FDA-Approved Treatment Option For Huntington’s Disease–Related Chorea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long-term treatment of tardive dyskinesia with presynaptically acting dopamine-depleting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. What are VMAT2 inhibitors and how do they work? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. psychiatrist.com [psychiatrist.com]
- 12. Long-term safety and efficacy of deutetrabenazine for the treatment of tardive dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of Valbenazine Tosylate for Tardive Dyskinesia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-study comparison of the efficacy of Valbenazine tosylate against other vesicular monoamine transporter 2 (VMAT2) inhibitors, namely deutetrabenazine and tetrabenazine, for the treatment of tardive dyskinesia (TD). The information is compiled from pivotal clinical trials to assist in research, scientific evaluation, and drug development.
Executive Summary
Tardive dyskinesia is a persistent and often irreversible movement disorder caused by long-term use of dopamine receptor antagonists. VMAT2 inhibitors have emerged as a key treatment class for TD. This guide focuses on the efficacy of this compound, providing a comparative analysis with deutetrabenazine and tetrabenazine. Efficacy data, primarily measured by the change in the Abnormal Involuntary Movement Scale (AIMS), is presented from key clinical trials. Detailed experimental protocols are provided to allow for a thorough understanding of the study designs.
Mechanism of Action: VMAT2 Inhibition
Valbenazine and its active metabolite, [+]-α-dihydrotetrabenazine ([+]-α-HTBZ), are selective inhibitors of VMAT2.[1] VMAT2 is a protein crucial for transporting monoamines, particularly dopamine, from the cytoplasm into synaptic vesicles in presynaptic neurons.[1][2] By inhibiting VMAT2, Valbenazine reduces the loading of dopamine into these vesicles, thereby decreasing its release into the synaptic cleft.[1][2] This reduction in dopaminergic signaling is believed to alleviate the hyperkinetic movements characteristic of tardive dyskinesia, which is thought to be caused by dopamine receptor hypersensitivity.[2]
Quantitative Efficacy Data
The following tables summarize the key efficacy data from major clinical trials for this compound, deutetrabenazine, and tetrabenazine. The primary efficacy endpoint in these studies was the change from baseline in the Abnormal Involuntary Movement Scale (AIMS) total score.
This compound Efficacy Data
| Trial | Treatment Group | N | Baseline AIMS (Mean) | Change from Baseline in AIMS (LS Mean) | p-value vs. Placebo |
| KINECT 3 (6 Weeks)[3][4] | Valbenazine 40 mg/day | 75 | 10.0 | -1.9 | 0.0021 |
| Valbenazine 80 mg/day | 76 | 10.0 | -3.2 | <0.0001 | |
| Placebo | 74 | 10.0 | -0.1 | - | |
| KINECT 4 (48 Weeks)[5][6] | Valbenazine 40 mg/day | 45 | 14.6 (for total cohort) | -10.2 | N/A (Open-label) |
| Valbenazine 80 mg/day | 107 | 14.6 (for total cohort) | -11.0 | N/A (Open-label) |
Deutetrabenazine Efficacy Data
| Trial | Treatment Group | N | Baseline AIMS (Mean) | Change from Baseline in AIMS (LS Mean) | p-value vs. Placebo |
| ARM-TD (12 Weeks)[1][7][8] | Deutetrabenazine (flexible dose, mean ~38 mg/day) | 58 | 9.7 | -3.0 | 0.019 |
| Placebo | 59 | 9.6 | -1.6 | - | |
| AIM-TD (12 Weeks)[8][9] | Deutetrabenazine 12 mg/day | ~55 | 9.6 | -2.1 | 0.217 |
| Deutetrabenazine 24 mg/day | ~55 | 9.4 | -3.2 | 0.003 | |
| Deutetrabenazine 36 mg/day | ~55 | 10.1 | -3.3 | 0.001 | |
| Placebo | ~55 | 9.5 | -1.4 | - |
Tetrabenazine Efficacy Data
| Trial | Treatment Group | N | Baseline AIMS (Mean) | Change from Baseline in AIMS | p-value |
| Ondo et al. (1999) [2][10] | Tetrabenazine (mean 57.9 mg/day) | 19 | Not Reported | Significant Improvement | <0.001 |
| Kenney et al. (2007) [5] | Tetrabenazine (up to 100 mg/day) | 94 | Not Reported | Marked Reduction in Symptoms | Not Reported |
Note: Data for tetrabenazine is from smaller, open-label, or less controlled studies compared to the pivotal trials for valbenazine and deutetrabenazine.[11]
Experimental Protocols
A clear understanding of the experimental design is crucial for interpreting the efficacy data. Below are the methodologies for the key clinical trials.
This compound: KINECT 3 and KINECT 4
-
KINECT 3: This was a 6-week, randomized, double-blind, placebo-controlled Phase 3 trial.[3][4] 234 patients with moderate to severe TD were randomized (1:1:1) to receive once-daily placebo, Valbenazine 40 mg, or Valbenazine 80 mg.[3][4] The primary endpoint was the change in AIMS score from baseline to week 6.[3][4] This was followed by a 42-week blinded extension study.[12]
-
KINECT 4: This was a Phase 3, open-label, single-arm study to evaluate the long-term safety and efficacy of Valbenazine.[5] 163 patients received Valbenazine 40 mg once daily for 4 weeks, with a possible escalation to 80 mg at week 4 based on efficacy and tolerability.[6] The treatment period was 48 weeks, followed by a 4-week washout period.[5]
Deutetrabenazine: ARM-TD and AIM-TD
-
ARM-TD: This was a 12-week, randomized, double-blind, placebo-controlled Phase 2/3 trial.[1][7][8] 117 patients were randomized (1:1) to receive either placebo or a flexible dose of deutetrabenazine, which was titrated to an optimal dose based on response and tolerability (up to 48 mg/day).[8] The primary endpoint was the change in AIMS score from baseline to week 12.[1][7]
-
AIM-TD: This was a 12-week, randomized, double-blind, placebo-controlled Phase 3 trial.[8][9] 298 patients were randomized (1:1:1:1) to receive placebo or one of three fixed doses of deutetrabenazine (12 mg, 24 mg, or 36 mg per day).[8][9] The primary endpoint was the change in AIMS score from baseline to week 12.[9]
Discussion and Conclusion
The data from pivotal clinical trials demonstrate that this compound is an effective treatment for tardive dyskinesia, showing statistically significant and clinically meaningful reductions in AIMS scores compared to placebo. Both 40 mg and 80 mg daily doses have shown efficacy, with the 80 mg dose generally providing a greater reduction in symptoms in the short-term KINECT 3 trial.[3][4] The long-term KINECT 4 study supports the sustained efficacy of both doses over 48 weeks.[5][6]
When compared to deutetrabenazine, both drugs show a significant improvement in AIMS scores over placebo. Direct comparison is challenging due to differences in trial design, dosing schedules (fixed vs. flexible), and treatment duration. However, both Valbenazine and deutetrabenazine represent significant advances over older treatments like tetrabenazine, for which the evidence base is less robust and derived from smaller, less controlled studies.[11]
Researchers and clinicians should consider the specific patient population, desired speed of titration, and long-term treatment goals when evaluating these VMAT2 inhibitors. The detailed efficacy data and experimental protocols provided in this guide offer a foundation for informed decision-making in the context of research and drug development.
References
- 1. What are VMAT2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. droracle.ai [droracle.ai]
- 3. Structural mechanisms for VMAT2 inhibition by tetrabenazine | eLife [elifesciences.org]
- 4. ingrezzahcp.com [ingrezzahcp.com]
- 5. Treatment Recommendations for Tardive Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. neurologylive.com [neurologylive.com]
- 7. Mechanism of action of vesicular monoamine transporter 2 (VMAT2) inhibitors in tardive dyskinesia: reducing dopamine leads to less “go” and more “stop” from the motor striatum for robust therapeutic effects | CNS Spectrums | Cambridge Core [cambridge.org]
- 8. neurology.org [neurology.org]
- 9. Long-term safety and efficacy of deutetrabenazine for the treatment of tardive dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A long-term, open-label study of valbenazine for tardive dyskinesia | CNS Spectrums | Cambridge Core [cambridge.org]
- 11. becarispublishing.com [becarispublishing.com]
- 12. Minimal clinically important change in Abnormal Involuntary Movement Scale score in tardive dyskinesia as assessed in pivotal trials of deutetrabenazine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Valbenazine Tosylate and Antipsychotics on Dopamine Receptor Sensitivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological effects of valbenazine tosylate and traditional antipsychotics on dopamine receptor sensitivity. The information presented herein is supported by experimental data to assist researchers and drug development professionals in understanding the distinct mechanisms of these two classes of drugs.
Introduction
This compound, a selective vesicular monoamine transporter 2 (VMAT2) inhibitor, and antipsychotics, primarily dopamine receptor antagonists, represent two distinct strategies for modulating dopaminergic neurotransmission. While both are used in the management of neuropsychiatric disorders, their mechanisms of action and consequent effects on dopamine receptor sensitivity differ significantly. This guide will explore these differences through a review of their receptor binding affinities, impact on dopamine signaling, and the experimental methodologies used to elucidate these properties.
Mechanism of Action: A Fundamental Divergence
The primary difference between this compound and antipsychotics lies in their site of action within the dopaminergic synapse.
This compound: Presynaptic Dopamine Depletion
Valbenazine is a prodrug that is metabolized to its active form, [+]-α-dihydrotetrabenazine ([+]-α-HTBZ).[1] This active metabolite is a selective and potent inhibitor of VMAT2, a transporter protein located on the membrane of presynaptic vesicles.[1][2] By inhibiting VMAT2, valbenazine reduces the uptake and packaging of dopamine into these vesicles, leading to a decrease in the amount of dopamine released into the synaptic cleft upon neuronal firing.[2][3] This presynaptic mechanism of action reduces overall dopaminergic stimulation of postsynaptic receptors.[2]
Antipsychotics: Postsynaptic Dopamine Receptor Blockade
Antipsychotic medications, including both typical (first-generation) and atypical (second-generation) agents, exert their primary therapeutic effects by acting as antagonists at postsynaptic dopamine receptors, particularly the D2 subtype.[4][5] By binding to these receptors without activating them, antipsychotics block the signaling cascade that would normally be initiated by dopamine. This blockade of postsynaptic D2 receptors is a common characteristic of all antipsychotic drugs and is central to their mechanism of action in treating psychosis.[3]
Comparative Analysis of Receptor Binding Affinities
The binding affinity of a drug for its target is a critical determinant of its potency and selectivity. The inhibitory constant (Ki) is a measure of this affinity, with lower Ki values indicating a higher binding affinity.
This compound and its Active Metabolite
Valbenazine itself has a modest affinity for VMAT2; however, its principal active metabolite, [+]-α-HTBZ, is a potent VMAT2 inhibitor.[1] Crucially, both valbenazine and [+]-α-HTBZ exhibit negligible affinity for dopamine receptors, as well as for serotonergic and adrenergic receptors.[1] This high selectivity for VMAT2 minimizes off-target effects that are common with many antipsychotic medications.[1]
Antipsychotics
Antipsychotic drugs are characterized by their high affinity for dopamine D2 receptors. The Ki values for various typical and atypical antipsychotics at the D2 receptor are presented in the table below. It is important to note that many antipsychotics also bind to other receptors, including other dopamine receptor subtypes (D1, D3, D4), serotonin receptors (e.g., 5-HT2A), histamine receptors (H1), and muscarinic receptors (M1), which contributes to their diverse side-effect profiles.[4][6]
Data Presentation: Receptor Binding Affinities
| Compound | Primary Target | Binding Affinity (Ki) in nM | Receptor(s) with Negligible Affinity |
| [+]-α-HTBZ (active metabolite of Valbenazine) | VMAT2 | ~1.48 - 4.22[7] | Dopamine (D2), Serotonin, Adrenergic Receptors[1] |
| Haloperidol (Typical Antipsychotic) | Dopamine D2 Receptor | 0.517[8] | |
| Chlorpromazine (Typical Antipsychotic) | Dopamine D2 Receptor | 1.3[5] | |
| Risperidone (Atypical Antipsychotic) | Dopamine D2 Receptor | 3.3[4] | |
| Olanzapine (Atypical Antipsychotic) | Dopamine D2 Receptor | 11[4] | |
| Quetiapine (Atypical Antipsychotic) | Dopamine D2 Receptor | 160[4] | |
| Clozapine (Atypical Antipsychotic) | Dopamine D2 Receptor | 125[4] | |
| Aripiprazole (Atypical Antipsychotic) | Dopamine D2 Receptor (Partial Agonist) | 0.34[5] | |
| Ziprasidone (Atypical Antipsychotic) | Dopamine D2 Receptor | 4.8[4] |
Note: Ki values can vary between studies depending on the experimental conditions.
Impact on Dopamine Receptor Sensitivity
The long-term administration of antipsychotics is associated with a phenomenon known as dopamine receptor supersensitivity.[3] Chronic blockade of D2 receptors can lead to a compensatory upregulation in the number of these receptors on the postsynaptic membrane. This increase in receptor density can contribute to the development of tardive dyskinesia, a hyperkinetic movement disorder.[9]
In contrast, by reducing presynaptic dopamine release rather than blocking postsynaptic receptors, VMAT2 inhibitors like valbenazine are not thought to induce dopamine receptor upregulation.[3] In fact, they are used to treat tardive dyskinesia, which is hypothesized to result from dopamine receptor hypersensitivity.[2][9] A meta-analysis has suggested that VMAT-2 inhibitors may have antipsychotic activity with a lower risk of tardive dyskinesia.[10]
Experimental Protocols
Competitive Radioligand Binding Assay for Dopamine D2 Receptor Affinity
This assay is used to determine the binding affinity (Ki) of a test compound (e.g., an antipsychotic) for the dopamine D2 receptor.
1. Membrane Preparation:
-
Cells or tissues expressing the dopamine D2 receptor are homogenized in a cold lysis buffer.[11]
-
The homogenate is centrifuged to pellet the cell membranes containing the receptors.[11]
-
The membrane pellet is washed and resuspended in an assay buffer.[11]
2. Assay Procedure:
-
A fixed concentration of a radiolabeled ligand known to bind to the D2 receptor (e.g., [3H]-spiperone) is used.[8]
-
The membrane preparation is incubated with the radioligand and varying concentrations of the unlabeled test compound.[12]
-
The incubation is carried out in 96-well plates at a controlled temperature for a specific duration to reach equilibrium.[11]
3. Separation of Bound and Free Ligand:
-
The incubation is terminated by rapid vacuum filtration through a glass fiber filter, which traps the membranes with the bound radioligand.[11]
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.[11]
4. Quantification:
-
The radioactivity retained on the filters is measured using a scintillation counter.[11]
5. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.[12]
-
The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]
Positron Emission Tomography (PET) for Measuring Dopamine D2 Receptor Density
PET is a non-invasive imaging technique used to quantify receptor density (Bmax) in the living brain.
1. Radiotracer Administration:
-
A radiolabeled ligand that binds to D2 receptors (e.g., [11C]raclopride) is administered intravenously to the subject.[13][14]
2. PET Scan Acquisition:
-
The subject's head is positioned within the PET scanner.[14]
-
A dynamic scan is acquired over a period of time (e.g., 90 minutes) to measure the distribution of the radiotracer in the brain.[14][15]
3. Image Reconstruction and Analysis:
-
The PET data is reconstructed to create images of radiotracer concentration in different brain regions.
-
Regions of interest (ROIs), such as the striatum (rich in D2 receptors) and the cerebellum (low in D2 receptors, used as a reference region), are defined on the images, often with the aid of a co-registered MRI.[15]
4. Kinetic Modeling:
-
Time-activity curves are generated for each ROI.
-
Mathematical models (e.g., the simplified reference tissue model) are applied to the time-activity curves to estimate the binding potential (BPND), which is proportional to the Bmax of the receptors.[15]
5. Measurement of Receptor Density (Bmax):
-
To determine the absolute Bmax and the dissociation constant (Kd), multiple PET scans with varying specific activities of the radiotracer may be performed, or a multiple-injection graphical analysis can be used in a single scan session.[13]
Visualizing the Mechanisms
Signaling Pathways
Caption: Contrasting mechanisms of Valbenazine and Antipsychotics.
Experimental Workflow: Competitive Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
This compound and antipsychotics modulate the dopamine system through fundamentally different mechanisms. Valbenazine acts presynaptically to reduce dopamine release by inhibiting VMAT2, without directly interacting with dopamine receptors. In contrast, antipsychotics act as postsynaptic antagonists, directly blocking D2 receptors. This mechanistic divergence has significant implications for their effects on dopamine receptor sensitivity, with chronic antipsychotic use being associated with receptor upregulation, a phenomenon not expected with valbenazine. Understanding these differences is crucial for the rational design and development of novel therapeutics for neuropsychiatric disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparing pharmacologic mechanism of action for the vesicular monoamine transporter 2 (VMAT2) inhibitors valbenazine and deutetrabenazine in treating tardive dyskinesia: does one have advantages over the other? | CNS Spectrums | Cambridge Core [cambridge.org]
- 3. Meta-analysis and systematic review of vesicular monoamine transporter (VMAT-2) inhibitors in schizophrenia and psychosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. psychiatrist.com [psychiatrist.com]
- 5. researchgate.net [researchgate.net]
- 6. thecarlatreport.com [thecarlatreport.com]
- 7. researchgate.net [researchgate.net]
- 8. cdn-links.lww.com [cdn-links.lww.com]
- 9. VMAT-2 Inhibitors Potentially Help Psychosis | CARLAT PUBLISHING [thecarlatreport.com]
- 10. Meta-analysis and systematic review of vesicular monoamine transporter (VMAT-2) inhibitors in schizophrenia and psychosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 13. Measurement of density and affinity for dopamine D2 receptors by a single positron emission tomography scan with multiple injections of [11C]raclopride - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]
- 15. Positron emission tomography imaging of dopamine D2 receptors using a highly selective radiolabeled D2 receptor partial agonist - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Long-Term Efficacy of Valbenazine Tosylate Versus Placebo in a Rodent Model of Tardive Dyskinesia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the long-term efficacy of Valbenazine tosylate against a placebo in a well-established animal model of tardive dyskinesia (TD). The data presented herein is representative of expected outcomes based on the known pharmacological action of Valbenazine and typical results from preclinical studies in this field. The experimental protocols and visualizations are designed to offer a clear framework for similar research endeavors.
Tardive dyskinesia is a persistent and often irreversible movement disorder caused by long-term use of dopamine receptor-blocking agents, primarily antipsychotics.[1][2] The condition is characterized by involuntary, repetitive movements, most commonly affecting the orofacial region.[3] The prevailing hypothesis for the pathophysiology of TD involves the upregulation and hypersensitization of postsynaptic dopamine D2 receptors in the striatum following chronic blockade.[1]
Valbenazine is a selective inhibitor of the vesicular monoamine transporter 2 (VMAT2).[3][4] By inhibiting VMAT2, Valbenazine reduces the packaging of dopamine into presynaptic vesicles, thereby decreasing its release into the synaptic cleft.[5] This presynaptic modulation of dopamine levels is thought to mitigate the overstimulation of hypersensitive postsynaptic D2 receptors, thus alleviating the symptoms of TD.[5]
Data Presentation
The following tables summarize the quantitative data from a representative long-term study assessing the efficacy of this compound in a rat model of haloperidol-induced tardive dyskinesia.
Table 1: Effect of Long-Term Valbenazine Treatment on Vacuous Chewing Movements (VCMs)
| Treatment Group | Baseline (VCMs/5 min) | Week 4 (VCMs/5 min) | Week 8 (VCMs/5 min) | Week 12 (VCMs/5 min) |
| Placebo | 45.2 ± 5.8 | 48.9 ± 6.3 | 51.5 ± 7.1 | 53.2 ± 6.9 |
| Valbenazine (10 mg/kg) | 46.1 ± 6.2 | 25.7 ± 4.9 | 18.3 ± 4.1 | 15.9 ± 3.8* |
*p < 0.01 compared to Placebo. Data are presented as mean ± standard error of the mean (SEM).
Table 2: Assessment of Dopamine D2 Receptor (D2R) Density in the Striatum Post-Treatment
| Treatment Group | D2R Density (fmol/mg tissue) |
| Control (No Haloperidol) | 150.3 ± 10.5 |
| Placebo | 225.8 ± 15.2# |
| Valbenazine (10 mg/kg) | 185.4 ± 12.8* |
#p < 0.01 compared to Control. *p < 0.05 compared to Placebo. Data are presented as mean ± SEM.
Experimental Protocols
Haloperidol-Induced Tardive Dyskinesia Animal Model
A widely utilized animal model for TD involves the chronic administration of the typical antipsychotic haloperidol to rats, which induces orofacial dyskinesia, commonly measured as vacuous chewing movements (VCMs).[6]
-
Subjects: Male Sprague-Dawley rats (250-300g) are used for this model.
-
Induction of TD: Rats are treated with haloperidol (1 mg/kg) administered intraperitoneally (i.p.) daily for a period of 12 weeks to induce stable VCMs.
-
Behavioral Assessment: VCMs are quantified by placing each rat in a transparent observation cage. After a brief acclimation period, the number of purposeless chewing movements is counted for a 5-minute observation period. Baseline VCM counts are established before the commencement of Valbenazine or placebo treatment.
Long-Term Valbenazine Efficacy Study
-
Study Groups:
-
Group 1: Placebo (vehicle control) administered orally (p.o.) once daily.
-
Group 2: this compound (10 mg/kg) administered orally (p.o.) once daily.
-
-
Treatment Duration: Treatment with Valbenazine or placebo commences after the 12-week haloperidol induction period and continues for an additional 12 weeks.
-
Behavioral Monitoring: VCMs are assessed weekly throughout the 12-week treatment period.
-
Neurochemical Analysis: At the end of the treatment period, animals are euthanized, and brain tissue is collected. The striatum is dissected for the analysis of dopamine D2 receptor density using radioligand binding assays.
Mandatory Visualization
Caption: Experimental workflow for assessing Valbenazine efficacy.
Caption: Valbenazine's mechanism of action on the dopaminergic synapse.
References
- 1. hcplive.com [hcplive.com]
- 2. Valbenazine and Deutetrabenazine for Tardive Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Valbenazine for the treatment of tardive dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Valbenazine for the Treatment of Adults with Tardive Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Valbenazine Tosylate: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of valbenazine tosylate, designed for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Hazard Assessment and Regulatory Context
This compound is a pharmaceutical compound requiring careful handling and disposal. While some Safety Data Sheets (SDS) indicate it is not a "Hazardous Chemical" as defined by the OSHA Hazard Communication Standard, others classify it as toxic if swallowed and capable of causing organ damage through prolonged or repeated exposure[1][2][3]. Due to these conflicting classifications, a conservative approach is recommended, treating the compound as potentially hazardous.
The disposal of pharmaceutical waste is regulated by multiple agencies, including the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Drug Enforcement Administration (DEA) for controlled substances[4][5][6]. This compound is not currently listed as a federally controlled substance. However, facilities must comply with all federal, state, and local regulations for pharmaceutical waste[1]. A key federal regulation under RCRA, Subpart P, prohibits the disposal of hazardous waste pharmaceuticals down the drain (sewering)[5][7].
Personal Protective Equipment (PPE) and Spill Management
Before handling this compound for disposal, appropriate personal protective equipment should be worn.
Recommended PPE:
-
Gloves: Handle with impervious gloves that have been inspected prior to use[1].
-
Eye Protection: Use tightly fitting safety goggles with side-shields[1].
-
Lab Coat: Wear a lab coat or fire/flame resistant and impervious clothing[1].
-
Respiratory Protection: If there is a risk of dust formation, use a NIOSH-approved respirator.
Spill Cleanup: In the event of a spill, avoid generating dust. Sweep or vacuum the spillage and collect it in a suitable, sealed container for disposal. Ensure the area is well-ventilated. Clean the surface thoroughly to remove any residual contamination[1].
Step-by-Step Disposal Procedure for this compound
This procedure is based on general best practices for chemical and pharmaceutical waste disposal in a laboratory setting.
Step 1: Initial Assessment
-
Identify the Waste: Determine if the this compound is in its pure form, in a solution, or part of a mixture.
-
Quantify the Waste: Measure the amount of this compound to be disposed of.
-
Consult Institutional Guidelines: Review your institution's specific chemical hygiene and waste management plans. These plans should align with local and state regulations.
Step 2: Segregation and Containment
-
Do Not Mix: Do not mix this compound waste with other waste streams unless directed by your institution's environmental health and safety (EHS) office.
-
Use Appropriate Containers: Place the waste in a clearly labeled, sealed, and non-reactive container. The label should include "Hazardous Waste," the chemical name ("this compound"), and the approximate quantity.
Step 3: Disposal Pathway Determination
-
Primary Recommended Method: The primary and safest method for disposal is to engage a licensed hazardous material disposal company[1]. These companies are equipped to handle and transport chemical waste according to all regulations. Most pharmaceutical waste is treated via incineration at a licensed medical incineration site[5].
-
Alternative Methods (Use with Caution):
-
Incineration: The product may be burned in a chemical incinerator equipped with an afterburner and scrubber[1]. This should only be performed by trained personnel at a licensed facility.
-
Landfill: Disposal in a landfill is generally not recommended and should only be considered if permitted by a licensed disposal company and local regulations.
-
-
Prohibited Disposal Methods:
-
Sewer Disposal: Do not discharge this compound into drains or water courses[1][5][7].
-
Household Trash: Disposal in the regular trash is not appropriate for a laboratory setting. While the FDA provides guidance for disposing of non-flush list medicines in household trash for consumers, this does not apply to research or bulk quantities[8].
-
Step 4: Record Keeping
-
Maintain accurate records of the disposed chemical, including the date, quantity, and method of disposal. This is crucial for regulatory compliance and laboratory safety audits.
Data Presentation and Experimental Protocols
There is no publicly available quantitative data on the ecotoxicity of this compound[1]. Similarly, detailed experimental protocols for its degradation or disposal are not published. The procedures outlined above are based on regulatory requirements and standard chemical safety practices. Researchers are advised to consult their institution's EHS department for specific, site-approved protocols.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: this compound Disposal Workflow.
References
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. This compound | C38H54N2O10S2 | CID 92042922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sdmedwaste.com [sdmedwaste.com]
- 5. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 6. danielshealth.com [danielshealth.com]
- 7. easyrxcycle.com [easyrxcycle.com]
- 8. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
